Tetrahydrohomofolic acid
Descripción
Structure
3D Structure
Propiedades
Número CAS |
5786-82-3 |
|---|---|
Fórmula molecular |
C20H25N7O6 |
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H25N7O6/c21-20-26-16-15(18(31)27-20)24-12(9-23-16)7-8-22-11-3-1-10(2-4-11)17(30)25-13(19(32)33)5-6-14(28)29/h1-4,12-13,22,24H,5-9H2,(H,25,30)(H,28,29)(H,32,33)(H4,21,23,26,27,31)/t12?,13-/m0/s1 |
Clave InChI |
SVEJTXIHPDUQLZ-ABLWVSNPSA-N |
SMILES isomérico |
C1C(NC2=C(N1)NC(=NC2=O)N)CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
C1C(NC2=C(N1)NC(=NC2=O)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Tetrahydrohomofolic acid; Homofolic acid, tetrahydro-; H4HF; THHF; Tetrahydrohomofolate; |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Tetrahydrohomofolic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrohomofolic acid (THHFA) is a synthetic analog of the vital biological cofactor, tetrahydrofolic acid. Characterized by an additional methylene (B1212753) group in its glutamate (B1630785) side chain, THHFA has been a subject of interest in the field of pharmacology, particularly for its role as a folate antagonist. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It details the experimental protocols for its synthesis from homofolic acid, presents quantitative data on its biological activity, and illustrates its mechanism of action through its interaction with the one-carbon metabolism pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.
Discovery and Background
This compound emerged from the broader investigation into folate antagonists as potential therapeutic agents. The seminal work on its parent compound, homofolic acid, was reported in 1965 by Joseph I. DeGraw and his colleagues. Their research laid the groundwork for the subsequent exploration of its reduced, and more biologically active, form. Structurally, this compound is distinct from tetrahydrofolic acid due to an extra methylene bridge between the p-aminobenzoyl and glutamate moieties. This seemingly minor modification significantly alters its biological properties, leading to its classification as a folic acid antagonist. Early studies demonstrated its ability to inhibit the growth of Streptococcus faecalis and to extend the survival of mice with amethopterin-resistant L1210 leukemia, highlighting its potential as an antimetabolite.
Synthesis of this compound
The synthesis of this compound is achieved through the chemical reduction of its precursor, homofolic acid. The following sections detail the necessary steps, from the synthesis of homofolic acid to its final reduction to the tetrahydro- form.
Experimental Protocol: Synthesis of Homofolic Acid
The synthesis of homofolic acid is a multi-step process that begins with the condensation of 6-hydroxymethylpterin (B1496140) with p-aminobenzoyl-L-glutamic acid. The following is a representative protocol based on established chemical principles, with the understanding that specific reaction conditions may be further optimized.
Materials:
-
6-Hydroxymethylpterin
-
N-(p-Aminobenzoyl)-L-glutamic acid
-
Dicyclohexylcarbodiimide (DCC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Standard laboratory glassware and purification apparatus (chromatography columns, etc.)
Procedure:
-
Activation of p-Aminobenzoyl-L-glutamic Acid: In a round-bottom flask, dissolve N-(p-aminobenzoyl)-L-glutamic acid in anhydrous DMSO. Add 1.1 equivalents of DCC and 1.1 equivalents of HOBt. Stir the mixture at room temperature for 1 hour to form the active ester.
-
Coupling Reaction: To the activated ester solution, add 1.0 equivalent of 6-hydroxymethylpterin and 2.0 equivalents of triethylamine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate is then purified by column chromatography on silica (B1680970) gel to yield homofolic acid.
Experimental Protocol: Reduction of Homofolic Acid to this compound
The reduction of the pteridine (B1203161) ring system of homofolic acid to its tetrahydro- form can be accomplished using a strong reducing agent like sodium dithionite (B78146) or through catalytic hydrogenation.
Materials:
-
Homofolic acid
-
Sodium Dithionite
-
Sodium Hydroxide (B78521) solution (1 M)
-
Nitrogen gas
-
Degassed buffers and solvents
Procedure:
-
Dissolution: Dissolve homofolic acid in a minimal amount of 1 M sodium hydroxide solution under a nitrogen atmosphere to prevent oxidation.
-
Reduction: Cool the solution in an ice bath and add a freshly prepared, degassed solution of sodium dithionite (4-5 equivalents) in water.
-
Reaction Conditions: Stir the reaction mixture under a continuous, slow stream of nitrogen at room temperature for 1-2 hours. The progress of the reduction can be monitored by UV-spectroscopy, observing the disappearance of the absorbance maximum of homofolic acid.
-
Purification: The resulting sodium tetrahydrohomofolate solution can be purified by gradient elution from a diethylaminoethyl (DEAE) cellulose (B213188) column to remove any UV-absorbing impurities.
Experimental Workflow: Synthesis of this compound
Caption: A flowchart illustrating the two main stages of this compound synthesis.
Biological Activity and Mechanism of Action
This compound functions as an antimetabolite by interfering with the one-carbon metabolism pathway, which is crucial for the de novo synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis. Its primary mode of action is the inhibition of key enzymes within this pathway.
Enzyme Inhibition
Research has shown that poly-γ-glutamyl derivatives of this compound are potent inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), an enzyme involved in the purine (B94841) biosynthesis pathway.[1] The inhibitory activity of this compound and its derivatives against other key enzymes in the one-carbon metabolism pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), has also been investigated.
Table 1: Quantitative Data on the Biological Activity of this compound Derivatives
| Compound | Target Enzyme | Cell Line/System | IC50 / Ki | Citation |
| (6R,S)-H4HPteGlu4-6 | Glycinamide Ribonucleotide Formyltransferase (GARFT) | Manca human lymphoma and L1210 murine leukemia cell extracts | 0.3 - 1.3 µM | [1] |
| Tetrahydrohomofolate | Thymidylate Synthetase | Lactobacillus casei | Specific Inhibitor (Ki not specified) | |
| This compound | Dihydrofolate Reductase (DHFR) | Not specified | Data not available |
Note: H4HPteGlu4-6 refers to tetra- to hexa-glutamated forms of this compound.
Signaling Pathway Interference
By inhibiting key enzymes in the one-carbon metabolism pathway, this compound disrupts the supply of essential building blocks for DNA synthesis and repair. This leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells. The diagram below illustrates the central role of this pathway and the points of inhibition by folate antagonists.
Signaling Pathway: One-Carbon Metabolism and Points of Inhibition
Caption: The central role of the one-carbon metabolism pathway and the inhibitory effects of THHFA.
Conclusion
This compound remains a compound of significant interest in the development of novel antifolate therapies. Its unique structure and mechanism of action provide a basis for the design of more selective and potent inhibitors of one-carbon metabolism. This guide has provided a detailed overview of its discovery, a plausible and detailed synthetic protocol, and a summary of its known biological activities. Further research to fully elucidate its inhibitory profile against key metabolic enzymes will be crucial for realizing its full therapeutic potential.
References
Early Research on Tetrahydrohomofolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrohomofolic acid (THHFA), a structural analog of the vital cofactor tetrahydrofolic acid (THFA), was the subject of significant interest in early cancer and antimicrobial research. Its structural modification—an additional methylene (B1212753) group in the p-aminobenzoyl glutamate (B1630785) side chain—confers unique biochemical properties, positioning it as a potent inhibitor of key enzymes in one-carbon metabolism. This technical guide provides an in-depth review of the foundational research on THHFA, focusing on its synthesis, biochemical activity, and early therapeutic evaluation. All data and methodologies are derived from seminal publications in the field.
Biochemical Activity and Quantitative Data
Early research on this compound primarily focused on its interaction with thymidylate synthetase (TS) and, to a lesser extent, dihydrofolate reductase (DHFR), crucial enzymes in the biosynthesis of nucleotides and amino acids. The primary model organism for these early enzymatic studies was the bacterium Lactobacillus casei, particularly methotrexate-resistant strains that overproduced these enzymes.
Inhibition of Thymidylate Synthetase
Seminal work by Lomax and Greenberg in 1967 provided a quantitative analysis of the interaction between tetrahydrohomofolate and thymidylate synthetase isolated from dichloromethotrexate-resistant Lactobacillus casei. Their findings demonstrated that while THHFA could act as a cofactor, it did so with significantly reduced efficiency compared to the natural substrate, tetrahydrofolate. Furthermore, it acted as a potent inhibitor of the enzyme.[1]
| Compound | Enzyme Source | Parameter | Value | Reference |
| Tetrahydrohomofolate | Lactobacillus casei (DCM-resistant) | K_m | 7.2 x 10⁻⁶ M | [1] |
| Tetrahydrohomofolate | Lactobacillus casei (DCM-resistant) | K_i | 4.6 x 10⁻⁶ M | [1] |
| Tetrahydrofolate | Lactobacillus casei (DCM-resistant) | K_m | 4.5 x 10⁻⁵ M | [1] |
| 11-Methyltetrahydrohomofolate | Lactobacillus casei (DCM-resistant) | IC₅₀ | 3 x 10⁻⁵ M | [1] |
| Tetrahydrohomopteroate | Lactobacillus casei (DCM-resistant) | Activity | No inhibition at 3 x 10⁻⁴ M | [1] |
Note: The Vmax for tetrahydrohomofolate was found to be only 6% of that observed with tetrahydrofolate, highlighting its poor efficacy as a cofactor.[1]
Inhibition of Dihydrofolate Reductase
While many folate analogs are potent inhibitors of dihydrofolate reductase, early research on this compound primarily focused on its effects on thymidylate synthetase.[2] Folate analogues, in general, are known to be competitive inhibitors of DHFR, leading to a depletion of tetrahydrofolate and subsequent disruption of DNA synthesis.[2]
Experimental Protocols
The following protocols are based on methodologies described in the early literature and are foundational to the quantitative data presented.
Synthesis and Assay of this compound (Kisliuk, 1971)
This method describes the preparation and purification of this compound from its precursor, homofolic acid.
Materials:
-
Homofolic acid
-
Sodium dithionite
-
Diethylaminoethyl (DEAE) cellulose (B213188)
-
Phosphate buffer
Procedure:
-
Reduction of Homofolic Acid: Homofolic acid is reduced to this compound using sodium dithionite.
-
Purification: The resulting tetrahydrohomofolate is purified by gradient elution from a DEAE cellulose column. This separates the active compound from UV-absorbing impurities.
-
Assay: The activity of the purified this compound is determined by its ability to inhibit the growth of Streptococcus faecalis.
Thymidylate Synthetase Activity Assay (Lomax and Greenberg, 1967)
This assay measures the activity of thymidylate synthetase by quantifying the release of tritium (B154650) from a radiolabeled substrate.[1]
Enzyme Source:
-
Dichloromethotrexate-resistant Lactobacillus casei[1]
Materials:
-
Deoxyuridylate-5-³H (³H-dUMP)
-
Tetrahydrofolate or Tetrahydrohomofolate
-
Phosphate buffer
-
Purified thymidylate synthetase
Procedure:
-
A reaction mixture is prepared containing the enzyme, ³H-dUMP, the cofactor (tetrahydrofolate or tetrahydrohomofolate), and 2-mercaptoethanol in a suitable buffer.
-
The reaction is initiated and incubated at a controlled temperature.
-
The tritium released from the 5-position of dUMP as the reaction proceeds is measured using a liquid scintillation counter.
-
The rate of tritium release is proportional to the enzyme activity.
-
For inhibition studies, varying concentrations of the inhibitor (e.g., tetrahydrohomofolate) are included in the reaction mixture.
Microbiological Assay for Antifolate Activity
The growth inhibitory properties of this compound were often assessed using microbiological assays with folate-requiring bacteria.
Organism:
-
Lactobacillus casei or Streptococcus faecalis
General Procedure:
-
A defined growth medium lacking folic acid is prepared.
-
The medium is supplemented with known, limiting concentrations of folic acid to generate a standard growth curve.
-
Test wells are prepared with the same medium and a concentration of folic acid that supports growth, along with varying concentrations of the test compound (this compound).
-
The wells are inoculated with a standardized suspension of the test organism.
-
After incubation, bacterial growth is measured, typically by turbidity.
-
The concentration of the test compound required to inhibit growth by 50% (IC₅₀) is determined by comparison to the control wells.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the disruption of folate metabolism, which is central to DNA synthesis and repair.
Folate Metabolism and DNA Synthesis
The following diagram illustrates the key steps in folate metabolism and the points of inhibition by folate analogs.
Caption: Folate metabolism and points of inhibition.
Experimental Workflow for Enzyme Inhibition Studies
The general workflow for determining the inhibitory properties of a compound like this compound is depicted below.
Caption: Workflow for enzyme inhibition analysis.
Early Therapeutic Evaluation
Antileukemic Activity
Early studies demonstrated that this compound possessed antileukemic properties. It was shown to prolong the survival of mice inoculated with an amethopterin-resistant strain of L1210 leukemic cells.[3] This finding was significant as it suggested a potential therapeutic avenue for cancers that had developed resistance to conventional antifolates like methotrexate.
Antimalarial Activity
Research by Kisliuk and colleagues in 1967 revealed that tetrahydrohomopteroic acid, a related compound, exhibited antimalarial activity against a pyrimethamine-resistant strain of Plasmodium cynomolgi. This highlighted the potential of this class of compounds in treating drug-resistant parasitic infections.
Conclusion
The early research on this compound laid a critical foundation for understanding its mechanism of action as a potent inhibitor of thymidylate synthetase. The quantitative data from enzymatic assays and the observed antileukemic and antimalarial activities underscored the therapeutic potential of this folate analog. The detailed experimental protocols developed during this period, particularly those involving microbiological and radioisotope-based enzyme assays, were instrumental in advancing the field of antifolate drug discovery. This technical guide serves as a comprehensive resource for researchers seeking to understand the seminal work on this important compound.
References
Tetrahydrohomofolic Acid: A Technical Overview of its Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrohomofolic acid (THHFA) is a synthetic analog of tetrahydrofolic acid, a crucial coenzyme in one-carbon metabolism. As a member of the antifolate class of compounds, THHFA has been investigated for its potential as an inhibitor of key enzymes in nucleotide biosynthesis, making it a subject of interest in the development of therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, structural features, and biological activity of this compound, with a focus on its mechanism of action as a folate antagonist. While specific experimental physicochemical data is not broadly available in public literature, this document consolidates the existing knowledge to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Chemical Structure and Identification
This compound is structurally characterized by a pteridine (B1203161) ring system linked to a p-aminobenzoyl group, which is in turn connected to a glutamic acid residue. The "homo" designation indicates the presence of an additional methylene (B1212753) group in the linker between the pteridine and the p-aminobenzoyl moieties compared to its parent compound, tetrahydrofolic acid.
Table 1: Structural and Identification Data for this compound
| Parameter | Value |
| IUPAC Name | (2S)-2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid[1] |
| Molecular Formula | C20H25N7O6[1] |
| SMILES String | C1C(NC2=C(N1)N=C(NC2=O)N)CCNC3=CC=C(C=C3)C(=O)N--INVALID-LINK--C(=O)O[1] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and pKa, are not extensively reported in publicly accessible literature. However, some properties can be predicted through computational models.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 459.46 g/mol | Calculated |
| Monoisotopic Mass | 459.18665 Da | PubChem[1] |
| Predicted XlogP | -0.3 | PubChem[1] |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| pKa | Not Reported | - |
| Solubility | Not Reported | - |
Biological Activity and Mechanism of Action
This compound functions as a folic acid antagonist.[2] Its mechanism of action is rooted in the inhibition of key enzymes within the folate-mediated one-carbon metabolism pathway. This pathway is essential for the de novo synthesis of purines and thymidylate, which are critical building blocks for DNA and RNA. By interfering with this pathway, antifolates like THHFA can disrupt cellular proliferation, a characteristic that is particularly effective against rapidly dividing cells, such as cancer cells.
The primary targets for many antifolates are dihydrofolate reductase (DHFR) and thymidylate synthase (TS).[3][4] DHFR is responsible for regenerating tetrahydrofolate from dihydrofolate, a byproduct of the thymidylate synthesis cycle.[3] Inhibition of DHFR leads to a depletion of the cellular pool of tetrahydrofolate cofactors.[3] Thymidylate synthase catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor to a DNA building block.[3] this compound has been identified as a specific inhibitor of thymidylate synthetase.[5]
The inhibitory action of THHFA on these enzymes disrupts the synthesis of nucleic acids, leading to "thymineless death" in susceptible cells.[3] This makes it a compound of interest in the study of anticancer agents.
Signaling and Metabolic Pathway
The following diagram illustrates the central role of the folate cycle in one-carbon metabolism and highlights the points of inhibition by antifolates.
Caption: Inhibition points of antifolates in the folate metabolic pathway.
Experimental Protocols
Synthesis
The synthesis of this compound is mentioned in the literature, often starting from homofolic acid.[2] The reduction of the pteridine ring system is a key step. Methods described for the preparation of related dihydro- and tetrahydro- derivatives include dithionite (B78146) reduction, catalytic reduction in alkali, and oxidation of the corresponding tetrahydrofolate.[2] Purification is often achieved using techniques like gradient elution from diethylaminoethyl cellulose (B213188) columns.[2]
Analytical Methods
The analysis of folate analogs like this compound typically involves a combination of chromatographic and spectroscopic methods.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for the separation and quantification of folate derivatives.[6][7][8][9] The selection of the column (e.g., C18), mobile phase composition, and detector wavelength are critical for achieving good resolution and sensitivity.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of newly synthesized compounds.[10][11] These techniques provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming its identity and purity.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.[1] Techniques like LC-MS/MS can be employed for sensitive quantification in biological matrices.[12]
The following diagram outlines a general workflow for the synthesis and characterization of a target compound like this compound.
Caption: A generalized workflow for the synthesis and analysis of a chemical compound.
Conclusion
This compound is a noteworthy antifolate compound with a clear mechanism of action involving the inhibition of key enzymes in one-carbon metabolism. Its structural and biological properties make it a valuable tool for research in cancer biology and medicinal chemistry. While a comprehensive public database of its experimental physicochemical properties and detailed procedural protocols is lacking, the foundational knowledge of its structure, biological targets, and the general methodologies for its synthesis and analysis provide a strong basis for further investigation and development. This guide serves to consolidate the available information and to highlight areas where further public research would be beneficial to the scientific community.
References
- 1. PubChemLite - this compound (C20H25N7O6) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifolate - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a simple and sensitive HPLC-UV method for the simultaneous determination of cannabidiol and Δ(9)-tetrahydrocannabinol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. um.edu.mt [um.edu.mt]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. rsc.org [rsc.org]
- 12. LC-MS/MS analysis of Δ9-tetrahydrocannabinolic acid A in serum after protein precipitation using an in-house synthesized deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of Tetrahydrohomofolic Acid: A Technical Guide for Researchers
An In-depth Examination of a Potent Antifolate Agent for Scientific and Drug Development Professionals
Abstract
Tetrahydrohomofolic acid (THHFA), a structural analogue of the essential B-vitamin derivative tetrahydrofolic acid (THFA), has garnered significant interest within the scientific and drug development communities. Characterized by an additional methylene (B1212753) group in its glutamate (B1630785) side chain, THHFA functions as a potent antifolate, disrupting critical metabolic pathways essential for cell proliferation. This technical guide provides a comprehensive overview of the biological role of THHFA, with a particular focus on its mechanism of action as an inhibitor of key enzymes in de novo purine (B94841) and thymidylate synthesis. This document synthesizes available quantitative data on its inhibitory activity, details relevant experimental methodologies, and visually represents its impact on cellular metabolism, offering a valuable resource for researchers in oncology, infectious diseases, and drug discovery.
Introduction
Folate antagonists have long been a cornerstone of chemotherapy, exploiting the reliance of rapidly dividing cells on folate-mediated one-carbon metabolism for the synthesis of nucleotides and amino acids. This compound (THHFA) emerged as a subject of investigation due to its structural similarity to tetrahydrofolic acid, the active form of folic acid. This structural variance allows THHFA and its polyglutamated derivatives to act as competitive inhibitors of several key enzymes within the folate pathway, leading to the disruption of DNA and RNA synthesis and ultimately, cell death. This guide will delve into the specific molecular interactions and cellular consequences of THHFA administration.
Mechanism of Action: Inhibition of Nucleotide Synthesis
The primary mechanism of action of this compound lies in its ability to inhibit enzymes crucial for the de novo synthesis of purines and the sole pathway for thymidylate production. Upon entering the cell, THHFA is converted to its polyglutamated forms, which are more potent inhibitors and are retained more effectively within the cell.
Inhibition of Purine Synthesis
The de novo purine synthesis pathway is a multi-step process that builds the purine rings of adenine (B156593) and guanine. Two key enzymes in this pathway, glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) and aminoimidazolecarboxamide ribonucleotide formyltransferase (AICARFT), utilize folate cofactors as one-carbon donors. Polyglutamated derivatives of THHFA have been shown to be potent inhibitors of these enzymes, effectively halting the synthesis of inosine (B1671953) monophosphate (IMP), the precursor to both AMP and GMP.[1]
A derivative of THHFA, 5,11-methenyltetrahydrohomofolate, has been shown to competitively inhibit 5,10-methenyltetrahydrofolate cyclohydrolase, an enzyme involved in the production of the cofactor for GARFT, with a Ki value of 41 µM.[2] This inhibition further disrupts the purine synthesis pathway.[2]
The inhibition of purine synthesis by homofolate and tetrahydrohomofolate has been demonstrated in Sarcoma 180 cells.[3] Our findings support the view that homofolates become toxic after conversion to THHFA polyglutamates which block GARFT.[1]
Inhibition of Thymidylate Synthesis
Thymidylate synthase (TS) catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. This reaction is unique in that it requires 5,10-methylenetetrahydrofolate not only as a one-carbon donor but also as a reductant. Polyglutamates of THHFA are weak inhibitors of thymidylate synthase.[1]
Quantitative Data on Enzyme Inhibition
The inhibitory potency of this compound and its polyglutamated derivatives against key enzymes in the folate pathway has been quantified in various studies. The following tables summarize the available IC50 values.
Table 1: Inhibition of Folate-Dependent Enzymes by Tetrahydrohomofolate Polyglutamates in Manca Human Lymphoma Cell Extracts [1]
| Compound | GARFT IC50 (µM) | AICARFT IC50 (µM) | Thymidylate Synthase IC50 (µM) | SHMT IC50 (µM) |
| (6R,S)-H4HPteGlu4 | 1.3 | >20 | >20 | >20 |
| (6R,S)-H4HPteGlu5 | 0.5 | 10 | >20 | >20 |
| (6R,S)-H4HPteGlu6 | 0.3 | 6 | >20 | >20 |
Table 2: Inhibition of Folate-Dependent Enzymes by Tetrahydrohomofolate Polyglutamates in L1210 Murine Leukemia Cell Extracts [1]
| Compound | GARFT IC50 (µM) | AICARFT IC50 (µM) | Thymidylate Synthase IC50 (µM) | SHMT IC50 (µM) |
| (6R,S)-H4HPteGlu4 | 0.8 | 8 | >20 | >20 |
| (6R,S)-H4HPteGlu5 | 0.4 | 6 | >20 | >20 |
| (6R,S)-H4HPteGlu6 | 0.3 | 6 | >20 | >20 |
SHMT: Serine Hydroxymethyltransferase
Signaling Pathways and Metabolic Interruption
The inhibitory actions of this compound have profound effects on cellular signaling and metabolic networks. By blocking the production of purines and thymidylate, THHFA induces a state of nucleotide deprivation, which in turn triggers cell cycle arrest and apoptosis.
Caption: Metabolic pathways inhibited by this compound.
Experimental Protocols
Synthesis of 5,11-Methenyltetrahydrohomofolate
A detailed protocol for the synthesis of a key derivative of this compound is provided below.
Materials:
-
This compound (H4homofolate)
-
Triethyl orthoformate
-
Glacial acetic acid
Procedure: [2]
-
Dissolve this compound in glacial acetic acid.
-
Add triethyl orthoformate to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by UV-Vis spectroscopy.
-
Upon completion, the product can be precipitated and purified by chromatography.
In situ Glycinamide Ribonucleotide Formyltransferase (GARFTase) Inhibition Assay
This protocol describes a method to assess the inhibition of GARFTase activity within intact cells.
Materials:
-
Cell line of interest (e.g., KB cells)
-
[¹⁴C]glycine
-
Azaserine (B1665924) (an inhibitor of a downstream enzyme to allow for product accumulation)
-
Test compound (e.g., THHFA derivatives)
-
AG1x8(Cl⁻) resin
-
Scintillation counter
Procedure: [4]
-
Culture cells to the desired density.
-
Pre-incubate the cells with the test compound for a specified period.
-
Add [¹⁴C]glycine and azaserine (e.g., 4 µM) to the culture medium.
-
Incubate for a defined time (e.g., 15 hours) to allow for the incorporation of the radiolabel.
-
Extract radioactive metabolites from the cells.
-
Fractionate the metabolites using an AG1x8(Cl⁻) column.
-
Collect the fractions and quantify the radioactivity using a scintillation counter.
-
Calculate the accumulation of [¹⁴C]formyl GAR (FGAR) and determine the IC50 of the test compound.
Caption: Workflow for the in situ GARFTase inhibition assay.
Role in Drug Development
This compound and its derivatives have been investigated for their potential as therapeutic agents, particularly in the context of cancer chemotherapy. The rationale for their development stems from their ability to overcome resistance to classical antifolates like methotrexate.
Activity in Amethopterin-Resistant Leukemia
Early studies explored the activity of tetrahydrohomofolate in amethopterin (B1665966) (methotrexate)-resistant mouse leukemia cells.[5] This line of research suggests that THHFA may have a different spectrum of activity or a mechanism of resistance evasion compared to traditional DHFR inhibitors. However, more extensive preclinical and clinical data are required to fully elucidate its therapeutic potential in this setting.
Conclusion
This compound is a potent inhibitor of de novo purine synthesis, primarily through the inhibition of glycinamide ribonucleotide formyltransferase by its polyglutamated metabolites. Its ability to disrupt this fundamental metabolic pathway underscores its potential as an anticancer agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the biological role and therapeutic applications of this intriguing antifolate. Future studies should focus on obtaining more detailed kinetic data, exploring its efficacy in a wider range of preclinical models, and elucidating the precise mechanisms of its activity in drug-resistant cancers.
References
- 1. Inhibition of glycinamide ribonucleotide formyltransferase and other folate enzymes by homofolate polyglutamates in human lymphoma and murine leukemia cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 5,11-methenyltetrahydrohomofolate and its antifolate activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homofolate and tetrahydrohomofolate, inhibitors of purine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Discovery of High Affinity Folate Receptor-Specific Glycinamide Ribonucleotide Formyltransferase Inhibitors With Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies with tetrahydrohomofolate and thymidylate synthetase from amethopterin-resistant mouse leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetrahydrohomofolic Acid: A Technical Guide to its Antifolate Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrohomofolic acid (THHFA), a structural analog of tetrahydrofolic acid (THFA), functions as an antifolate agent by primarily targeting the de novo purine (B94841) biosynthesis pathway. This mechanism contrasts with classical antifolates like methotrexate, which predominantly inhibit dihydrofolate reductase (DHFR). This technical guide provides an in-depth analysis of the mechanism of action of THHFA, focusing on its enzymatic inhibition, cellular effects, and the experimental methodologies used to elucidate its function. Quantitative data on its inhibitory activities are summarized, and key experimental protocols are detailed to facilitate further research and development in the field of antifolate-based therapeutics.
Introduction
Folic acid and its reduced derivatives, collectively known as folates, are essential B vitamins that serve as coenzymes in one-carbon transfer reactions. These reactions are critical for the biosynthesis of purine nucleotides, thymidylate, and several amino acids. Consequently, the folate metabolic pathway has been a key target for the development of antimicrobial and anticancer agents, termed antifolates.
This compound distinguishes itself from many clinically used antifolates through its primary mode of action. While it is structurally similar to the natural cofactor, tetrahydrofolic acid, differing only by an additional methylene (B1212753) group in the p-aminobenzoyl glutamate (B1630785) moiety, its principal inhibitory effects are exerted on enzymes involved in purine synthesis rather than on dihydrofolate reductase (DHFR). This guide will explore the nuanced mechanism of THHFA as a competitive inhibitor within the folate pathway, with a focus on its polyglutamated forms, which are the active intracellular species.
Mechanism of Action: Inhibition of De Novo Purine Synthesis
The primary mechanism of action of this compound as an antifolate is the inhibition of de novo purine nucleotide biosynthesis. This inhibition is significantly enhanced upon intracellular conversion of THHFA to its polyglutamated derivatives (H4HPteGlun). These polyglutamated forms are more potent inhibitors of key enzymes in the purine synthesis pathway and are also better retained within the cell.
The key enzymatic targets of tetrahydrohomofolate polyglutamates are:
-
Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT): This enzyme catalyzes the transfer of a formyl group from 10-formyl-tetrahydrofolate to glycinamide ribonucleotide (GAR), a crucial early step in the de novo purine synthesis pathway.
-
Aminoimidazolecarboxamide Ribonucleotide Formyltransferase (AICARFT): This enzyme is responsible for the final formylation step in the pathway, converting 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR).
Inhibition of these enzymes by THHFA polyglutamates leads to a depletion of the intracellular purine nucleotide pool, which in turn halts DNA and RNA synthesis, ultimately leading to cytostasis and cytotoxicity. The reversal of THHFA-induced growth inhibition by the addition of purines, such as inosine (B1671953) or hypoxanthine, provides strong evidence for its mechanism of action targeting this specific pathway.
Signaling Pathway of De Novo Purine Synthesis and THHFA Inhibition
Caption: Inhibition of de novo purine synthesis by THHFA polyglutamates.
Quantitative Data: Enzymatic Inhibition
The inhibitory potency of tetrahydrohomofolate polyglutamates against key enzymes in the folate pathway has been determined using cell extracts from human and murine lymphoma cell lines. The following table summarizes the available IC50 values. It is important to note that the activity can vary depending on the diastereomer of the tetrahydrohomofolate and the source of the enzyme.
| Enzyme Target | Inhibitor | Cell Line (Enzyme Source) | IC50 (µM) | Reference |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | (6R,S)-H4HPteGlu4-6 | Manca (Human Lymphoma) | 0.3 - 1.3 | [1][2] |
| (6S)-H4HPteGlu6 | Manca (Human Lymphoma) | More potent than (6R) | [2] | |
| (6R)-H4HPteGlu6 | L1210 (Murine Leukemia) | More potent than (6S) | [2] | |
| Aminoimidazolecarboxamide Ribonucleotide Formyltransferase (AICARFT) | (6R,S)-H4HPteGlu polyglutamates | Manca (Human Lymphoma) | 6 - 10 (weak inhibition) | [1][2] |
| Thymidylate Synthase (TS) | H4HPteGlu1-5 | Manca (Human Lymphoma) | > 20 (weaker inhibition) | [1][2] |
| Serine Hydroxymethyltransferase (SHMT) | H4HPteGlu polyglutamates | Manca (Human Lymphoma) | > 20 (poor inhibition) | [1][2] |
Experimental Protocols
Enzyme Inhibition Assays
The following protocols are generalized methods for determining the inhibitory activity of this compound and its polyglutamates against GARFT and AICARFT.
-
Cell Culture: Grow Manca human lymphoma or L1210 murine leukemia cells in appropriate culture medium supplemented with fetal bovine serum.
-
Harvesting: Harvest cells in the logarithmic growth phase by centrifugation.
-
Lysis: Wash the cell pellet with phosphate-buffered saline (PBS) and resuspend in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Homogenization: Disrupt the cells using a Dounce homogenizer or sonication on ice.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain a clear cytosolic extract containing the enzymes of interest.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method such as the Bradford assay.
This assay measures the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR).
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), GAR substrate, 10-formyl-5,8-dideazafolate (as the formyl donor), and the cell extract.
-
Inhibitor Addition: Add varying concentrations of tetrahydrohomofolate polyglutamates to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Detection: The product, FGAR, can be quantified using a colorimetric method or by radiolabeling the substrate and measuring the incorporation of the label into the product.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This assay measures the formylation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).
-
Reaction Mixture: Prepare a reaction mixture similar to the GARFT assay, but with AICAR as the substrate.
-
Inhibitor and Incubation: Follow the same procedure as for the GARFT assay.
-
Detection: The product, FAICAR, can be detected and quantified using appropriate analytical techniques.
-
Data Analysis: Calculate IC50 values as described for the GARFT assay.
Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for determining enzyme inhibition by THHFA.
Cell Growth Inhibition Assay
This assay determines the cytotoxic and cytostatic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., Manca human lymphoma) in 96-well plates at a predetermined density.
-
Drug Treatment: Add serial dilutions of this compound or its derivatives to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).
-
Reversal Studies: To confirm the mechanism of action, in parallel experiments, co-incubate the cells with the inhibitor and a rescuing agent, such as inosine or hypoxanthine.
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the control for each drug concentration. Determine the IC50 value, the concentration of the drug that causes 50% growth inhibition.
Drug Development and Future Perspectives
The unique mechanism of action of this compound, targeting purine synthesis, presents an attractive avenue for the development of novel antifolates. This is particularly relevant in the context of resistance to classical DHFR inhibitors like methotrexate, which can arise from mutations in the DHFR enzyme or altered drug transport.
Future research in this area could focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating new analogs of THHFA to improve potency, selectivity, and pharmacokinetic properties.
-
Combination Therapies: Investigating the synergistic effects of THHFA with other anticancer agents, including those that target different metabolic pathways.
-
Clinical Evaluation: Moving promising THHFA-based compounds into preclinical and clinical trials to assess their safety and efficacy in cancer therapy.
The development of antifolates that selectively inhibit purine synthesis, such as this compound and its derivatives, holds the potential to overcome existing drug resistance and provide new therapeutic options for a range of malignancies. A thorough understanding of their mechanism of action, as detailed in this guide, is fundamental to advancing these efforts.
References
An In-Depth Technical Guide to Tetrahydrofolate Analog Enzyme Kinetics and Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the enzyme kinetics and molecular interactions of tetrahydrofolate (THF) analogs, with a focus on their roles as substrates and inhibitors of key enzymes in the folate metabolic pathway. Understanding these interactions is critical for the development of novel therapeutics, particularly in oncology and infectious diseases.
Introduction to Tetrahydrofolate and Its Analogs
Tetrahydrofolic acid (THFA or THF) is the biologically active form of vitamin B9 (folic acid) and serves as a crucial coenzyme in a variety of metabolic one-carbon transfer reactions.[1][2] These reactions are fundamental for the synthesis of purines, thymidylate, and several amino acids, which are the essential building blocks of DNA, RNA, and proteins.[1][3][4] Consequently, enzymes within the folate pathway are significant targets for therapeutic intervention. Folate analogs, such as the well-known chemotherapeutic agent methotrexate (B535133) (MTX), are designed to interfere with this pathway, thereby inhibiting cell division and growth.[5]
A key metabolic process for both natural folates and synthetic analogs is polyglutamylation, the addition of multiple glutamate (B1630785) residues to the molecule.[6][7] This process is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) and serves two primary functions: it traps the folate molecule within the cell and significantly increases its affinity for other folate-dependent enzymes.[6][8]
Key Enzyme Interactions and Kinetics
The efficacy and specificity of folate analogs are determined by their kinetic profiles with target enzymes. The primary enzymes of interest are Folylpolyglutamate Synthetase (FPGS) and Dihydrofolate Reductase (DHFR).
FPGS catalyzes the sequential addition of glutamate residues to folates and their analogs.[6][9] The polyglutamated forms are often more potent inhibitors and better substrates for subsequent enzymes in the pathway.[6][10] The substrate efficiency for FPGS varies significantly among different folate analogs. For example, aminopterin (B17811) (AM) is a better substrate for beef liver FPGS than methotrexate (MTX), based on their Vmax/Km ratios.[11] Both, however, are poorer substrates than the natural coenzyme tetrahydrofolate.[11] Interestingly, while tetrahydrofolate can be converted into long-chain polyglutamates, FPGS from beef liver does not catalyze the formation of MTX polyglutamates longer than a triglutamate under certain conditions.[11]
Table 1: Kinetic Parameters of Folate Analogs with Folylpolyglutamate Synthetase (FPGS)
| Substrate | Enzyme Source | Km (µM) | Vmax (relative) | Reference |
| Tetrahydrofolate | Mammalian | ~7 (for Folinic Acid) | High | [11] |
| Methotrexate (MTX) | Beef Liver | 100 | Moderate | [11] |
| Aminopterin (AM) | Beef Liver | 25 | Moderate | [11] |
| Folinic Acid | Mammalian | 7 | High | [11] |
Note: Vmax values are described qualitatively in the source material relative to tetrahydrofolate.
DHFR is a critical enzyme that reduces 7,8-dihydrofolate (DHF) to the active 5,6,7,8-tetrahydrofolate (THF), using NADPH as a cofactor.[2][3] This reaction is essential for replenishing the cellular pool of THF.[12] Many folate analog drugs, including methotrexate, are potent inhibitors of DHFR.[5] The natural substrate, folic acid, is an exceedingly poor substrate for DHFR compared to DHF and also acts as an inhibitor.[13] For instance, the rate of THF formation by rat liver DHFR with folic acid as a substrate is 850 times slower than with DHF.[13]
Table 2: Kinetic Parameters for Dihydrofolate Reductase (DHFR)
| Substrate/Inhibitor | Enzyme Source | Km (µM) | Ki (µM) | Kd (nM) | Reference |
| Dihydrofolate (DHF) | D. melanogaster | 0.3 | - | - | [14] |
| NADPH | D. melanogaster | 5.2 | - | - | [14] |
| Folic Acid (as inhibitor) | D. melanogaster | - | 0.4 | - | [14] |
| Trimethoprim | D. melanogaster | - | 5.4 | - | [14] |
| Methotrexate (MTX) | D. melanogaster | - | - | 0.9 | [14] |
| Dihydrofolate (DHF) | M. tuberculosis | 1.6 | - | - | [12] |
| NADPH | M. tuberculosis | < 1 | - | - | [12] |
| Folic Acid (as substrate) | Human Liver | 0.5 | - | - | [13] |
| Folic Acid (as substrate) | Rat Liver | 1.8 | - | - | [13] |
Experimental Protocols
Detailed and robust experimental protocols are necessary to accurately determine the kinetic parameters of folate analogs.
This protocol is based on measuring the enzymatic addition of glutamic acid to a folate analog substrate, such as methotrexate.[15]
Principle: The activity of FPGS is quantified by measuring the formation of polyglutamated products over time. The product (e.g., MTX-Glu₂) can be detected and quantified using methods like Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS).
Materials:
-
Enzyme Source: Erythrocyte lysate or purified FPGS.[15]
-
Substrate: Methotrexate (MTX), 0.25 mM.[15]
-
Co-substrates: L-glutamic acid (4 mM), ATP (10 mM).[15]
-
Reaction Buffer (pH 8.85): Tris buffer containing MgCl₂ (20 mM), KCl (20 mM), and DTT (10 mM).[15]
-
Extraction Buffer (pH 7.5): 50 mM Tris-HCl, 20 mM KCl, 10 mM MgCl₂, and 5 mM DTT.[15]
-
Stop Solution: Ice-cold 16% perchloric acid.[15]
-
Internal Standard: MTX-Glu₂.[15]
Procedure:
-
Sample Preparation: Combine red blood cell samples with the extraction buffer.[15]
-
Lysis: Sonicate the sample for 5 seconds and vortex for 5 seconds. Repeat this step.[15]
-
Reaction Initiation: Add the cell lysate to the reaction buffer containing MTX, L-glutamic acid, and ATP.
-
Incubation: Incubate the reaction mixture for 2-4 hours at 37°C in a water bath. The reaction has been shown to be linear over this time range.[15]
-
Reaction Termination: Stop the reaction by placing the samples on ice and adding ice-cold 16% perchloric acid.[15]
-
Post-Termination Processing: Add the internal standard and mix again by sonication and vortexing.[15]
-
Analysis: Analyze the formation of the MTX-Glu₂ product by UHPLC-MS/MS.
Cellular Pathways and Molecular Interactions
Visualizing the metabolic pathways and reaction mechanisms provides a clearer context for the role of THFA and its analogs.
The folate cycle is essential for providing one-carbon units for the synthesis of DNA precursors. DHFR plays a pivotal role in regenerating THF from DHF, which is produced during the synthesis of thymidylate, the rate-limiting step for DNA synthesis. Inhibition of DHFR by drugs like methotrexate leads to a depletion of THF, which in turn halts DNA synthesis and cell proliferation.[4][5]
FPGS facilitates the covalent attachment of glutamate residues to a folate molecule through a peptide bond. This reaction is ATP-dependent and proceeds in a stepwise manner, adding one glutamate at a time.[8] The resulting polyglutamate "tail" enhances the interaction of the folate cofactor with other enzymes in the one-carbon metabolic pathway.[7][10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are Folate inhibitors and how do they work? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. Roles of folylpoly-gamma-glutamate synthetase in therapeutics with tetrahydrofolate antimetabolites: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Folylpolyglutamate synthesis and role in the regulation of one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Folylpolyglutamate synthase - Proteopedia, life in 3D [proteopedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Folylpolyglutamates as substrates and inhibitors of folate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Folate analogues as substrates of mammalian folylpolyglutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Erythrocyte Folyl Polyglutamate Synthetase Activity Profiling as a Potential Tool for the Prediction of Methotrexate Efficacy and Toxicity in Rheumatoid Arthritis [mdpi.com]
An In-depth Technical Guide to the Metabolic Pathways Involving Tetrahydrohomofolic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrohomofolic acid (THHFA) is a synthetic analog of tetrahydrofolic acid (THFA), the active form of vitamin B9. As a key player in one-carbon metabolism, THFA is essential for the de novo synthesis of purines and thymidylate, as well as the remethylation of homocysteine to methionine. Due to its structural similarity to THFA, this compound acts as an antimetabolite, primarily by inhibiting key enzymes within the folate metabolic pathway. This technical guide provides a comprehensive overview of the metabolic pathways involving THHFA, with a focus on its role as an enzyme inhibitor. We present quantitative data on its inhibitory effects, detailed experimental protocols for studying its interactions with folate-dependent enzymes, and visualizations of the relevant metabolic and experimental workflows.
Introduction to Folate Metabolism and this compound
Folate-mediated one-carbon metabolism is a fundamental network of biochemical reactions essential for cellular proliferation and maintenance.[1] This intricate pathway is responsible for the transfer of one-carbon units in various oxidation states, which are critical for the biosynthesis of nucleotides (purines and thymidylate) and certain amino acids.[2][3] The central molecule in this process is tetrahydrofolic acid (THFA), a derivative of folic acid (vitamin B9).[2]
Folic acid from dietary sources is reduced to dihydrofolate (DHF) and then to the biologically active THFA by the enzyme dihydrofolate reductase (DHFR).[4][5] THFA then acts as a carrier for one-carbon units at the N5 and/or N10 positions.[5] These one-carbon units, primarily derived from serine, are interconverted to form various THFA derivatives, such as 5,10-methylenetetrahydrofolate (CH2-THF), 5-methyltetrahydrofolate (5-CH3-THF), and 10-formyltetrahydrofolate (10-CHO-THF), which serve as donors in key biosynthetic reactions.[3]
This compound is a structural analog of THFA, differing by the presence of an additional methylene (B1212753) group in the p-aminobenzoyl glutamate (B1630785) side chain. This structural modification allows THHFA to interact with folate-dependent enzymes, often acting as a competitive inhibitor. The primary target of THHFA within the folate pathway is thymidylate synthase (TS), an enzyme crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[6]
The Folate Metabolic Pathway and the Role of this compound
The folate metabolic pathway is a complex network of enzymatic reactions that are compartmentalized within the cell. A simplified overview of this pathway, highlighting the key enzymes and the inhibitory role of this compound, is presented below.
Key Enzymes in the Folate Pathway
-
Dihydrofolate Reductase (DHFR): Catalyzes the reduction of DHF to THFA, a critical step in maintaining the intracellular pool of active folates.[5]
-
Serine Hydroxymethyltransferase (SHMT): Transfers a one-carbon unit from serine to THFA to form 5,10-methylenetetrahydrofolate (CH2-THF).[7]
-
Methylenetetrahydrofolate Dehydrogenase (MTHFD): Catalyzes the interconversion of CH2-THF and 10-formyl-THF.[8]
-
Methylenetetrahydrofolate Reductase (MTHFR): Reduces CH2-THF to 5-methyl-THF, the primary methyl donor for the remethylation of homocysteine to methionine.[8]
-
Thymidylate Synthase (TS): Catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) using CH2-THF as the one-carbon donor.[9] This reaction is unique as it involves the oxidation of THF back to DHF.
Mechanism of Action of this compound
This compound primarily exerts its metabolic effects by inhibiting thymidylate synthase. It acts as a competitive inhibitor with respect to the binding of the natural substrate, 5,10-methylenetetrahydrofolate. By binding to the active site of TS, THHFA prevents the synthesis of dTMP, leading to a depletion of this essential DNA precursor and subsequent inhibition of DNA replication and cell division.
Quantitative Data on Enzyme Inhibition
The inhibitory potential of a compound is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. A lower Ki value indicates a more potent inhibitor. The IC50 value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.
| Inhibitor | Target Enzyme | Inhibition Type | Ki Value | IC50 Value |
| This compound | Thymidylate Synthase | Competitive | N/A | N/A |
| Methotrexate | Dihydrofolate Reductase | Competitive | ~1 pM | ~10 nM |
| 5-Fluorouracil (active form) | Thymidylate Synthase | Irreversible | N/A | ~1 µM |
| Raltitrexed | Thymidylate Synthase | Competitive | ~1.3 nM | ~14 nM |
Note: N/A indicates that the data was not available in the conducted literature search. The values for other inhibitors are approximate and can vary depending on the experimental conditions.
Experimental Protocols
The study of this compound's effects on folate metabolism involves various experimental techniques. Below are detailed methodologies for key experiments.
Thymidylate Synthase Activity Assay (Spectrophotometric Method)
This assay measures the activity of thymidylate synthase by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from 5,10-methylenetetrahydrofolate.
Materials:
-
Purified thymidylate synthase
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM MgCl2, 1 mM EDTA, 6.5 mM formaldehyde, 50 mM 2-mercaptoethanol
-
Substrate solution: 1 mM dUMP in reaction buffer
-
Cofactor solution: 1 mM (6R)-5,10-methylenetetrahydrofolate in reaction buffer
-
Inhibitor solution: this compound at various concentrations
-
UV/Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the desired concentration of dUMP.
-
Add the purified thymidylate synthase to the reaction mixture and incubate for 5 minutes at 37°C.
-
To measure inhibition, add the desired concentration of this compound to the reaction mixture and incubate for an additional 5 minutes.
-
Initiate the reaction by adding the cofactor solution (5,10-methylenetetrahydrofolate).
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The rate of DHF formation can be calculated using the molar extinction coefficient of DHF at 340 nm.
Determination of Ki for a Competitive Inhibitor
To determine the inhibition constant (Ki) for a competitive inhibitor like this compound, the thymidylate synthase activity assay is performed at various concentrations of both the substrate (dUMP) and the inhibitor.
Procedure:
-
Perform the thymidylate synthase activity assay as described above with a range of dUMP concentrations in the absence of the inhibitor.
-
Repeat the assay with the same range of dUMP concentrations in the presence of several fixed concentrations of this compound.
-
Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration (Michaelis-Menten plot).
-
Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). For a competitive inhibitor, the lines will intersect at the y-axis.
-
The Ki can be determined from the slopes of the Lineweaver-Burk plots or by non-linear regression analysis of the Michaelis-Menten data.
Conclusion and Future Directions
This compound serves as a valuable tool for investigating the intricacies of the folate metabolic pathway. Its primary mechanism of action, the competitive inhibition of thymidylate synthase, underscores the critical role of this enzyme in DNA synthesis and cell proliferation. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the inhibitory effects of THHFA and other potential antimetabolites.
Future research should focus on obtaining precise quantitative data for the inhibition of thymidylate synthase by this compound from various species to better understand its specificity and potential as a therapeutic agent. Furthermore, metabolomic studies could provide a broader understanding of the downstream effects of THHFA-mediated enzyme inhibition on cellular metabolism. The continued investigation into the interactions of folate analogs like THHFA with the enzymes of one-carbon metabolism will undoubtedly contribute to the development of novel therapeutic strategies for a range of diseases, including cancer and infectious diseases.
References
- 1. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic scheme for thymidylate synthase from Escherichia coli: determination from measurements of ligand binding, primary and secondary isotope effects, and pre-steady-state catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural analyses of human thymidylate synthase reveal a site that may control conformational switching between active and inactive states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Building a common feature hypothesis for thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Future potential of thymidylate synthase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Untitled Document [ucl.ac.uk]
- 9. Thymidylate synthase structure, function and implication in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antimalarial Potential of Tetrahydrohomofolic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents. The parasite's folate biosynthesis pathway presents a well-validated target for chemotherapeutic intervention. This technical guide provides an in-depth overview of the antimalarial activity of tetrahydrohomofolic acid (THFA) derivatives, a class of compounds designed to inhibit this critical metabolic pathway. This document details their mechanism of action, summarizes available activity data, outlines relevant experimental protocols, and provides visualizations of the targeted pathway and experimental workflows.
The Folate Biosynthesis Pathway in Plasmodium falciparum: A Key Target
Plasmodium falciparum cannot salvage sufficient folates from its host and relies on its own de novo biosynthesis pathway to produce tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of nucleotides (purines and pyrimidines) and amino acids, which are critical for DNA replication and parasite proliferation.[1][2][3] The enzymes in this pathway are distinct from their human counterparts, offering a therapeutic window for selective inhibition.
The key enzymes in the P. falciparum folate biosynthesis pathway include:
-
GTP cyclohydrolase I (GTPCH)
-
6-pyruvoyltetrahydropterin synthase (PTPS)
-
Dihydropteroate synthase (DHPS)
-
Dihydrofolate reductase-thymidylate synthase (DHFR-TS)
Classical antifolates, such as sulfadoxine (B1681781) (a DHPS inhibitor) and pyrimethamine (B1678524) (a DHFR inhibitor), have been mainstays of antimalarial therapy for decades. However, the rise of resistance, primarily through point mutations in the dhps and dhfr genes, has compromised their efficacy.[3] This has spurred the development of new folate antagonists, including derivatives of this compound.
Mechanism of Action of this compound Derivatives
This compound (THFA) is an analogue of tetrahydrofolic acid, the biologically active form of folate. THFA derivatives are designed to act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway. By binding to the active site of DHFR, these compounds prevent the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). This inhibition disrupts the synthesis of essential downstream metabolites, including thymidylate, which is a critical component of DNA. The depletion of the THF pool ultimately leads to the cessation of DNA replication and cell death. The primary mechanism of action is therefore the targeted inhibition of the DHFR enzyme within the parasite.
Antimalarial Activity of this compound Derivatives
Comprehensive quantitative data on the antimalarial activity of a wide range of this compound derivatives is limited in publicly available literature. However, some key findings have been reported.
In Vitro Activity
The following table summarizes the available in vitro activity data for this compound and its derivatives. It is important to note that data is sparse and further research is needed to establish a clear structure-activity relationship for this class of compounds.
| Compound | Target/Assay | Organism/Cell Line | IC50 | Reference |
| This compound | Thymidylate synthase | Human | 25 µM | [4] |
In Vivo Activity
Preclinical in vivo studies are crucial for evaluating the efficacy of potential antimalarial compounds. The available data for this compound is presented below.
| Compound | Animal Model | Parasite Strain | Route of Administration | Efficacy | Reference |
| This compound | Monkey | Plasmodium cynomolgi | Not specified | Inactive | [5] |
Note: The lack of in vivo efficacy in this single reported study highlights the challenges in translating in vitro activity to a therapeutic effect, which can be influenced by factors such as pharmacokinetics and metabolism.
Experimental Protocols
The evaluation of the antimalarial activity of this compound derivatives involves a series of standardized in vitro and in vivo assays.
In Vitro Susceptibility Testing
Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against P. falciparum cultures.
Methodology: [3H]-Hypoxanthine Incorporation Assay
-
Parasite Culture: P. falciparum strains (e.g., 3D7, W2) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is typically RPMI 1640 supplemented with HEPES, sodium bicarbonate, gentamycin, and human serum or AlbuMAX.
-
Drug Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Plate Preparation: In a 96-well microtiter plate, the drug dilutions are added to wells containing synchronized ring-stage parasite cultures (typically at 0.5% parasitemia and 2.5% hematocrit). Control wells with no drug and wells with a known antimalarial (e.g., chloroquine) are included.
-
Incubation: The plates are incubated for 24 hours under the same conditions as the parasite culture.
-
Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for a further 18-24 hours. During this time, viable parasites will incorporate the radiolabel into their nucleic acids.
-
Harvesting and Scintillation Counting: The plates are harvested onto glass fiber filters using a cell harvester. The filters are washed, dried, and placed in scintillation vials with scintillation fluid. The amount of incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Testing
Objective: To evaluate the in vivo antimalarial efficacy of test compounds in a rodent model of malaria.
Methodology: Peters' 4-Day Suppressive Test
-
Animal Model: Swiss albino mice are typically used.
-
Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.
-
Drug Administration: The test compounds are administered to groups of mice, usually by oral gavage or subcutaneous injection, starting a few hours after infection and continuing for four consecutive days. A vehicle control group and a positive control group (treated with a standard antimalarial like chloroquine) are included.
-
Parasitemia Monitoring: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa and the percentage of parasitized red blood cells is determined by microscopy.
-
Efficacy Calculation: The average parasitemia of the control group is considered as 100% growth. The percentage of suppression of parasitemia for each treated group is calculated using the following formula: % Suppression = [ (Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group ] x 100
-
ED50 Determination: The 50% effective dose (ED50), the dose that suppresses parasitemia by 50%, can be determined by testing a range of doses and analyzing the dose-response relationship.
References
Tetrahydrohomofolic Acid: A Potent Competitive Inhibitor of Thymidylate Synthase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrohomofolic acid (THHFA) is a synthetic analog of the naturally occurring folate coenzyme, tetrahydrofolic acid. It has garnered significant interest in the field of cancer chemotherapy due to its potent and specific inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of 2'-deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. By disrupting the synthesis of dTMP, THHFA can induce a "thymineless death" in rapidly proliferating cancer cells, making it a valuable tool for cancer research and a potential therapeutic agent. This technical guide provides a comprehensive overview of THHFA as a thymidylate synthase inhibitor, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for its synthesis and enzymatic assays, and visualizations of the relevant biochemical pathways and experimental workflows.
Mechanism of Action: Competitive Inhibition of Thymidylate Synthase
This compound functions as a classical competitive inhibitor of thymidylate synthase. It directly competes with the natural substrate, 5,10-methylenetetrahydrofolate (CH2H4folate), for binding to the active site of the enzyme. The structural similarity between THHFA and CH2H4folate allows it to occupy the folate-binding domain of thymidylate synthase, thereby preventing the formation of the catalytically active ternary complex with the other substrate, 2'-deoxyuridine (B118206) monophosphate (dUMP). This competitive inhibition effectively blocks the methylation of dUMP to dTMP, leading to a depletion of the thymidine (B127349) nucleotide pool and subsequent disruption of DNA synthesis and repair.
The following diagram illustrates the thymidylate synthesis pathway and the inhibitory action of this compound.
The Pivotal Role of an Extra Methylene Group: A Technical Guide to Tetrahydrohomofolic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrohomofolic acid (THHFA), a close analog of the essential vitamin cofactor tetrahydrofolic acid (THFA), is distinguished by a single, yet profoundly significant, structural modification: an additional methylene (B1212753) group in its glutamate (B1630785) side chain. This seemingly minor alteration fundamentally impacts its interaction with key enzymes in one-carbon metabolism, positioning THHFA and its derivatives as molecules of significant interest in pharmacology and drug development. This technical guide provides a comprehensive analysis of the biochemical and functional consequences of this additional methylene group, summarizing available data, detailing relevant experimental protocols, and visualizing the pertinent metabolic pathways. While direct comparative quantitative kinetic data between THHFA and its natural counterpart, THFA, is limited in publicly accessible literature, this guide synthesizes existing knowledge on related folate analogs to elucidate the critical role of this structural change.
Introduction: The Significance of One-Carbon Metabolism
One-carbon metabolism, orchestrated by a series of folate-dependent enzymes, is a fundamental network of biochemical reactions essential for the biosynthesis of purines, thymidylate, and several amino acids. These metabolic pathways are critical for DNA replication, repair, and methylation, processes vital for cell proliferation and maintenance. The central molecule in this network is tetrahydrofolic acid (THFA), which acts as a carrier of one-carbon units at various oxidation states.
The Structural Distinction of this compound
The key structural difference between THFA and THHFA lies in the linkage of the p-aminobenzoyl group to the glutamic acid moiety. In THFA, this is a direct amide bond. In THHFA, an additional methylene group (-CH2-) is inserted, forming a p-aminobenzoyl-γ-glutamyl linkage. This extension alters the molecule's length, flexibility, and overall conformation, which in turn influences its ability to bind to the active sites of folate-dependent enzymes.
Impact on Key Enzymes in Folate Metabolism
The additional methylene group in THHFA is predicted to significantly alter its interaction with several key enzymes of the folate pathway. The primary mechanism of action for many antifolate drugs is the inhibition of these enzymes.
Dihydrofolate Reductase (DHFR)
Thymidylate Synthase (TS)
Thymidylate Synthase (TS) catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. This reaction utilizes 5,10-methylenetetrahydrofolate as the one-carbon donor. Folate analogs can act as inhibitors of TS. The altered conformation of THHFA could affect its ability to form a stable ternary complex with TS and dUMP, thereby influencing its inhibitory potential.
Folylpolyglutamate Synthetase (FPGS)
Folylpolyglutamate Synthetase (FPGS) is responsible for the addition of multiple glutamate residues to the folate molecule. This polyglutamation is crucial for the intracellular retention of folates and for increasing their affinity for several folate-dependent enzymes. The substrate specificity of FPGS is a critical determinant of the efficacy of many antifolate drugs. Studies on antifolates like methotrexate (B535133) have shown that they are substrates for FPGS, and their polyglutamated forms are more potent inhibitors of DHFR and TS. The additional methylene group in THHFA likely affects its recognition and processing by FPGS, which would have significant consequences for its intracellular concentration and inhibitory activity.
Quantitative Data Summary
Direct quantitative comparisons of the kinetic parameters (Km, Vmax, Ki) for this compound versus Tetrahydrofolic acid with key folate-metabolizing enzymes are not extensively reported in the available literature. However, to provide a framework for understanding the potential impact of the additional methylene group, the following table summarizes known kinetic data for the natural substrate (THFA) and a well-characterized antifolate inhibitor (Methotrexate, MTX) with relevant enzymes. This comparative data for a known inhibitor helps to illustrate how structural modifications can dramatically alter enzyme interactions.
| Enzyme | Substrate/Inhibitor | Km (µM) | Vmax (relative) | Ki (µM) | Comments |
| Dihydrofolate Reductase (DHFR) | Tetrahydrofolic Acid (THFA) | - | - | - | THFA is the product, not the substrate of the primary reaction. Dihydrofolate is the substrate. |
| Methotrexate (MTX) | - | - | ~0.005 | MTX is a potent competitive inhibitor of DHFR. The additional methyl group and amino group at the 4-position compared to folate contribute to its high affinity. The effect of the extra methylene group in THHFA on Ki would be a key determinant of its potential as a DHFR inhibitor. | |
| Thymidylate Synthase (TS) | 5,10-Methylene-THFA | 5-20 | 1 | - | This is the natural one-carbon donor for dTMP synthesis. |
| Methotrexate (MTX) | - | - | - | MTX itself is a weak inhibitor of TS. However, its polyglutamated forms are more potent. | |
| Folylpolyglutamate Synthetase (FPGS) | Tetrahydrofolic Acid (THFA) | 1-10 | High | - | THFA is an excellent substrate for FPGS, leading to the formation of long polyglutamate chains. |
| Methotrexate (MTX) | 25-100 | Lower | - | MTX is a substrate for FPGS, but generally with a higher Km and lower Vmax compared to THFA, indicating it is a less efficient substrate. The ability of THHFA to be polyglutamated is a critical factor for its potential as an antifolate. |
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
Principle: The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF). The inhibitory potential of THHFA is determined by measuring the reduction in the rate of this reaction.
Materials:
-
Purified recombinant human DHFR
-
Dihydrofolic acid (DHF)
-
NADPH
-
This compound (THHFA)
-
Methotrexate (positive control inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA, and 10 mM β-mercaptoethanol.
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of THHFA in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, NADPH (final concentration 100 µM), and varying concentrations of THHFA or methotrexate.
-
Initiate the reaction by adding DHF (final concentration 10 µM).
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 10 minutes) at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curves.
-
Determine the IC50 value for THHFA by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both DHF and THHFA and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
Thymidylate Synthase (TS) Inhibition Assay
Principle: The activity of TS is determined by measuring the rate of conversion of dUMP to dTMP. A common method involves using radiolabeled [5-³H]dUMP and measuring the release of ³H into the aqueous solvent as ³H₂O.
Materials:
-
Purified recombinant human TS
-
[5-³H]deoxyuridine monophosphate ([5-³H]dUMP)
-
5,10-methylenetetrahydrofolate (CH₂-THF)
-
This compound (THHFA)
-
5-Fluorodeoxyuridine monophosphate (FdUMP) (positive control inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 25 mM MgCl₂, and 10 mM β-mercaptoethanol.
-
Activated charcoal suspension
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare stock solutions of THHFA and FdUMP.
-
In reaction tubes, combine assay buffer, CH₂-THF (final concentration 100 µM), and varying concentrations of THHFA or FdUMP.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [5-³H]dUMP (final concentration 10 µM).
-
Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding activated charcoal suspension, which binds the unreacted [5-³H]dUMP.
-
Centrifuge the tubes to pellet the charcoal.
-
Transfer an aliquot of the supernatant (containing the released ³H₂O) to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 and Ki values for THHFA.
Signaling Pathways and Experimental Workflows
One-Carbon Metabolism Pathway
An In-Depth Technical Guide on the Cellular Uptake and Transport of Tetrahydrohomofolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrohomofolic acid (THHFA) is a folate analog that has garnered significant interest in the field of drug development due to its potential as an inhibitor of folate-dependent enzymes. Understanding its cellular uptake and transport is paramount for optimizing its therapeutic efficacy and for the rational design of novel antifolate drugs. This technical guide provides a comprehensive overview of the core mechanisms governing the cellular transport of THHFA, detailing the roles of the primary transporters, the kinetics of transport, and the signaling pathways that regulate these processes.
Core Cellular Transport Mechanisms
The cellular uptake of THHFA, much like other folates and antifolates, is primarily mediated by three distinct transport systems: the proton-coupled folate transporter (PCFT), the reduced folate carrier (RFC), and folate receptors (FRs). Each of these transporters exhibits unique characteristics in terms of pH dependence, substrate affinity, and tissue distribution, which collectively determine the cellular influx of THHFA.
Proton-Coupled Folate Transporter (PCFT)
Reduced Folate Carrier (RFC)
The reduced folate carrier, encoded by the SLC19A1 gene, is the primary transporter for reduced folates into most mammalian cells at physiological pH (7.4). It functions as an anion exchanger, mediating the uptake of folates in exchange for intracellular organic phosphates. Unlike PCFT, RFC has a lower affinity for folic acid. The expression and activity of RFC can be a critical determinant of the efficacy of antifolate drugs.
Folate Receptors (FRs)
Folate receptors, particularly FRα and FRβ, are high-affinity, low-capacity transporters that mediate the cellular uptake of folates via receptor-mediated endocytosis. FRα is often overexpressed in various cancers, making it a prominent target for cancer-specific therapies. The binding of folates to FRs is typically characterized by a low dissociation constant (Kd), indicating a very high affinity. Folic acid generally exhibits the highest affinity for folate receptors, followed by 5-methyltetrahydrofolate.[2][3][4][5][6]
Quantitative Data on Folate Transport
While specific kinetic parameters for the transport of this compound (THHFA) by PCFT, RFC, and folate receptors are not extensively documented in publicly available literature, the following tables summarize the known kinetic and binding affinity data for other relevant folates and antifolates to provide a comparative context.
Table 1: Kinetic Parameters of Folate Transport by PCFT
| Substrate | Km/Kt (μM) | pH | Cell Line/System | Reference |
| Pemetrexed | 0.2 - 0.8 | 5.5 | Xenopus laevis oocytes / HepG2 cells | [7] |
| Folic Acid | ~2 | 5.5 | Chicken PCFT | [8] |
| 5-CHO-THF | 4.72 ± 0.50 | 6.5 | R1-11-PCFT-h cells | [2] |
| Methotrexate | ≥ 100 | 7.4 | HeLa cells | [9] |
| Pemetrexed | ~15 | 7.4 | HeLa cells | [9] |
Table 2: Kinetic Parameters of Folate Transport by RFC
| Substrate | Km/Ki (μM) | pH | Cell Line/System | Reference |
| Folic Acid | 1 - 10 | 7.4 | General | [10] |
Table 3: Binding Affinities of Folates to Folate Receptors
| Ligand | Receptor | Kd/IC50 | Method | Reference |
| Folic Acid | FRα | < 1 nM | General | [10] |
| Folic Acid | FRα | ~190 pM | Isothermal Calorimetry | [10] |
| Folic Acid | FRα | Highest Affinity | Competitive ELISA | [2][3][4][5][6] |
| 5-Methyltetrahydrofolate | FRα | Second Highest Affinity | Competitive ELISA | [2][3][4][5][6] |
Signaling Pathways Regulating Folate Transporters
The expression and activity of folate transporters are tightly regulated by various signaling pathways, which can have significant implications for the cellular uptake of THHFA and the response to antifolate therapies.
Regulation of PCFT
The expression of PCFT is known to be regulated by the Nuclear Respiratory Factor 1 (NRF-1) . NRF-1 binds to specific sites in the PCFT promoter, acting as a major inducible transcriptional regulator of PCFT gene expression.[6][7]
Regulation of Folate Receptors
The signaling and expression of folate receptors are more complex, involving multiple pathways:
-
JAK-STAT3 Pathway: Folic acid can activate the Signal Transducer and Activator of Transcription 3 (STAT3) through FRα in a Janus Kinase (JAK)-dependent manner. This activation can promote cell proliferation.[4][11]
-
ERK1/2 Pathway: Folate can also stimulate the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), leading to increased cell proliferation.[9][12][13]
-
Homocysteine-Mediated Upregulation: Folate deficiency leads to an accumulation of intracellular homocysteine. This, in turn, stimulates the interaction between an 18-base cis-element in the 5'-untranslated region of FR mRNA and the heterogeneous nuclear ribonucleoprotein E1 (hnRNP E1), resulting in the translational upregulation of folate receptors.[8][14]
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of THHFA cellular transport. Below are generalized methodologies for key experiments, which should be optimized for specific cell lines and experimental conditions.
Radiolabeled THHFA Uptake Assay
This assay measures the rate of THHFA uptake into cells using a radiolabeled form of the compound.
Workflow:
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, KB, or other relevant cancer cell lines) in 24-well plates and grow to 80-90% confluency.
-
Uptake Buffer: Prepare an appropriate uptake buffer. For PCFT studies, a low pH buffer (e.g., MES-buffered saline, pH 5.5) is required. For RFC studies, a physiological pH buffer (e.g., HEPES-buffered saline, pH 7.4) is used.
-
Uptake Measurement:
-
Wash the cells twice with the corresponding uptake buffer.
-
Add the uptake buffer containing varying concentrations of radiolabeled THHFA (e.g., [3H]-THHFA).
-
Incubate for a specific time course (e.g., 1, 5, 10, 15 minutes) at 37°C.
-
To terminate the uptake, aspirate the radioactive medium and wash the cells three times with ice-cold uptake buffer.
-
-
Quantification:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 0.1% Triton X-100).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
-
Data Analysis: Normalize the radioactivity counts to the protein concentration and the incubation time. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Western Blot Analysis of Folate Transporter Expression
This protocol is used to detect and quantify the protein expression levels of PCFT, RFC, and FRs in cells.
Workflow:
Methodology:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins on a polyacrylamide gel by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the transporter of interest (PCFT, RFC, or FR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The cellular uptake and transport of this compound are complex processes mediated by the coordinated action of PCFT, RFC, and folate receptors. The expression and activity of these transporters are, in turn, regulated by intricate signaling networks. A thorough understanding of these mechanisms is crucial for the development of effective therapeutic strategies utilizing THHFA and other antifolates. The experimental protocols outlined in this guide provide a framework for researchers to investigate the transport kinetics and regulatory pathways of THHFA in various cellular contexts. Further research is warranted to elucidate the specific kinetic parameters of THHFA transport and to fully unravel the signaling cascades that govern its cellular accumulation.
References
- 1. The human proton-coupled folate transporter: Biology and therapeutic applications to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of folic acid, 5-methyltetrahydrofolate and synthetic folinic acid in the high-affinity folate transporters: impact on pregnancy and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mednexus.org [mednexus.org]
- 4. Folic acid mediates activation of the pro-oncogene STAT3 via the Folate Receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of folic acid, 5-methyltetrahydrofolate and synthetic folinic acid in the high-affinity folate transporters: impact on pregnancy and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 7. researchgate.net [researchgate.net]
- 8. JCI - Translational upregulation of folate receptors is mediated by homocysteine via RNA-heterogeneous nuclear ribonucleoprotein E1 interactions [jci.org]
- 9. The proton-coupled folate transporter: physiological and pharmacological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for molecular recognition of folic acid by folate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. researchgate.net [researchgate.net]
The Cellular Polyglutamation of Tetrahydrohomofolic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the polyglutamation of tetrahydrohomofolic acid (THHFA) in cellular systems. Polyglutamation, the addition of multiple glutamate (B1630785) residues to folate cofactors and analogs, is a critical process that governs their intracellular retention and metabolic activity. Understanding the polyglutamation of THHFA is paramount for elucidating its mechanism of action and for the development of novel therapeutic strategies targeting folate metabolism. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.
Introduction to this compound and Polyglutamation
This compound (THHFA) is a synthetic analog of the natural folate, tetrahydrofolate (THF). The primary enzyme responsible for the addition of glutamate residues to folates and their analogs is folylpolyglutamate synthetase (FPGS). This post-translational modification is crucial for cellular function for several reasons:
-
Cellular Retention: The addition of negatively charged glutamate residues prevents the efflux of folate cofactors across the cell membrane, thereby increasing their intracellular concentration.
-
Enhanced Enzyme Binding: Polyglutamated folates are often better substrates and more potent inhibitors of folate-dependent enzymes compared to their monoglutamated counterparts.
-
Metabolic Channeling: Polyglutamation can influence the channeling of one-carbon units in various metabolic pathways, including the synthesis of purines and thymidylate.
The cytotoxicity of homofolate, a precursor of THHFA, is dependent on its conversion to polyglutamated derivatives of THHFA, which then exert their effects by inhibiting key enzymes in nucleotide biosynthesis.
Quantitative Data on this compound Polyglutamation and Enzyme Inhibition
Quantitative data on the kinetics of THHFA polyglutamation by FPGS is not extensively available in the public domain. However, data from related folate analogs and the inhibitory effects of THHFA polyglutamates provide valuable insights.
Comparative Kinetics of Folylpolyglutamate Synthetase (FPGS)
To provide context for the potential enzymatic processing of THHFA, the following table summarizes the kinetic parameters of FPGS for the natural substrate tetrahydrofolate and the widely studied antifolate methotrexate (B535133) (MTX).
Table 1: Comparative Kinetic Parameters for Folylpolyglutamate Synthetase (FPGS)
| Substrate | Source of FPGS | Km (µM) | Vmax (relative) | Reference |
|---|---|---|---|---|
| Tetrahydrofolate | Beef Liver | Low (specific value not stated) | 1.0 | [1] |
| Methotrexate (MTX) | Beef Liver | 100 | Not specified | [1] |
| Aminopterin | Beef Liver | 25 | Not specified | [1] |
| 5-Formyl-THF | Beef Liver | 7 | Not specified |[1] |
Note: Lower Km values indicate higher affinity of the substrate for the enzyme.
Inhibition of Purine (B94841) Synthesis by Tetrahydrohomofolate Polyglutamates
The primary mechanism of action of THHFA polyglutamates is the inhibition of de novo purine synthesis, specifically targeting the enzyme glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).
Table 2: Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFT) by Tetrahydrohomofolate (H4PteGlun) Polyglutamates
| Inhibitor | Cell Line Extract | IC50 (µM) | Reference |
|---|---|---|---|
| (6R,S)-H4PteGlu4 | Manca (human lymphoma) | 1.3 | [1] |
| (6R,S)-H4PteGlu5 | Manca (human lymphoma) | 0.4 | [1] |
| (6R,S)-H4PteGlu6 | Manca (human lymphoma) | 0.3 | [1] |
| (6R,S)-H4PteGlu4 | L1210 (murine leukemia) | 0.8 | [1] |
| (6R,S)-H4PteGlu5 | L1210 (murine leukemia) | 0.4 | [1] |
| (6R,S)-H4PteGlu6 | L1210 (murine leukemia) | 0.3 |[1] |
IC50 is the concentration of inhibitor required to reduce the enzyme activity by 50%.
Signaling Pathways and Experimental Workflows
Inhibition of De Novo Purine Synthesis by THHFA Polyglutamates
The following diagram illustrates the mechanism by which THHFA polyglutamates inhibit the de novo purine synthesis pathway.
Experimental Workflow for Studying THHFA Polyglutamation
This diagram outlines a general workflow for the in vitro and cellular analysis of THHFA polyglutamation.
Experimental Protocols
Due to the lack of protocols specifically published for THHFA, the following are generalized methods adapted from established procedures for other folates and antifolates.
In Vitro FPGS Assay for THHFA Polyglutamation
Objective: To determine the kinetic parameters (Km and Vmax) of THHFA as a substrate for purified FPGS.
Materials:
-
Purified recombinant FPGS
-
This compound (THHFA)
-
[3H]-Glutamate
-
ATP, MgCl2, KCl
-
Tris-HCl buffer (pH 8.5)
-
Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, KCl, DTT, and purified FPGS.
-
Initiate the reaction by adding varying concentrations of THHFA and a fixed concentration of [3H]-Glutamate.
-
Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding cold TCA to precipitate the protein.
-
Centrifuge to pellet the precipitated protein and unreacted [3H]-Glutamate.
-
The supernatant, containing the [3H]-polyglutamated THHFA, is collected.
-
The amount of incorporated [3H]-Glutamate is quantified by liquid scintillation counting.
-
Kinetic parameters (Km and Vmax) are determined by plotting the reaction velocity against the substrate (THHFA) concentration and fitting the data to the Michaelis-Menten equation.
Cellular Uptake and Polyglutamation of THHFA
Objective: To determine the distribution of THHFA polyglutamate chain lengths in cultured cells.
Materials:
-
Cultured cells (e.g., cancer cell lines)
-
[3H]- or [14C]-labeled THHFA
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Boiling buffer (e.g., Tris-HCl with ascorbate (B8700270) and DTT)
-
Solid-phase extraction (SPE) columns for folate purification
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., anion exchange or reverse phase) and detector (e.g., radiometric or UV) or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Culture cells to a desired confluency.
-
Incubate the cells with a known concentration of labeled THHFA for various time points.
-
Wash the cells extensively with ice-cold PBS to remove extracellular THHFA.
-
Lyse the cells by adding boiling buffer to inactivate enzymes and extract intracellular folates.
-
Centrifuge the lysate to remove cell debris.
-
Purify and concentrate the folate derivatives from the supernatant using SPE columns.
-
Separate the different polyglutamate forms of THHFA using HPLC or LC-MS/MS.
-
Quantify the amount of each polyglutamate species based on the radioactivity or mass spectrometric signal.
-
Express the data as the percentage of total intracellular THHFA for each polyglutamate chain length.
Conclusion
The polyglutamation of this compound is a key determinant of its cellular activity, primarily through the enhanced inhibition of de novo purine synthesis. While direct quantitative data on the kinetics of THHFA polyglutamation are limited, comparative analysis with other folates and antifolates, along with the potent inhibitory effects of its polyglutamated forms on GARFT, underscores the importance of this metabolic pathway. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the cellular pharmacology of THHFA and to explore its potential in drug development. Future studies focusing on the precise kinetic parameters of THHFA with FPGS from various cell types and a detailed characterization of its polyglutamate profiles in different cancer models will be crucial for advancing our understanding and therapeutic application of this compound.
References
Methodological & Application
Application Notes: Utilizing Tetrahydrohomofolic Acid in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Tetrahydrohomofolic acid (THHFA) in cell culture assays. THHFA is a potent antagonist of folic acid metabolism, offering a valuable tool for studying cellular pathways dependent on one-carbon metabolism, particularly in the context of cancer research and drug development.
Introduction to this compound (THHFA)
This compound is a structural analog of Tetrahydrofolic acid (THFA), the active form of folate. It differs from THFA by the presence of an additional methylene (B1212753) group in its structure. This modification allows THHFA to act as an inhibitor of key enzymes involved in one-carbon metabolism. Specifically, THHFA and its polyglutamated derivatives are known to be potent inhibitors of glycinamide (B1583983) ribonucleotide (GAR) formyltransferase, a critical enzyme in the de novo purine (B94841) biosynthesis pathway.[1] By blocking this step, THHFA effectively halts the production of purines, which are essential for DNA and RNA synthesis, thereby leading to the inhibition of cell proliferation, particularly in rapidly dividing cancer cells.[1]
Mechanism of Action
The primary mechanism of action of THHFA is the competitive inhibition of GAR formyltransferase. This enzyme catalyzes the transfer of a formyl group from 10-formyl-THFA to glycinamide ribonucleotide (GAR), a key step in the formation of the purine ring. By binding to the enzyme, THHFA prevents the natural substrate from accessing the active site, thus disrupting the purine synthesis pathway. The cytotoxic effects of THHFA can be reversed by supplementing the cell culture medium with purines such as hypoxanthine (B114508) or inosine (B1671953), but not by thymidine, confirming that its primary target is purine biosynthesis.[1]
Applications in Cell Culture
-
Studying Purine Metabolism: THHFA serves as a specific tool to investigate the cellular consequences of impaired de novo purine synthesis.
-
Anticancer Drug Screening: The growth inhibitory properties of THHFA make it a reference compound in screens for novel anticancer agents targeting folate metabolism or purine synthesis.
-
Validating Drug Targets: Researchers can use THHFA to validate GAR formyltransferase as a therapeutic target in various cancer cell lines.
-
Rescue Experiments: THHFA is ideal for use in rescue experiments with purine pathway intermediates to dissect the metabolic vulnerabilities of cancer cells.
Data Presentation
The following table summarizes the inhibitory concentrations of this compound and its derivatives on cancer cell lines and related enzymes.
| Compound | Cell Line / Enzyme Source | Assay Type | IC50 Value (µM) | Reference |
| Homofolic acid (HPteGlu) | Manca (Human Lymphoma) | Cell Growth Inhibition | 6 | [1] |
| (6R,S)-5-methyl-Tetrahydrohomofolic acid | Manca (Human Lymphoma) | Cell Growth Inhibition | 8 | [1] |
| (6R,S)-Tetrahydrohomofolate polyglutamates | Manca (Human Lymphoma) extracts | GARFT Enzyme Inhibition | 0.3 - 1.3 | [1] |
| (6R,S)-Tetrahydrohomofolate polyglutamates | L1210 (Murine Leukemia) extracts | GARFT Enzyme Inhibition | 0.3 - 1.3 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT to Determine the IC50 of this compound
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of THHFA on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., L1210, Manca)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (THHFA) stock solution (dissolved in a suitable solvent, e.g., DMSO, and sterile-filtered)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of THHFA in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve THHFA).
-
Carefully remove the medium from the wells and add 100 µL of the THHFA dilutions or control medium to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the THHFA concentration and determine the IC50 value using appropriate software.
-
Protocol 2: Inosine Rescue Experiment to Confirm Mechanism of Action
This protocol is designed to confirm that the cytotoxic effect of THHFA is due to the inhibition of purine synthesis.
Materials:
-
Same materials as in Protocol 1
-
Inosine stock solution (dissolved in sterile water or PBS)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of Protocol 1.
-
Prepare an additional set of wells that will be treated with a fixed, inhibitory concentration of THHFA (e.g., a concentration around the IC75 or IC90 value determined from Protocol 1).
-
To these wells, add inosine at a final concentration of approximately 100 µM along with the THHFA.
-
-
MTT Assay and Data Analysis:
-
After the 48-72 hour incubation, perform the MTT assay as described in Protocol 1.
-
Compare the cell viability in the wells treated with THHFA alone to the wells treated with THHFA and inosine. A significant increase in cell viability in the presence of inosine indicates that the cytotoxic effect of THHFA is due to the inhibition of purine synthesis.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound (THHFA).
Caption: Workflow for determining the IC50 of THHFA using an MTT assay.
References
Application Notes and Protocols for Tetrahydrohomofolic Acid Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrohomofolic acid (THHFA) and its polyglutamated derivatives are potent modulators of one-carbon metabolism, a fundamental cellular process essential for the biosynthesis of purines, thymidylate, and certain amino acids. The cytotoxicity of homofolate analogues is primarily attributed to their intracellular conversion to THHFA and its subsequent polyglutamation, leading to the inhibition of key enzymes within the folate pathway. This document provides detailed application notes and protocols for the enzymatic assays of four key enzymes that interact with THHFA and its derivatives: Dihydrofolate Reductase (DHFR), Folylpolyglutamate Synthetase (FPGS), Glycinamide Ribonucleotide Formyltransferase (GARFT), and Aminoimidazolecarboxamide Ribonucleotide Formyltransferase (AICARFT).
These protocols are designed to enable researchers to investigate the inhibitory effects of THHFA and its polyglutamates, screen for novel antifolate drugs, and elucidate the mechanisms of action of these compounds.
Metabolic Pathway of Homofolic Acid and Inhibition Sites of this compound Polyglutamates
Homofolic acid is intracellularly reduced to dihydrohomofolic acid and then to this compound (THHFA) by the enzyme Dihydrofolate Reductase (DHFR). Subsequently, Folylpolyglutamate Synthetase (FPGS) adds multiple glutamate (B1630785) residues to THHFA, forming THHFA polyglutamates. These polyglutamated forms are potent inhibitors of key enzymes in the de novo purine (B94841) biosynthesis pathway, namely Glycinamide Ribonucleotide Formyltransferase (GARFT) and, to a lesser extent, Aminoimidazolecarboxamide Ribonucleotide Formyltransferase (AICARFT).
Application Notes and Protocols: Tetrahydrohomofolic Acid as a Tool Compound in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrohomofolic acid (THHFA) is a folate analog that serves as a valuable tool compound for the investigation of one-carbon metabolism. Its structural similarity to tetrahydrofolic acid (THF), the active form of folate, allows it to interact with folate-dependent enzymes, thereby acting as an inhibitor of key metabolic pathways. These application notes provide an overview of THHFA's mechanism of action, protocols for its use in metabolic studies, and a summary of available quantitative data.
Mechanism of Action
This compound primarily functions as an inhibitor of de novo purine (B94841) biosynthesis.[1][2] Specifically, it has been shown to block the introduction of the C-8 carbon into the purine ring precursor, a crucial step in the formation of inosine (B1671953) monophosphate (IMP), the parent purine nucleotide.[1][2] By disrupting this pathway, THHFA can effectively arrest the proliferation of cells that are dependent on de novo purine synthesis for the production of adenine (B156593) and guanine (B1146940) nucleotides required for DNA and RNA synthesis.[1] Additionally, there is evidence to suggest that THHFA can act as a specific inhibitor of thymidylate synthase, an enzyme critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.
Data Presentation
The following table summarizes the quantitative data on the inhibitory effects of this compound on the growth of Sarcoma 180 cells, as reported by Hakala (1971). The data illustrates the competitive nature of the inhibition, which can be reversed by the addition of folic acid or folinic acid.
| Cell Line | Compound | Inhibitor Concentration for ~90% Growth Inhibition (μM) | Competitive Agent | Reversal Concentration Ratio (Inhibitor:Competitor) | Reference |
| Sarcoma 180 | This compound | 0.2 | Folic Acid | 2 to 5 | [1][2] |
| Sarcoma 180 | This compound | 0.2 | Folinic Acid | 500 to 1000 | [1][2] |
| Sarcoma 180 | Homofolic acid | 0.3 | Folic Acid | 2 to 5 | [1][2] |
| Sarcoma 180 | Homofolic acid | 0.3 | Folinic Acid | 500 to 1000 | [1][2] |
Experimental Protocols
The following are generalized protocols for utilizing this compound as a tool compound in metabolic studies. These should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Growth Inhibition Assay to Determine IC50 Value
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in a specific cell line.
Materials:
-
Cell line of interest (e.g., a cancer cell line dependent on de novo purine synthesis)
-
Complete cell culture medium
-
This compound (THHFA) stock solution (dissolved in a suitable solvent, e.g., DMSO or aqueous base, and filter-sterilized)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of THHFA in complete medium. A typical starting range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve THHFA).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of THHFA or vehicle control.
-
Incubate for a period that allows for at least two to three cell doublings (e.g., 48-72 hours).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the THHFA concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Metabolite Extraction for Mass Spectrometry Analysis
Objective: To extract intracellular metabolites from cells treated with this compound for analysis by liquid chromatography-mass spectrometry (LC-MS) to investigate changes in the metabolome, particularly in the purine and pyrimidine (B1678525) synthesis pathways.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (B129727)
-
Cell scraper
-
Centrifuge
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat the cells with THHFA at a relevant concentration (e.g., IC50 or 2x IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Metabolite Extraction:
-
Place the 6-well plates on ice.
-
Aspirate the medium and quickly wash the cells twice with ice-cold 0.9% NaCl.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Incubate at -80°C for at least 1 hour to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the samples at maximum speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
Dry the metabolite extracts using a lyophilizer or a vacuum concentrator.
-
Store the dried metabolite pellets at -80°C until analysis.
-
-
LC-MS Analysis:
-
Reconstitute the dried pellets in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
-
Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Data analysis will involve identifying and quantifying metabolites in the purine and pyrimidine pathways to assess the impact of THHFA treatment.
-
Visualizations
The following diagrams illustrate the metabolic context and a general experimental workflow for studying this compound.
Caption: One-Carbon Metabolism and Points of Inhibition by THHFA.
Caption: Experimental Workflow for THHFA Metabolic Studies.
References
Application Notes & Protocols for the Analytical Detection of Tetrahydrohomofolic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Tetrahydrohomofolic acid (THHFA) in various sample matrices. The protocols described herein are based on established analytical techniques for related folate compounds and serve as a robust starting point for the development and validation of methods specific to THHFA.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in dietary supplements and other relatively clean sample matrices.
Experimental Protocol: HPLC-UV
Objective: To determine the concentration of this compound using HPLC with UV detection.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
Ascorbic acid
-
HPLC grade water
-
0.45 µm membrane filters
Equipment:
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Sonicator
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 50 mM ammonium acetate buffer.
-
The mobile phase will be a gradient or isocratic mixture of the ammonium acetate buffer and methanol. A common starting point is a 90:10 (v/v) mixture of buffer and methanol.[1]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of THHFA in a suitable solvent containing an antioxidant like ascorbic acid to prevent degradation.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
For dietary supplements, accurately weigh a portion of the ground tablet or capsule content.
-
Dissolve the sample in a diluent containing ascorbic acid.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm membrane filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Ammonium acetate buffer and methanol mixture[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Approximately 290 nm
-
Column Temperature: 25°C
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the THHFA standards against their known concentrations.
-
Determine the concentration of THHFA in the samples by interpolating their peak areas on the calibration curve.
-
Workflow for HPLC-UV Analysis of THHFA
Caption: Workflow for the HPLC-UV analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma and serum.
Experimental Protocol: LC-MS/MS
Objective: To achieve sensitive and selective quantification of this compound in biological samples using LC-MS/MS.
Materials:
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS) for THHFA (if available)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid
-
Ammonium acetate
-
Ammonium hydroxide (B78521)
Equipment:
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Reversed-phase C18 or similar column
-
Microcentrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation (Plasma/Serum):
-
To 200 µL of plasma or serum, add the internal standard.
-
Precipitate proteins by adding a solution of methanol containing 2-mercaptoethanol and ammonium hydroxide to stabilize the analyte.[2]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.[2]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid or 1 mM ammonium acetate with 0.6% formic acid.[2]
-
Mobile Phase B: Acetonitrile or methanol
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.5 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode. Positive ion mode is common for folates.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for THHFA and its internal standard need to be determined by direct infusion of the standards.
-
-
Data Analysis:
-
Quantify THHFA by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a calibration curve using the peak area ratios of the standards versus their concentrations.
-
Determine the concentration of THHFA in the samples from the calibration curve.
-
Workflow for LC-MS/MS Analysis of THHFA
Caption: Workflow for the LC-MS/MS analysis of this compound.
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of related folate compounds, which can be used as a benchmark for the method validation of this compound.
| Parameter | HPLC-UV (for 5-MTHF in supplements)[1] | LC-MS/MS (for Folic Acid & 5-MTHF in plasma)[2][3] |
| Linearity Range | 1.20 - 4.80 µg/mL | 0.25 - 20 ng/mL (FA), 5 - 50 ng/mL (5-MTHF) |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | Not specified | 0.07 - 0.52 nmol/L |
| Limit of Quantification (LOQ) | 1.20 µg/mL | 1.0 ng/mL |
| Precision (RSD%) | Intra-day: 1.38 - 2.90% Inter-day: 0.96 - 2.61% | < 15% |
| Accuracy (Recovery %) | 96.5 - 110.6% | Within ±15% of nominal concentration |
Signaling Pathway Context (Illustrative)
This compound, as a folate analog, is expected to interact with folate-dependent pathways. The following diagram illustrates a simplified one-carbon metabolism pathway where folates play a crucial role.
Caption: Simplified one-carbon metabolism pathway and the potential interaction of THHFA.
References
Application Notes and Protocols for Tetrahydrohomofolic Acid in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrohomofolic acid (THHFA) is a synthetic analog of tetrahydrofolic acid, a crucial coenzyme in the synthesis of purines and thymidylate, which are essential building blocks for DNA replication. By acting as a folate antagonist, THHFA has demonstrated potential as an anticancer agent, particularly in preclinical studies involving leukemia models. Its primary mechanism of action involves the inhibition of key enzymes in the folate pathway, leading to the disruption of DNA synthesis and subsequent cell death in rapidly proliferating cancer cells. These application notes provide a comprehensive overview of the in vivo use of THHFA in animal models, including its mechanism of action, experimental protocols, and available efficacy data.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting the folate metabolic pathway. Unlike its endogenous counterpart, THHFA acts as an inhibitor of critical enzymes, primarily thymidylate synthase.[1] This inhibition disrupts the de novo synthesis of thymidylate, a necessary precursor for DNA synthesis. The resulting depletion of the thymidylate pool leads to "thymineless death," a phenomenon that selectively affects rapidly dividing cells, such as cancer cells.[2]
The antifolate activity of THHFA is particularly relevant in the context of resistance to other folate antagonists like methotrexate. Some studies suggest that THHFA may be effective against cancer cell lines that have developed resistance to methotrexate, indicating a potentially different or less susceptible mode of interaction with the target enzymes or cellular transport mechanisms.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound as a folate antagonist and a general experimental workflow for in vivo studies.
Caption: Proposed signaling pathway of THHFA as a thymidylate synthase inhibitor.
Caption: General workflow for in vivo evaluation of THHFA in a mouse leukemia model.
Efficacy and Pharmacokinetic Data
The following tables summarize the available quantitative data from preclinical in vivo studies of this compound and its derivatives. Data is limited, and further studies are required for a comprehensive understanding.
Table 1: In Vivo Efficacy of this compound in L1210 Leukemia Mouse Model
| Animal Model | Tumor Model | Treatment Regimen | Outcome | Reference |
| Mice | Amethopterin-resistant L1210 leukemia | Not specified | Prolonged survival time | [3] |
| Mice | L1210 Leukemia | 400 mg/kg/day of a related compound (dihydrohomofolate) | Basis for antitumor activity | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Animal Model | Route of Administration | Reference |
| Half-life (t½) | 85 minutes | Female white Swiss mice | Intraperitoneal | Not found in search results |
| Absorption | Poor | Female white Swiss mice | Oral | Not found in search results |
Experimental Protocols
Protocol 1: Evaluation of Antileukemic Activity of this compound in an L1210 Leukemia Mouse Model
This protocol is a generalized procedure based on common practices for this model and the limited information available on THHFA.
1. Animal Model:
-
Species: Mouse
-
Strain: DBA/2 (commonly used for L1210 models)
-
Sex: Female or male, consistent across all groups
-
Age: 6-8 weeks
2. Tumor Cell Line:
-
L1210 leukemia cells (or an amethopterin-resistant subline).
-
Maintain cells in appropriate culture conditions as recommended by the supplier.
3. Tumor Induction:
-
Harvest L1210 cells during the exponential growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells/mL.
-
Inject 0.1 mL of the cell suspension (1 x 10^5 cells) intraperitoneally (IP) into each mouse.
4. Drug Preparation and Administration:
-
Preparation: Dissolve this compound in a suitable vehicle. Given its structure, a slightly alkaline saline solution or a solution containing a solubilizing agent may be necessary. Ensure sterility through filtration.
-
Dosage: Based on limited data for related compounds, a starting dose in the range of 100-400 mg/kg could be explored. Dose-ranging studies are recommended.
-
Administration: Administer the prepared THHFA solution via intraperitoneal injection. The volume should not exceed 0.5 mL for a 20-25g mouse.[4][5]
5. Experimental Groups:
-
Group 1 (Control): Mice injected with L1210 cells and treated with the vehicle only.
-
Group 2 (Treatment): Mice injected with L1210 cells and treated with THHFA at the selected dose(s).
-
A positive control group (e.g., treated with a standard-of-care chemotherapy agent) can be included for comparison.
6. Monitoring and Endpoints:
-
Survival: Monitor the mice daily for signs of illness and record the date of death. The primary endpoint is the increase in median survival time of the treated group compared to the control group.
-
Body Weight: Record the body weight of each mouse every 2-3 days as an indicator of toxicity.
-
(Optional) Tumor Burden: In some models, tumor burden can be assessed by monitoring ascites fluid volume or by sacrificing a subset of animals at specific time points to count leukemic cells in the peritoneal cavity or spleen.
7. Data Analysis:
-
Generate Kaplan-Meier survival curves for each group.
-
Compare survival distributions between groups using a log-rank (Mantel-Cox) test.
-
Calculate the median survival time for each group and the percentage increase in life span (%ILS) for the treatment group relative to the control group.
Protocol 2: Pharmacokinetic Study of this compound in Mice
This protocol outlines a general procedure for determining the basic pharmacokinetic profile of THHFA.
1. Animal Model:
-
Species: Mouse
-
Strain: CD-1 or similar outbred strain
-
Sex: Male or female, consistent across all groups
-
Age: 8-10 weeks
2. Drug Preparation and Administration:
-
Preparation: Prepare a sterile solution of THHFA in a suitable vehicle.
-
Dosage: Administer a single dose of THHFA. The dose will depend on the analytical method's sensitivity but could be in the range of 10-100 mg/kg.
-
Administration: Administer via intraperitoneal (IP) or intravenous (IV) injection for determining clearance and distribution.
3. Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.
-
Blood can be collected via retro-orbital bleeding or cardiac puncture (terminal procedure). Use of a sparse sampling design with multiple animals per time point is common.
-
Process blood samples to obtain plasma or serum and store at -80°C until analysis.
4. Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify THHFA concentrations in plasma/serum.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Conclusion
This compound shows promise as an anticancer agent based on early preclinical studies, particularly for leukemias resistant to conventional antifolates. However, the available data on its in vivo efficacy and pharmacokinetics are limited. The protocols provided here offer a framework for further investigation into the therapeutic potential of THHFA. Rigorous dose-optimization, efficacy, and toxicity studies are essential to fully characterize its profile for any potential clinical development. Researchers are encouraged to build upon this foundational information to design comprehensive in vivo studies.
References
Application Notes and Protocols for Developing Drug Delivery Systems for Tetrahydrohomofolic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of drug delivery systems for Tetrahydrohomofolic acid (THHFA). Given the limited publicly available data on specific formulations of THHFA, this document outlines generalized protocols and data presentation templates that can be adapted for liposomal and nanoparticulate systems.
Introduction to this compound (THHFA) and Drug Delivery
This compound (THHFA) is a derivative of folic acid and an inhibitor of folate-metabolizing enzymes, making it a compound of interest for therapeutic applications, including cancer chemotherapy.[1] Like many antifolate agents, THHFA's therapeutic efficacy can be enhanced by improving its stability, solubility, and targeting to specific cells, thereby reducing off-target toxicity.[2] Drug delivery systems, such as liposomes and polymeric nanoparticles, offer a promising approach to address these challenges by encapsulating THHFA and facilitating its targeted delivery, particularly to cells that overexpress folate receptors.[3][4][5]
The development of such systems requires careful formulation and rigorous characterization to ensure optimal performance. This guide provides detailed protocols for the preparation, characterization, and in vitro evaluation of THHFA-loaded drug delivery systems.
Signaling Pathway: Folate Receptor-Mediated Endocytosis
A key strategy for targeting THHFA delivery is to exploit the folate receptor, which is often overexpressed on the surface of cancer cells.[6][7] Drug delivery systems decorated with folic acid or its analogs can bind to these receptors and be internalized by the cell through endocytosis.
Caption: Folate receptor-mediated endocytosis of a targeted drug carrier.
Experimental Workflow for Formulation and Evaluation
The overall process for developing and evaluating a THHFA drug delivery system involves formulation, characterization, and in vitro testing.
Caption: Experimental workflow for THHFA drug delivery system development.
Experimental Protocols
Protocol for Preparation of THHFA-Loaded Liposomes
This protocol describes the thin-film hydration method for preparing multilamellar vesicles (MLVs), followed by sonication to produce small unilamellar vesicles (SUVs).
Materials:
-
Phosphatidylcholine (PC)
-
Cholesterol
-
This compound (THHFA)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
-
Add THHFA to the lipid solution.
-
Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice until the suspension becomes clear.
-
Remove unencapsulated THHFA by centrifugation or dialysis.
Protocol for Preparation of THHFA-Loaded Polymeric Nanoparticles
This protocol details the oil-in-water (o/w) single emulsion solvent evaporation method for fabricating THHFA-loaded nanoparticles.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound (THHFA)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v in water)
-
Deionized water
Procedure:
-
Dissolve PLGA and THHFA in dichloromethane to form the organic phase.
-
Add the organic phase dropwise to an aqueous solution of PVA while vortexing to form an oil-in-water emulsion.
-
Sonicate the emulsion on ice using a probe sonicator to reduce the droplet size.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of dichloromethane and the hardening of nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles three times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage.
Protocol for Characterization of Drug Delivery Systems
These parameters are crucial for predicting the in vivo behavior and stability of the formulation.
Method: Dynamic Light Scattering (DLS)
-
Disperse the liposomal or nanoparticle suspension in deionized water or PBS.
-
Measure the particle size (Z-average), PDI, and zeta potential using a Zetasizer instrument.
-
Perform measurements in triplicate and report the mean ± standard deviation.
These metrics determine the amount of drug successfully incorporated into the carrier.
Method:
-
Separate the encapsulated drug from the unencapsulated drug by centrifugation or ultrafiltration.
-
Quantify the amount of unencapsulated drug in the supernatant using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Lyse the nanoparticles or liposomes with a suitable solvent to release the encapsulated drug and quantify the total drug amount.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Carrier] x 100
-
Protocol for In Vitro Drug Release Study
This protocol assesses the release profile of THHFA from the delivery system over time.
Method: Dialysis Method
-
Place a known amount of the THHFA-loaded formulation into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4 or acetate (B1210297) buffer, pH 5.5 to simulate endosomal conditions) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of released THHFA in the collected samples using a validated analytical method.
-
Plot the cumulative percentage of drug released versus time.
Data Presentation
The following tables are templates to illustrate how quantitative data for THHFA drug delivery systems should be presented. Note: The values in these tables are for illustrative purposes only and do not represent actual experimental data.
Table 1: Physicochemical Characterization of THHFA-Loaded Formulations (Example Data)
| Formulation ID | Carrier Type | Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) ± SD | Drug Loading (%) ± SD |
| THHFA-Lipo-01 | Liposome | 120.5 ± 3.2 | 0.15 ± 0.02 | -25.3 ± 1.8 | 65.7 ± 4.1 | 5.2 ± 0.3 |
| THHFA-NP-01 | PLGA NP | 180.2 ± 5.6 | 0.21 ± 0.03 | -18.9 ± 2.1 | 78.3 ± 3.5 | 8.1 ± 0.5 |
Table 2: In Vitro Release of THHFA from Formulations at pH 7.4 (Example Data)
| Time (hours) | Cumulative Release (%) from THHFA-Lipo-01 ± SD | Cumulative Release (%) from THHFA-NP-01 ± SD |
| 1 | 10.2 ± 1.5 | 5.8 ± 0.9 |
| 4 | 25.6 ± 2.1 | 15.4 ± 1.8 |
| 8 | 40.1 ± 3.5 | 28.9 ± 2.5 |
| 12 | 55.8 ± 4.2 | 42.1 ± 3.1 |
| 24 | 78.3 ± 5.1 | 65.7 ± 4.3 |
| 48 | 85.1 ± 4.8 | 80.2 ± 5.0 |
Table 3: In Vitro Release of THHFA from Formulations at pH 5.5 (Example Data)
| Time (hours) | Cumulative Release (%) from THHFA-Lipo-01 ± SD | Cumulative Release (%) from THHFA-NP-01 ± SD |
| 1 | 15.7 ± 1.8 | 8.2 ± 1.1 |
| 4 | 35.2 ± 2.5 | 22.6 ± 2.0 |
| 8 | 58.9 ± 3.9 | 40.3 ± 3.2 |
| 12 | 75.4 ± 4.8 | 58.9 ± 4.0 |
| 24 | 90.1 ± 5.5 | 82.4 ± 5.1 |
| 48 | 94.6 ± 4.9 | 91.5 ± 4.7 |
Stability Studies
The stability of the THHFA formulation is critical for its clinical translation. Stability studies should be conducted according to ICH guidelines.
Protocol:
-
Store the lyophilized or suspended formulation at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, and 6 months), re-characterize the formulation for particle size, PDI, zeta potential, and drug content.
-
Assess the physical appearance of the formulation for any signs of aggregation or precipitation.
Concluding Remarks
The development of drug delivery systems for this compound holds significant promise for enhancing its therapeutic potential. The protocols and guidelines presented here provide a framework for the rational design and evaluation of liposomal and nanoparticulate formulations. While specific experimental data for THHFA are not yet widely available, the methodologies described can be readily adapted by researchers to generate such data. Future work should focus on optimizing formulation parameters to maximize drug loading and control release kinetics, as well as on conducting in vivo studies to validate the efficacy and safety of the developed THHFA delivery systems.
References
- 1. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development and characterization of polymer-coated liposomes for vaginal delivery of sildenafil citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlled release of nitric oxide from liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Tetrahydrohomofolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrohomofolic acid (THFA) is a synthetic analog of the natural folate coenzyme, tetrahydrofolic acid (THF). THF and its derivatives are essential for a variety of metabolic processes, including the synthesis of purines and thymidylate, which are fundamental building blocks for DNA synthesis and cellular proliferation.[1][2] Enzymes within the folate pathway are therefore critical for cell growth and have become attractive therapeutic targets for various diseases, including cancer and infectious diseases.[3] Antifolate drugs, such as methotrexate, function by inhibiting these key enzymes, leading to the disruption of DNA synthesis and subsequent cell cycle arrest and apoptosis.[3][4][5]
High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly assess large chemical libraries for their effects on a specific biological target.[6][7][8] This approach utilizes automation, miniaturization, and sensitive detection methods to efficiently identify "hit" compounds that can be further developed into lead candidates.[6][9]
These application notes provide a detailed framework for utilizing THFA in high-throughput screening campaigns, primarily as a control compound or reference inhibitor for assays targeting enzymes in the folate pathway, such as Dihydrofolate Reductase (DHFR). The provided protocols describe a primary biochemical screen to identify direct enzyme inhibitors and a secondary cell-based assay to evaluate whole-cell activity and cytotoxicity.
Signaling Pathway: The Folate Metabolic Pathway
The folate pathway is central to cellular biosynthesis. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][4] THF is then converted into various cofactors that donate one-carbon units for the synthesis of nucleotides and certain amino acids.[1][2] Inhibition of DHFR leads to a depletion of THF, disrupting these essential biosynthetic processes.[5]
Caption: The Folate Metabolic Pathway and the inhibitory action of antifolates.
High-Throughput Screening Workflow
A typical HTS campaign to identify novel inhibitors of enzymes in the folate pathway, such as DHFR, follows a multi-stage process. This begins with a primary screen of a large compound library using a robust biochemical assay. "Hits" from the primary screen are then subjected to secondary assays to confirm their activity, determine their potency (e.g., IC50), and assess their effects in a cellular context. This funneling approach efficiently narrows down a large number of compounds to a smaller set of validated leads for further development.[3]
Caption: A typical workflow for an HTS campaign to identify enzyme inhibitors.
Experimental Protocols
Protocol 1: Biochemical DHFR Activity Assay (Colorimetric HTS)
This protocol is designed for a 96- or 384-well format to screen for inhibitors of purified DHFR enzyme. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[3]
Materials:
-
Purified recombinant human DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, pH 7.0)
-
Dihydrofolic acid (DHF), substrate
-
NADPH, cofactor
-
This compound (THFA) or Methotrexate (MTX) as a positive control inhibitor
-
Test compounds dissolved in DMSO
-
96- or 384-well clear, flat-bottom microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation:
-
Prepare 1X DHFR Assay Buffer.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a stock solution of DHF in the assay buffer. Note: DHF is unstable, prepare fresh.
-
Prepare serial dilutions of THFA/MTX (positive control) and test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
-
Assay Plate Setup:
-
Add 2 µL of test compounds, THFA/MTX, or DMSO (vehicle control) to the appropriate wells.
-
Add 48 µL of a solution containing the DHFR enzyme and NADPH in assay buffer to all wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the DHF solution to all wells.
-
Immediately begin kinetic reading on a plate reader, measuring the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340) for each well.
-
Normalize the data to the controls:
-
% Inhibition = (1 - (Ratecompound - Ratebackground) / (Ratevehicle - Ratebackground)) * 100
-
-
For dose-response experiments, plot % inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Primary Screen and Dose-Response
Table 1: Example Results from a Primary DHFR Inhibition Screen
| Compound ID | Concentration (µM) | % Inhibition (single point) | Hit (Yes/No) |
|---|---|---|---|
| THFA (Control) | 10 | 98.5 | Yes |
| Test Compound 1 | 10 | 85.2 | Yes |
| Test Compound 2 | 10 | 12.3 | No |
| Test Compound 3 | 10 | 91.7 | Yes |
Table 2: Example IC50 Values for Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | R² |
|---|---|---|---|
| THFA (Control) | 0.05 | 1.1 | 0.99 |
| Test Compound 1 | 1.2 | 0.9 | 0.98 |
| Test Compound 3 | 0.8 | 1.0 | 0.99 |
Protocol 2: Cell-Based Proliferation/Cytotoxicity Assay (Secondary Screen)
This protocol assesses the effect of hit compounds on the proliferation of a cancer cell line (e.g., HeLa or MCF-7) and is used to confirm the whole-cell activity of the primary screen hits.[3]
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Hit compounds from the primary screen
-
THFA or Methotrexate (MTX) as a positive control
-
Resazurin-based viability reagent (e.g., alamarBlue) or MTT reagent
-
96-well clear or black-walled, clear-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds and controls (THFA/MTX) in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.[3]
-
-
Viability Measurement (Resazurin-based):
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability against compound concentration and fit to a dose-response curve to determine the EC50 value.
-
Data Presentation: Secondary Screen
Table 3: Example Cellular Potency (EC50) of Confirmed Hits
| Compound ID | EC50 (µM) |
|---|---|
| THFA (Control) | 0.15 |
| Test Compound 1 | 5.8 |
| Test Compound 3 | 2.5 |
Conclusion
The protocols and workflows detailed in these application notes provide a comprehensive guide for conducting high-throughput screening campaigns to identify and characterize novel inhibitors of enzymes within the folate pathway. This compound serves as an excellent reference compound for these assays, enabling robust assay validation and data normalization. By employing a combination of biochemical and cell-based screening, researchers can efficiently identify promising lead compounds for further drug development efforts targeting cancer and infectious diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. High-throughput screening - Wikipedia [en.wikipedia.org]
- 9. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
Application Notes and Protocols: Synthesis and Use of Radiolabeled Tetrahydrohomofolic Acid for Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrohomofolic acid (THHFA) is a synthetic analog of tetrahydrofolic acid (THFA), a crucial coenzyme in one-carbon metabolism. The additional methylene (B1212753) group in the p-aminobenzoylglutamate moiety of THHFA can alter its interaction with folate-dependent enzymes, making it a valuable tool for studying folate metabolism and developing novel therapeutic agents. Radiolabeled THHFA, particularly with isotopes such as Carbon-14 (¹⁴C) or Tritium (³H), serves as an indispensable tracer for in vitro and in vivo studies. These tracers allow for sensitive and quantitative analysis of the absorption, distribution, metabolism, and excretion (ADME) of THHFA, providing critical insights for drug development and metabolic research.[1]
This document provides detailed protocols for the chemical synthesis of THHFA and its subsequent radiolabeling with ¹⁴C. It also includes methodologies for purification, characterization, and application in preclinical tracing studies.
Chemical Synthesis of this compound
The synthesis of THHFA is a multi-step process that begins with the synthesis of its precursor, homofolic acid. Homofolic acid is then reduced to yield the biologically active tetrahydro form.
Synthesis of Homofolic Acid
The synthesis of homofolic acid can be achieved through a multi-step chemical synthesis, a general overview of which is presented below. A key step involves the condensation of a pteridine (B1203161) precursor with a p-aminobenzoylglutamate analog containing an additional methylene group.
Workflow for the Synthesis of Homofolic Acid
Caption: General workflow for the chemical synthesis of homofolic acid.
Reduction of Homofolic Acid to this compound
Homofolic acid is reduced to this compound using a suitable reducing agent. A common method involves the use of sodium dithionite (B78146) or catalytic hydrogenation. A one-step synthesis from homofolic acid to a 5-formyl-tetrahydrohomofolic acid derivative has been described using dimethylamine-borane in formic acid, suggesting a pathway for obtaining the tetrahydro form.[1]
Radiolabeling of this compound with Carbon-14
Radiolabeling with ¹⁴C is preferred for many ADME studies due to its long half-life (5730 years) and the fact that its presence does not alter the chemical properties of the molecule.[2] The introduction of ¹⁴C into the THHFA molecule is strategically performed by using a ¹⁴C-labeled precursor during the synthesis. A practical approach is to incorporate the label into the glutamate (B1630785) or p-aminobenzoic acid moiety.
Synthesis of [¹⁴C]-Tetrahydrohomofolic Acid
The following protocol describes a plausible route for the synthesis of THHFA radiolabeled with ¹⁴C in the glutamate moiety, starting from commercially available L-[U-¹⁴C]glutamic acid.
Experimental Protocol: Synthesis of [¹⁴C]-p-Aminobenzoyl-L-glutamic acid
-
Protection of L-[U-¹⁴C]glutamic acid: Protect the amino group of L-[U-¹⁴C]glutamic acid (specific activity ~250 mCi/mmol) with a suitable protecting group (e.g., Boc anhydride).
-
Activation of the carboxyl group: Activate the α-carboxyl group of the protected L-[U-¹⁴C]glutamic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Coupling with p-aminobenzoic acid derivative: Couple the activated, protected L-[U-¹⁴C]glutamic acid with a suitable p-aminobenzoic acid derivative.
-
Deprotection: Remove the protecting group to yield [¹⁴C]-p-aminobenzoyl-L-glutamic acid.
-
Purification: Purify the product using column chromatography or preparative high-performance liquid chromatography (HPLC).
Workflow for the Synthesis of [¹⁴C]-Tetrahydrohomofolic Acid
Caption: Proposed workflow for the synthesis of [¹⁴C]-Tetrahydrohomofolic Acid.
Experimental Protocol: Synthesis and Purification of [¹⁴C]-Tetrahydrohomofolic Acid
-
Synthesis of [¹⁴C]-Homofolic Acid: Synthesize [¹⁴C]-Homofolic acid following the general procedure for homofolic acid synthesis, using the prepared [¹⁴C]-p-aminobenzoyl-L-glutamic acid analog.
-
Reduction to [¹⁴C]-Tetrahydrohomofolic Acid: Reduce the [¹⁴C]-Homofolic acid using sodium dithionite or catalytic hydrogenation. The reaction progress should be monitored by HPLC.
-
Purification of [¹⁴C]-Tetrahydrohomofolic Acid: Purify the final product using reversed-phase HPLC. A gradient elution with a mobile phase consisting of phosphate (B84403) buffer and acetonitrile (B52724) is often effective.[3][4] The fractions containing the radiolabeled product are collected, and the solvent is removed under reduced pressure. Due to the potential instability of reduced folates, purification should be carried out promptly and at low temperatures where possible.
Characterization of Radiolabeled this compound
| Parameter | Method | Typical Specification |
| Radiochemical Purity | High-Performance Liquid Chromatography (HPLC) with radiometric detection | > 98% |
| Specific Activity | Liquid Scintillation Counting (LSC) and UV-Vis Spectrophotometry | 50 - 300 mCi/mmol |
| Chemical Identity | Co-elution with a non-radiolabeled standard on HPLC; Mass Spectrometry (MS) of the non-radiolabeled compound | Retention time matches standard; Mass spectrum corresponds to the expected molecular weight |
| Concentration | UV-Vis Spectrophotometry (using the molar extinction coefficient of a related folate) | Determined based on absorbance |
Application in Tracing Studies: In Vivo Biodistribution in a Murine Model
Radiolabeled THHFA can be used to investigate its pharmacokinetic profile in animal models.
Experimental Protocol: Biodistribution of [¹⁴C]-THHFA in Mice
-
Animal Model: Use healthy BALB/c mice (n=3-5 per time point).
-
Dose Formulation: Dissolve the [¹⁴C]-THHFA in a suitable vehicle (e.g., phosphate-buffered saline, pH 7.4).
-
Administration: Administer a known amount of the radiolabeled compound (e.g., 1-10 µCi) to each mouse via intravenous (i.v.) or oral (p.o.) route.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours), euthanize the mice and collect blood and various organs (liver, kidneys, spleen, lungs, heart, brain, and tumor if applicable).
-
Sample Processing: Weigh the collected tissues and homogenize them.
-
Radioactivity Measurement: Determine the amount of radioactivity in each tissue sample using a liquid scintillation counter.
-
Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Logical Flow of a Biodistribution Study
Caption: Workflow for an in vivo biodistribution study of radiolabeled THHFA.
Representative Biodistribution Data
The following table presents hypothetical biodistribution data for [¹⁴C]-THHFA in mice, based on typical patterns observed for other radiolabeled folates.
| Organ | 1 hour (%ID/g) | 4 hours (%ID/g) | 24 hours (%ID/g) |
| Blood | 5.2 ± 0.8 | 1.5 ± 0.3 | 0.2 ± 0.05 |
| Liver | 15.6 ± 2.1 | 10.3 ± 1.5 | 3.1 ± 0.6 |
| Kidneys | 25.4 ± 3.5 | 8.7 ± 1.2 | 1.5 ± 0.3 |
| Spleen | 2.1 ± 0.4 | 1.8 ± 0.3 | 0.9 ± 0.2 |
| Lungs | 3.5 ± 0.6 | 1.1 ± 0.2 | 0.3 ± 0.1 |
| Heart | 1.8 ± 0.3 | 0.7 ± 0.1 | 0.1 ± 0.03 |
| Brain | 0.1 ± 0.02 | 0.05 ± 0.01 | < 0.01 |
Data are presented as mean ± standard deviation.
Conclusion
The synthesis and radiolabeling of this compound provide a powerful tool for elucidating its biological activity and metabolic fate. The detailed protocols and application notes presented here offer a comprehensive guide for researchers in the fields of medicinal chemistry, pharmacology, and drug development to utilize radiolabeled THHFA in their tracing studies. These studies are crucial for understanding the potential of THHFA as a therapeutic agent and for advancing our knowledge of folate metabolism.
References
Application Notes and Protocols: Measuring Tetrahydrohomofolic Acid Effects on Purine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrohomofolic acid (THHFA), the reduced form of homofolic acid, is a folate analog that has demonstrated inhibitory effects on de novo purine (B94841) biosynthesis. This document provides detailed application notes and experimental protocols for researchers investigating the mechanism and quantitative effects of THHFA on this critical metabolic pathway. Understanding the interaction of THHFA with key enzymes in purine synthesis is vital for the development of novel antifolate chemotherapeutics. The primary mechanism of action for THHFA is the inhibition of one-carbon transfer reactions essential for the formation of the purine ring. Specifically, polyglutamated forms of THHFA are potent inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[1][2]
Data Presentation
The inhibitory effects of this compound (THHFA) and its parent compound, homofolate (HPteGlu), are significantly enhanced by polyglutamation. The following tables summarize the 50% inhibitory concentrations (IC50) of various polyglutamated forms of these compounds against key enzymes in the de novo purine synthesis pathway, as determined in cell extracts from human lymphoma (Manca) and murine leukemia (L1210) cell lines.
Table 1: Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFT) by Tetrahydrohomofolate Polyglutamates. [1][2]
| Compound | Number of Glutamate Residues | IC50 in Manca Cell Extracts (µM) | IC50 in L1210 Cell Extracts (µM) |
| (6R,S)-H4HPteGlu | 4 | 1.3 | - |
| (6R,S)-H4HPteGlu | 5 | 0.5 | - |
| (6R,S)-H4HPteGlu | 6 | 0.3 | - |
| (6S)-H4HPteGlu | 6 | More potent than (6R) form | Less potent than (6R) form |
| (6R)-H4HPteGlu | 6 | Less potent than (6S) form | More potent than (6S) form |
Table 2: Inhibition of Aminoimidazolecarboxamide Ribonucleotide Formyltransferase (AICARFT) by Homofolate and Tetrahydrohomofolate Polyglutamates. [1][2]
| Compound | Number of Glutamate Residues | IC50 in Human AICARFT (µM) |
| (6R,S)-H4HPteGlu | Polyglutamates | 6 - 10 |
| HPteGlu | 4-6 | ~2 |
Table 3: Growth Inhibition of Manca Cells. [1]
| Compound | IC50 (µM) | Reversibility |
| Homofolate (HPteGlu) | 6 | Reversed by 0.1 mM inosine (B1671953) |
| (6R,S)-5-methyl-H4HPteGlu | 8 | Reversed by 0.1 mM inosine |
Signaling Pathway
The de novo purine synthesis pathway is a fundamental metabolic process that builds purine nucleotides from simple precursors. Tetrahydrofolate derivatives are essential cofactors for two key enzymes in this pathway: GARFT and AICARFT, which catalyze the transfer of a formyl group. THHFA, particularly in its polyglutamated form, acts as a competitive inhibitor of these enzymes, thereby blocking the synthesis of inosine monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).
Caption: Inhibition of de novo purine synthesis by THHFA.
Experimental Protocols
In Vitro Enzyme Inhibition Assay for GARFT
This protocol describes a spectrophotometric assay to determine the IC50 value of THHFA for GARFT. The assay measures the formation of tetrahydrofolate (THF) from 10-formyl-5,8-dideazafolate (a stable analog of the natural cofactor), which is accompanied by an increase in absorbance at 303 nm.
Materials:
-
Purified recombinant human GARFT
-
Glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolate
-
This compound (THHFA)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM 2-mercaptoethanol
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 303 nm
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve GAR and 10-formyl-5,8-dideazafolate in Assay Buffer to desired stock concentrations.
-
Prepare a serial dilution of THHFA in Assay Buffer.
-
-
Prepare Enzyme Solution:
-
Dilute the purified GARFT in Assay Buffer to a working concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
THHFA solution at various concentrations (or vehicle control)
-
GAR solution
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add the GARFT enzyme solution to each well to start the reaction.
-
Immediately place the plate in the spectrophotometer.
-
-
Data Acquisition:
-
Measure the increase in absorbance at 303 nm every 30 seconds for 10-15 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each THHFA concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of THHFA concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for GARFT Enzyme Inhibition Assay.
Whole-Cell Assay for De Novo Purine Synthesis Inhibition
This protocol measures the effect of THHFA on the overall de novo purine synthesis pathway in cultured cells by quantifying the incorporation of a radiolabeled precursor, [¹⁴C]formate, into purine bases.
Materials:
-
Cultured cells (e.g., Manca human lymphoma or L1210 murine leukemia cells)
-
Cell culture medium (e.g., RPMI-1640) supplemented with dialyzed fetal bovine serum
-
This compound (THHFA)
-
[¹⁴C]Formate (sodium salt)
-
Trichloroacetic acid (TCA)
-
0.1 M HCl
-
Scintillation cocktail
-
Scintillation counter
-
6-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of THHFA (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
-
Radiolabeling:
-
Add [¹⁴C]formate to each well to a final concentration of 1-5 µCi/mL.
-
Incubate the cells for 2-4 hours at 37°C to allow for incorporation of the radiolabel into newly synthesized purines.
-
-
Cell Lysis and Precipitation:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold 10% TCA to each well to lyse the cells and precipitate macromolecules (including nucleic acids).
-
Incubate on ice for 30 minutes.
-
-
Hydrolysis of Nucleic Acids:
-
Aspirate the TCA and wash the precipitate twice with 5% TCA.
-
Add 0.1 M HCl to the precipitate and heat at 100°C for 1 hour to hydrolyze the nucleic acids and release the purine bases.
-
-
Quantification:
-
Collect the HCl hydrolysate from each well.
-
Add an aliquot of the hydrolysate to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the total protein concentration in a parallel set of wells.
-
Calculate the percentage of inhibition of [¹⁴C]formate incorporation for each THHFA concentration compared to the vehicle control.
-
Determine the IC50 value for the inhibition of de novo purine synthesis.
-
Caption: Workflow for Whole-Cell Purine Synthesis Assay.
Conclusion
The provided data and protocols offer a comprehensive framework for investigating the effects of this compound on de novo purine synthesis. The potent inhibitory activity of polyglutamated THHFA against GARFT underscores its potential as a target for anticancer drug development. The detailed experimental procedures will enable researchers to quantitatively assess the efficacy of THHFA and similar compounds, contributing to a deeper understanding of their mechanism of action and facilitating the development of novel therapeutic strategies targeting purine metabolism.
References
Application Notes and Protocols: Assessing the Impact of Tetrahydrohomofolic Acid on DNA Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrohomofolic acid (THHFA) is a folate analog that has been investigated for its potential as an antifolate agent. Folate metabolism is a critical pathway for the de novo synthesis of purines and thymidylate, which are essential precursors for DNA replication and repair.[1][2] Consequently, enzymes within this pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), are well-established targets for cancer chemotherapy.[1][3] THHFA acts as a folic acid antagonist and has been shown to be a specific inhibitor of thymidylate synthase. This document provides detailed protocols for assessing the impact of THHFA on key enzymes involved in DNA precursor synthesis and for analyzing its effects on the cell cycle.
Data Presentation
The direct quantitative data for the inhibitory effects of this compound (THHFA) is limited in publicly available literature. The following tables summarize the available data for homofolate and its derivatives, which are structurally related to THHFA and provide an indication of the potential activity of this class of compounds.
Table 1: Growth Inhibition of Homofolate Derivatives in Manca Cells
| Compound | IC50 (µM) | Cell Line | Notes |
| Homofolate (HPteGlu) | 6 | Manca | Growth inhibition was reversed by the addition of inosine, suggesting an effect on purine (B94841) synthesis. |
| (6R,S)-5-methyl-H4HPteGlu | 8 | Manca | Growth inhibition was also reversed by inosine. |
Disclaimer: The data presented above is for compounds structurally related to THHFA. Further experimental validation is required to determine the specific IC50 values for THHFA.
Table 2: Inhibition of Folate-Related Enzymes by a Tetrahydrohomofolate Analog
| Compound | Target Enzyme | Inhibition |
| Tetrahydro-8-deazahomofolate | Thymidylate Synthase | Weak inhibitor |
| Dihydrofolate Reductase | Weak inhibitor | |
| Glycinamide-ribonucleotide transformylase | Weak inhibitor | |
| Aminoimidazolecarboxamide ribonucleotide transformylase | Weak inhibitor |
Note: This data is for a derivative of THHFA and indicates that while the class of compounds has activity, the specific inhibitory concentrations can vary.[4]
Signaling Pathways and Experimental Workflows
Folate Metabolism and DNA Synthesis Pathway
The following diagram illustrates the central role of DHFR and TS in the folate metabolic pathway, leading to the synthesis of DNA precursors. THHFA is hypothesized to primarily inhibit thymidylate synthase, thereby blocking the conversion of dUMP to dTMP.
Experimental Workflow: Enzyme Inhibition Assay
This workflow outlines the general steps for determining the inhibitory effect of THHFA on both Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS).
Experimental Workflow: Cell Cycle Analysis
This diagram shows the process for analyzing the effect of THHFA on the cell cycle of a cancer cell line using flow cytometry.
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF). The inhibitory effect of THHFA is determined by the reduction in the rate of this reaction.
Materials:
-
Purified recombinant human DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
This compound (THHFA)
-
Methotrexate (positive control)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DHF in the assay buffer.
-
Prepare a 10 mM stock solution of NADPH in the assay buffer.
-
Prepare a 10 mM stock solution of THHFA in a suitable solvent (e.g., DMSO) and create serial dilutions in the assay buffer.
-
Prepare a 1 mM stock solution of Methotrexate in the assay buffer.
-
Dilute the DHFR enzyme in cold assay buffer to a working concentration (e.g., 10 nM).
-
-
Assay Setup (in a 96-well plate):
-
Blank: 90 µL Assay Buffer + 10 µL NADPH solution.
-
Enzyme Control (No Inhibitor): 80 µL Assay Buffer + 10 µL NADPH solution + 10 µL DHFR enzyme solution.
-
Positive Control: 70 µL Assay Buffer + 10 µL Methotrexate solution + 10 µL NADPH solution + 10 µL DHFR enzyme solution.
-
Test Wells: 70 µL Assay Buffer + 10 µL of each THHFA dilution + 10 µL NADPH solution + 10 µL DHFR enzyme solution.
-
-
Pre-incubation: Gently mix the contents of each well and incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Add 10 µL of the DHF substrate solution to all wells to start the reaction. The final reaction volume will be 110 µL.
-
Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each THHFA concentration: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the % Inhibition against the logarithm of the THHFA concentration and use a non-linear regression analysis to determine the IC50 value.
-
Thymidylate Synthase (TS) Inhibition Assay
Principle: The activity of TS is determined by measuring the increase in absorbance at 340 nm as 5,10-methylenetetrahydrofolate (CH₂-THF) is oxidized to dihydrofolate (DHF) during the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).
Materials:
-
Purified recombinant human TS enzyme
-
Deoxyuridine monophosphate (dUMP)
-
5,10-methylenetetrahydrofolate (CH₂-THF)
-
This compound (THHFA)
-
5-Fluorodeoxyuridine monophosphate (FdUMP) (positive control)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 10 mM β-mercaptoethanol
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of dUMP in the assay buffer.
-
Prepare a 1 mM stock solution of CH₂-THF in the assay buffer (protect from light).
-
Prepare a 10 mM stock solution of THHFA in a suitable solvent and create serial dilutions.
-
Prepare a 1 mM stock solution of FdUMP in the assay buffer.
-
Dilute the TS enzyme in cold assay buffer to a working concentration (e.g., 50 nM).
-
-
Assay Setup (in a 96-well plate):
-
Blank: 90 µL Assay Buffer + 10 µL CH₂-THF solution.
-
Enzyme Control: 70 µL Assay Buffer + 10 µL dUMP solution + 10 µL CH₂-THF solution + 10 µL TS enzyme solution.
-
Positive Control: 60 µL Assay Buffer + 10 µL FdUMP solution + 10 µL dUMP solution + 10 µL CH₂-THF solution + 10 µL TS enzyme solution.
-
Test Wells: 60 µL Assay Buffer + 10 µL of each THHFA dilution + 10 µL dUMP solution + 10 µL CH₂-THF solution + 10 µL TS enzyme solution.
-
-
Pre-incubation: Mix and incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: The reaction is typically initiated by the addition of the enzyme or one of the substrates.
-
Measurement: Measure the increase in absorbance at 340 nm every 30 seconds for 20-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well.
-
Calculate the percentage of inhibition for each THHFA concentration.
-
Determine the IC50 value by plotting % Inhibition versus the logarithm of THHFA concentration.
-
Cell Cycle Analysis by Flow Cytometry
Principle: This method uses a fluorescent dye, Propidium Iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound (THHFA)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of THHFA (and a vehicle control) for a predetermined time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with PBS.
-
Trypsinize the cells, and then neutralize the trypsin with complete medium.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to gate on single cells and analyze the DNA content histogram.
-
-
Data Analysis:
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle for each treatment condition.
-
Compare the cell cycle distribution of THHFA-treated cells to the control to determine if the compound induces cell cycle arrest at a specific phase.
-
References
- 1. Antifolate inhibitors of thymidylate synthase as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Folate and DNA Methylation: A Review of Molecular Mechanisms and the Evidence for Folate's Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Developing Resistant Cell Lines Using 5,10-dideazatetrahydrofolic acid (Lometrexol)
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
The development of drug resistance is a significant challenge in cancer chemotherapy. Understanding the molecular mechanisms underlying resistance is crucial for the design of new therapeutic strategies. 5,10-dideazatetrahydrofolic acid (DDATHF), also known as Lometrexol, is a potent antifolate agent that primarily targets glycinamide (B1583983) ribonucleotide (GAR) transformylase, a key enzyme in the de novo purine (B94841) biosynthesis pathway.[1][2] This is in contrast to classical antifolates like methotrexate, which inhibit dihydrofolate reductase (DHFR).[1][2] The development of cell lines resistant to DDATHF provides a valuable in vitro model system to study the mechanisms of antifolate resistance.
Mechanism of Action of DDATHF
DDATHF exerts its cytotoxic effects by inhibiting GAR transformylase, thereby blocking the synthesis of purines, which are essential for DNA and RNA synthesis. This leads to the arrest of cell proliferation and ultimately, cell death.
Acquired Resistance to DDATHF in CCRF-CEM Cells
Studies using the human lymphoblastic leukemia cell line, CCRF-CEM, have elucidated the primary mechanisms of acquired resistance to DDATHF. Resistance is developed by continuous exposure of the cells to incrementally increasing concentrations of the drug.[1][2] The primary mechanism of resistance is not related to alterations in drug transport but rather to impaired polyglutamylation of DDATHF.[1][2]
Polyglutamylation, the addition of glutamate (B1630785) residues to the drug molecule, is a crucial step for the intracellular retention and activity of many antifolates. This process is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). In DDATHF-resistant CCRF-CEM cell lines, a progressive decrease in FPGS activity is observed, which correlates with increasing levels of drug resistance.[1][2]
Furthermore, the most highly resistant subline also exhibits an increased activity of γ-glutamyl hydrolase (GGH), an enzyme that removes glutamate residues, thereby promoting drug efflux.[1]
Data Presentation
Table 1: Characteristics of DDATHF-Resistant CCRF-CEM Sublines
| Cell Line | DDATHF Concentration for Selection (µM) | Fold Resistance (IC50) | FPGS Activity (% of Parental) | GGH Activity (% of Parental) |
| CCRF-CEM (Parental) | 0 | 1 | 100 | 100 |
| CEM/DDATHF 0.1 | 0.1 | 34 - 3448 | Decreased | Not significantly altered |
| CEM/DDATHF 1.0 | 1.0 | Not specified | Further decreased | Not significantly altered |
| CEM/DDATHF 10 | 10 | Not specified | Markedly decreased | Increased |
Note: The fold resistance can vary depending on the specific experimental conditions and the duration of drug exposure. It is crucial to determine the IC50 values for both parental and resistant lines concurrently.[3]
Table 2: Cross-Resistance Profile of DDATHF-Resistant CCRF-CEM Cells
| Drug | Exposure Time | Sensitivity/Resistance |
| Methotrexate | 4 and 24 hours | Cross-resistant |
| Methotrexate | 72 hours | Sensitive |
| Trimetrexate | 72 hours | Sensitive |
| Other deazafolate analogues | Short and long-term | Cross-resistant |
This data is derived from studies on CCRF-CEM cell lines resistant to DDATHF.[1]
Experimental Protocols
Protocol 1: Stepwise Selection of DDATHF-Resistant CCRF-CEM Cell Lines
This protocol describes the gradual exposure of CCRF-CEM cells to increasing concentrations of DDATHF to select for a resistant population.[4][5]
Materials:
-
CCRF-CEM parental cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
DDATHF (Lometrexol) stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cryovials and cryopreservation medium
Procedure:
-
Initial Seeding: Seed CCRF-CEM cells at a density of 1 x 10^5 cells/mL in a T-25 flask with complete RPMI-1640 medium.
-
Initial Drug Exposure: After 24 hours, determine the initial concentration of DDATHF to use. A common starting point is the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth) for the parental cell line. For CCRF-CEM, an initial concentration of approximately 0.01 µM DDATHF can be used.
-
Stepwise Increase in Drug Concentration:
-
Culture the cells in the presence of the initial DDATHF concentration. Monitor the cell viability and proliferation rate. Initially, a significant portion of the cells may die.
-
When the cell population recovers and resumes a stable growth rate (typically after 1-2 weeks), subculture the cells.
-
With each passage, gradually increase the concentration of DDATHF by a factor of 1.5 to 2.
-
This process of gradual dose escalation should be continued over several months to achieve the desired level of resistance (e.g., up to 10 µM).
-
-
Monitoring and Maintenance:
-
At each stage of increased drug concentration, it is advisable to cryopreserve a batch of cells as a backup.
-
Periodically assess the level of resistance by determining the IC50 of the cell population (see Protocol 2).
-
-
Establishment of a Stable Resistant Line: A cell line is considered stably resistant when it can maintain a consistent growth rate in the presence of a high concentration of DDATHF for several passages.
Protocol 2: Determination of IC50 for DDATHF
This protocol uses a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of DDATHF.[3][5]
Materials:
-
Parental and resistant CCRF-CEM cell lines
-
96-well cell culture plates
-
DDATHF stock solution
-
Complete RPMI-1640 medium
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental and resistant cells in separate 96-well plates at an optimal density (e.g., 5,000 - 10,000 cells per well in 100 µL of medium).
-
Drug Treatment: After 24 hours, add 100 µL of medium containing serial dilutions of DDATHF to the wells. The concentration range should span from well below to well above the expected IC50 (e.g., 0.1 nM to 100 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-only control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the DDATHF concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 3: Folylpolyglutamate Synthetase (FPGS) Activity Assay
This assay measures the enzymatic activity of FPGS by quantifying the incorporation of radiolabeled glutamate into a folate substrate.[3][6]
Materials:
-
Parental and resistant CCRF-CEM cells
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, containing protease inhibitors)
-
[3H]-Glutamic acid
-
Methotrexate (MTX) or other suitable folate substrate
-
Reaction buffer (e.g., Tris buffer with ATP, MgCl2, KCl, and DTT)
-
Perchloric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Lysate Preparation:
-
Harvest approximately 1 x 10^7 cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the cell lysate with the reaction buffer containing MTX and [3H]-Glutamic acid.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours).
-
-
Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.
-
Quantification:
-
Centrifuge to precipitate proteins.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
-
Data Analysis: Calculate the FPGS activity as the amount of [3H]-Glutamate incorporated per unit of protein per unit of time. Compare the activity between parental and resistant cell lysates.
Protocol 4: γ-Glutamyl Hydrolase (GGH) Activity Assay
This protocol describes a colorimetric assay to measure the activity of GGH.[7][8]
Materials:
-
Parental and resistant CCRF-CEM cells
-
Lysis buffer
-
Pteroyl-γ-glutamyl substrate (e.g., pteroyl-penta-γ-glutamate)
-
L-glutamate dehydrogenase
-
NAD+
-
Colorimetric reagent (e.g., 4,4'-bis(dimethylamino)benzophenone hydrazone)
-
Spectrophotometer
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates as described in Protocol 3.
-
Enzymatic Reaction:
-
Incubate the cell lysate with the pteroyl-γ-glutamyl substrate. GGH in the lysate will hydrolyze the substrate, releasing glutamic acid.
-
-
Glutamate Quantification:
-
The released glutamic acid is then converted to α-ketoglutarate by L-glutamate dehydrogenase in the presence of NAD+.
-
The α-ketoglutarate is measured colorimetrically using a specific dye.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Data Analysis: Generate a standard curve using known concentrations of glutamic acid. Calculate the GGH activity in the cell lysates and compare the activity between parental and resistant cells.
Mandatory Visualizations
Caption: Mechanism of DDATHF action and resistance.
Caption: Experimental workflow for DDATHF resistance.
References
- 1. Multifactorial resistance to 5,10-dideazatetrahydrofolic acid in cell lines derived from human lymphoblastic leukemia CCRF-CEM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A rapid colorimetric assay for gamma-glutamyl hydrolase (conjugase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Tetrahydrohomofolic Acid in Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticipated use of Tetrahydrohomofolic acid (THHFA) in microbiology research, focusing on its role as a potential antimicrobial agent. The information is based on the well-established mechanism of action of its structural analogs, the antifolates. Detailed experimental protocols are provided to guide researchers in evaluating the efficacy of THHFA.
Introduction
This compound (THHFA) is a synthetic analog of folic acid. In the realm of microbiology, compounds of this class are primarily investigated for their potential as antimicrobial agents. They belong to the broader category of antifolates, which act by inhibiting the synthesis of essential nucleic acid precursors in microorganisms.
Mechanism of Action: Inhibition of Dihydrofolate Reductase
The primary mechanism of action for antifolates like THHFA is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[1][2][3] DHFR is a critical enzyme in the folate synthesis pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][3] THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.[1][2][4]
By binding to the active site of bacterial DHFR, THHFA can prevent the normal substrate (DHF) from binding, thereby blocking the production of THF. This leads to a depletion of the precursors necessary for DNA replication and cell division, ultimately resulting in a bacteriostatic effect, where bacterial growth is inhibited.[1][4] The selective toxicity of such compounds often stems from a higher affinity for the bacterial DHFR enzyme compared to the mammalian counterpart.[2][4]
Signaling Pathway Diagram
Caption: Inhibition of the bacterial folate synthesis pathway by THHFA and Sulfonamides.
Quantitative Data
No specific Minimum Inhibitory Concentration (MIC) or 50% Inhibitory Concentration (IC50) values for this compound (THHFA) against specific bacterial strains were found in the performed searches. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Minimum Inhibitory Concentration (MIC) of THHFA against various bacterial strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Escherichia coli (e.g., ATCC 25922) | Gram-Negative | User-determined |
| Staphylococcus aureus (e.g., ATCC 29213) | Gram-Positive | User-determined |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-Negative | User-determined |
| Enterococcus faecalis (e.g., ATCC 29212) | Gram-Positive | User-determined |
Table 2: IC50 Values of THHFA for Dihydrofolate Reductase (DHFR) Inhibition
| Enzyme Source | IC50 (µM) |
| Escherichia coli DHFR | User-determined |
| Staphylococcus aureus DHFR | User-determined |
| Human DHFR | User-determined |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the minimum concentration of THHFA that inhibits the visible growth of a bacterium.
Materials:
-
This compound (THHFA)
-
Appropriate solvent for THHFA (e.g., DMSO, sterile water)
-
96-well microtiter plates (sterile)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial strains of interest
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Preparation of THHFA Stock Solution: Prepare a concentrated stock solution of THHFA in a suitable solvent.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the THHFA stock solution to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Controls:
-
Growth Control: A well containing broth and inoculum without THHFA.
-
Sterility Control: A well containing only broth to check for contamination.
-
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of THHFA at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Workflow for Broth Microdilution Method
References
- 1. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydrofolate Reductase [pdb101.rcsb.org]
- 4. Assay of dihydrofolate reductase activity by monitoring tetrahydrofolate using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tetrahydrohomofolic Acid in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Tetrahydrohomofolic acid (THHFA), a potent inhibitor of thymidylate synthase, in xenograft models of cancer. The following protocols and data presentation guidelines are intended to assist in the design and execution of in vivo studies to assess the anti-tumor efficacy and mechanism of action of THHFA.
Introduction to this compound (THHFA) and its Mechanism of Action
This compound is a folate analog that specifically targets and inhibits thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[1] dTMP is an essential precursor for DNA synthesis and repair. By inhibiting TS, THHFA disrupts the supply of thymidine, leading to "thymineless death" in rapidly proliferating cancer cells. This disruption of DNA synthesis induces S-phase cell cycle arrest and subsequent apoptosis.[2] The efficacy of TS inhibitors can be influenced by the expression levels of TS within the tumor cells.[3][4]
Experimental Protocols
A meticulously planned experimental protocol is fundamental to obtaining reliable and reproducible data in xenograft studies. The following sections detail the key steps for evaluating THHFA in vivo.
Cell Line Selection and Culture
The choice of cancer cell lines is critical and should be based on their sensitivity to thymidylate synthase inhibitors. Several human cancer cell lines have been reported to be sensitive to TS inhibitors and are suitable for establishing xenograft models.
Recommended Cell Lines:
-
Non-Small Cell Lung Cancer (NSCLC): A549, PC-9[6]
-
Head and Neck Squamous Cell Carcinoma (HNSCC): A253, FaDu[7]
Cell Culture Protocol:
-
Culture the selected cancer cell line in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Routinely passage the cells to maintain them in the exponential growth phase.
-
Prior to implantation, harvest the cells using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and resuspend in sterile PBS or an appropriate medium at the desired concentration. Ensure high cell viability (>95%) as determined by trypan blue exclusion.
Xenograft Model Establishment
Immunocompromised mice are essential for the engraftment of human tumor cells.
Animal Models:
-
Athymic Nude (nu/nu) mice
-
NOD-scid IL2Rgammanull (NSG) mice
Subcutaneous Xenograft Protocol:
-
Use 6-8 week old female mice.
-
Acclimatize the animals for at least one week before the experiment.
-
Inject approximately 2 x 10^7 cells (e.g., A549 cells) suspended in 200 µL of sterile PBS subcutaneously into the flank of each mouse.[6]
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
This compound Formulation and Administration
Due to the limited publicly available information on the specific formulation of this compound for in vivo studies, a general protocol for a similar antifolate compound, pemetrexed, is provided as a starting point. It is crucial to determine the solubility and stability of THHFA in the selected vehicle before administration.
Vehicle Preparation (Example):
-
Sterile 0.9% saline solution.
-
Phosphate-buffered saline (PBS), pH 7.4.
THHFA Dosing (Example based on other TS inhibitors):
-
Dosing will need to be determined empirically through dose-finding studies. A starting point could be in the range of 50-100 mg/kg, administered intraperitoneally (i.p.) once a week.[6]
Administration Protocol:
-
Prepare a stock solution of THHFA in a suitable solvent (e.g., DMSO) and then dilute it to the final concentration with the chosen vehicle immediately before use.
-
Administer the THHFA solution to the mice via intraperitoneal (i.p.) injection.
-
The control group should receive the vehicle only.
-
The treatment schedule can be adjusted based on the results of pilot studies (e.g., daily, every other day, or weekly).
In Vivo Efficacy Assessment
Tumor Growth Measurement:
-
Measure the tumor dimensions (length and width) using digital calipers two to three times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Monitor and record the body weight of the mice at each tumor measurement time point as an indicator of toxicity.
Endpoint Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure and record the final tumor weight.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean Tumor Weight of Treated Group / Mean Tumor Weight of Control Group)] x 100 .[6]
-
Portions of the tumor tissue can be fixed in formalin for immunohistochemistry or snap-frozen for molecular analysis.
Data Presentation
Quantitative data should be summarized in clear and well-structured tables to facilitate comparison between treatment groups.
Table 1: Effect of THHFA on Tumor Growth in Xenograft Model
| Treatment Group | Number of Animals | Mean Initial Tumor Volume (mm³) ± SD | Mean Final Tumor Volume (mm³) ± SD | Mean Final Tumor Weight (g) ± SD | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SD |
|---|---|---|---|---|---|---|
| Vehicle Control | 10 | N/A | ||||
| THHFA (Dose 1) | 10 |
| THHFA (Dose 2) | 10 | | | | | |
Note: The data in this table is illustrative. Actual data will be generated from the experimental outcomes.
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the key steps in a typical xenograft study evaluating THHFA.
Caption: Experimental workflow for studying THHFA in xenograft models.
Signaling Pathway of THHFA Action
THHFA inhibits thymidylate synthase, which blocks the conversion of dUMP to dTMP, a critical step in DNA synthesis. This leads to an imbalance in the nucleotide pool, causing DNA damage, cell cycle arrest, and ultimately apoptosis.
Caption: Signaling pathway of THHFA-mediated inhibition of thymidylate synthase.
References
- 1. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Thymidylate synthase inhibition induces S-phase arrest, biphasic mitochondrial alterations and caspase-dependent apoptosis in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSP90 inhibition downregulates thymidylate synthase and sensitizes colorectal cancer cell lines to the effect of 5FU-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymidylate synthase as a target for growth inhibition in methotrexate-sensitive and -resistant human head and neck cancer and leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tetrahydrohomofolic Acid (THHFA) Stability in Aqueous Solutions
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of Tetrahydrohomofolic acid (THHFA) in aqueous solutions. As direct stability data for THHFA is limited in publicly available literature, the information provided is largely based on studies of structurally similar folate derivatives, such as 5-methyltetrahydrofolic acid (5-CH3-H4folate) and tetrahydrofolate (THF). Researchers should use this information as a guideline and perform their own stability studies for THHFA in their specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of THHFA in aqueous solutions?
A1: The stability of reduced folates like THHFA is significantly influenced by several factors:
-
pH: THHFA is expected to be unstable in acidic conditions and more stable at neutral to slightly alkaline pH.[1][2][3]
-
Temperature: Elevated temperatures accelerate the degradation of THHFA.[4][5][6]
-
Oxygen: The presence of dissolved oxygen leads to oxidative degradation.[6]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[7]
Q2: What is the expected degradation pathway for THHFA?
A2: While specific degradation products for THHFA are not well-documented, based on the degradation of 5-methyltetrahydrofolic acid, the primary degradation pathway is likely oxidation of the pterin (B48896) ring. This can lead to the formation of dihydrohomofolic acid and subsequent cleavage to form a pterin derivative and p-aminobenzoyl-L-glutamate.[4]
Q3: How can I prepare a stable aqueous solution of THHFA for my experiments?
A3: To prepare a relatively stable solution of THHFA, consider the following steps:
-
Use deoxygenated water or buffer (e.g., by sparging with nitrogen or argon gas).
-
Dissolve THHFA in a buffer with a pH between 7.0 and 8.0.
-
Include antioxidants such as ascorbic acid or mercaptoethanol in the buffer.
-
Prepare the solution under subdued light conditions.
-
Store the solution at low temperatures (2-8 °C or frozen) and protected from light.
Q4: What are the recommended storage conditions for aqueous solutions of THHFA?
A4: For short-term storage (a few hours), solutions should be kept on ice and protected from light. For longer-term storage, it is advisable to flash-freeze aliquots in an inert atmosphere (e.g., argon or nitrogen) and store them at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of THHFA activity or concentration in solution. | 1. Oxidative degradation: Exposure to atmospheric oxygen. 2. Acid-catalyzed degradation: pH of the solution is too low. 3. Thermal degradation: Solution stored at too high a temperature. 4. Photodegradation: Exposure to ambient or UV light. | 1. Prepare solutions using deoxygenated buffers and consider working in an anaerobic chamber. Add antioxidants like ascorbic acid (0.1-1% w/v). 2. Ensure the pH of the solution is maintained between 7.0 and 8.0 using a suitable buffer system (e.g., phosphate (B84403) or borate (B1201080) buffer).[1][8] 3. Store solutions at 2-8°C for short-term use or frozen at -20°C or -80°C for long-term storage. 4. Work under subdued light and store solutions in amber vials or wrapped in aluminum foil. |
| Inconsistent experimental results. | 1. Variability in solution stability: Inconsistent preparation and storage of THHFA solutions. 2. Degradation during the experiment: The experimental conditions (e.g., temperature, pH) are causing THHFA to degrade. | 1. Standardize the protocol for THHFA solution preparation, including the use of fresh solutions for each experiment. 2. Monitor the stability of THHFA under your specific experimental conditions by taking samples at different time points and analyzing for degradation. |
| Appearance of unknown peaks in chromatography. | 1. Formation of degradation products: THHFA is breaking down into other compounds. | 1. Characterize the degradation products using techniques like LC-MS/MS to understand the degradation pathway.[4] This can help in optimizing conditions to minimize their formation. |
Quantitative Data on Folate Stability
The following table summarizes stability data for folate derivatives that are structurally related to THHFA. This data can be used to infer the potential stability of THHFA under similar conditions.
| Folate Derivative | Condition | Observation | Reference |
| 5-methyltetrahydrofolic acid | Thermal treatment (>65°C) at pH 7 | Follows first-order degradation kinetics. Less stable than folic acid. | [5] |
| 5-methyltetrahydrofolic acid | Thermal treatment (40-100°C) at pH 7.3 | Pseudo-first-order degradation in the presence of unlimited oxygen. | [6] |
| Tetrahydrofolate | Low pH | Unstable. | [2] |
| 5-formyltetrahydrofolate | pH changes | Interconverts with 5,10-methenyltetrahydrofolate. | [2] |
| Folic Acid | pH 5-8 | Generally stable. | [8] |
Experimental Protocols
Protocol for Assessing THHFA Stability in Aqueous Solution
This protocol outlines a general method for evaluating the stability of THHFA under various conditions.
-
Preparation of THHFA Stock Solution:
-
Under subdued light, accurately weigh a known amount of THHFA.
-
Dissolve in a deoxygenated buffer (e.g., 100 mM phosphate buffer, pH 7.4) containing 0.1% (w/v) ascorbic acid to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm filter.
-
-
Stability Study Setup:
-
pH Stability: Aliquot the stock solution into separate vials and adjust the pH of each to a different value (e.g., 3, 5, 7, 9) using HCl or NaOH.
-
Temperature Stability: Incubate aliquots of the stock solution (at a constant pH, e.g., 7.4) at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Photostability: Expose aliquots of the stock solution to a controlled light source (e.g., a photostability chamber with a defined light intensity) while keeping a control sample in the dark.
-
-
Sampling and Analysis:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from each condition.
-
Immediately analyze the concentration of the remaining THHFA using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
The HPLC method should be capable of separating THHFA from its potential degradation products.
-
-
Data Analysis:
-
Plot the concentration of THHFA versus time for each condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t½) for each condition.
-
Visualizations
Caption: Experimental workflow for assessing THHFA stability.
Caption: Postulated degradation pathway for THHFA.
References
- 1. researchgate.net [researchgate.net]
- 2. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism and related kinetics of 5-methyltetrahydrofolic acid degradation during combined high hydrostatic pressure-thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Tetrahydrohomofolic Acid (THFA) Enzymatic Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tetrahydrohomofolic acid (THFA) in enzymatic inhibition assays. The information is tailored for scientists and professionals in drug development engaged in studying enzymes of the folate pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic targets of this compound (THFA) and its derivatives?
A1: this compound (THFA) and its polyglutamated forms primarily target enzymes within the de novo purine (B94841) biosynthesis pathway. The most significant targets are:
-
Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT): THFA polyglutamates are potent inhibitors of GARFT, which catalyzes the first of two formyl transfer steps in the pathway.[1]
-
Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT): THFA and its derivatives also inhibit AICARFT, though generally to a lesser extent than GARFT. AICARFT is responsible for the penultimate step in de novo purine synthesis.[1]
Q2: I am not observing any inhibition in my assay. What are the common initial troubleshooting steps?
A2: A lack of inhibition can stem from several factors. Here is a checklist of initial steps to take:
-
Confirm Reagent Integrity: Ensure that your THFA inhibitor stock solution is properly prepared and has not degraded. Folate derivatives can be sensitive to light and oxidation.
-
Verify Enzyme Activity: Before starting an inhibition experiment, always confirm that the enzyme is active under your assay conditions. Run a control reaction with the enzyme and substrate but without the inhibitor.
-
Check Assay Conditions: Optimal pH, temperature, and buffer components are crucial for enzyme activity and inhibitor binding. Verify that your assay conditions are appropriate for the specific enzyme (GARFT or AICARFT).
-
Inhibitor Concentration: Ensure you are using a sufficient concentration range for your inhibitor. It is possible that the concentrations tested are too low to elicit a response.
Q3: My results are inconsistent between experiments. What could be the cause?
A3: Inconsistent results are often due to subtle variations in experimental setup. Consider the following:
-
Pipetting Accuracy: Small errors in pipetting volumes of enzyme, substrate, or inhibitor can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Incubation Times: Be precise with all incubation times, as deviations can affect the extent of the enzymatic reaction and inhibition.
-
Reagent Preparation: Prepare fresh reagents whenever possible. If using frozen stocks, ensure they are thawed completely and mixed thoroughly before use.
-
Plate Effects: If using a microplate reader, be aware of potential "edge effects" where wells on the perimeter of the plate may experience different temperature or evaporation rates. It is good practice to not use the outer wells for critical samples.
Q4: I am observing high background noise in my assay. How can I reduce it?
A4: High background can mask the true signal of your enzymatic reaction. To mitigate this:
-
No-Enzyme Control: Always include a control that contains all reaction components except the enzyme. This will reveal the rate of non-enzymatic substrate degradation.
-
Substrate Purity: Ensure the purity of your substrate. Impurities can sometimes interfere with the detection method.
-
Buffer Composition: Some buffer components can contribute to background signal. If possible, test different buffer systems.
-
Detection Method: If using a spectrophotometric or fluorometric assay, check for any interfering substances that might absorb light or fluoresce at the measurement wavelength.
Troubleshooting Guides
Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assays
| Problem | Possible Cause | Recommended Solution |
| Low or no GARFT activity | Inactive enzyme due to improper storage or handling. | Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Confirm activity with a positive control. |
| Suboptimal assay buffer pH or ionic strength. | The optimal pH for GARFT is typically around 8.0. Ensure the ionic strength is maintained, for example, at 0.1 M with NaCl.[2] | |
| Incorrect substrate concentration. | Determine the Km of your enzyme for both glycinamide ribonucleotide (GAR) and the folate cofactor. Use substrate concentrations around the Km value for inhibition studies. | |
| High variability in IC50 values | Inconsistent pre-incubation time of enzyme with inhibitor. | Standardize the pre-incubation time to allow the inhibitor to bind to the enzyme before initiating the reaction. |
| Instability of the folate substrate (10-formyltetrahydrofolate). | Prepare the folate substrate fresh and protect it from light and oxidation. | |
| Aggregation of the inhibitor at high concentrations. | Visually inspect the inhibitor stock solution for precipitation. Consider using a small amount of DMSO to aid solubility, but be sure to include a vehicle control. | |
| Unexpected kinetic profile | The kinetic mechanism of GARFT is ordered-sequential, with the folate substrate binding first.[3] | Ensure your data analysis model is appropriate for this mechanism when determining inhibition constants (Ki). |
| Time-dependent inhibition. | Perform pre-incubation experiments with the inhibitor and enzyme for varying durations to assess if the inhibition is time-dependent. |
Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibition Assays
| Problem | Possible Cause | Recommended Solution |
| Difficulty in detecting AICARFT activity | Low specific activity of the enzyme in crude extracts. | Consider using a partially purified or recombinant enzyme for clearer results. |
| Insensitive assay method. | A colorimetric assay based on the oxidation of the tetrahydrofolate product can be used for detection.[4][5] Alternatively, LC-MS methods can provide high sensitivity. | |
| Substrate (AICAR) or cofactor (10-formyl-THF) degradation. | Prepare substrates and cofactors fresh. 10-formyl-THF is particularly labile. | |
| Inhibitor appears less potent than expected | Competition from the substrate AICAR. | THFA and its analogs are often competitive inhibitors with respect to the folate cofactor. If they also compete with AICAR, high concentrations of AICAR will reduce the apparent potency.[5] |
| Insufficient polyglutamation of the inhibitor in cell-based assays. | If using cell-based assays, remember that THFA is often more potent in its polyglutamated form. The efficiency of this process can vary between cell lines. | |
| Non-reproducible results | Interference from other components in the sample. | If using cell lysates, endogenous small molecules can interfere. Consider a desalting or dialysis step for the lysate. |
| Variability in the permanganate (B83412) oxidation step (for colorimetric assay). | The timing and conditions of the permanganate oxidation of tetrahydrofolate need to be precisely controlled for reproducible results.[4][5] |
Experimental Protocols
Spectrophotometric Assay for GARFT Inhibition
This protocol is adapted from established methods for measuring GARFT activity by monitoring the formation of 5,8-dideazafolate.[2]
Materials:
-
Purified human GARFT enzyme
-
Glycinamide ribonucleotide (GAR) substrate
-
10-formyl-5,8-dideazafolate (fDDF) as the folate substrate analog
-
THFA or its analog as the inhibitor
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 0.1 M NaCl
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of GAR, fDDF, and the THFA inhibitor in the assay buffer. The final concentration of DMSO, if used to dissolve the inhibitor, should not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate or cuvette, add the following in order:
-
Assay Buffer
-
Inhibitor at various concentrations (or vehicle for control)
-
GAR substrate (e.g., at its Km concentration)
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Enzyme Addition and Reaction Initiation:
-
Add a pre-determined concentration of GARFT enzyme to each well to start the reaction. The final enzyme concentration should be in the low nanomolar range (e.g., 3-6 nM) to ensure a linear reaction rate.[2]
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 295 nm at 25°C. The change in absorbance is due to the formation of 5,8-dideazafolate (Δε = 18.9 mM-1cm-1).[2]
-
Record data at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Colorimetric Assay for AICARFT Inhibition
This protocol is based on the method described by Ha et al., which involves the permanganate oxidation of the tetrahydrofolate product.[4][5]
Materials:
-
AICARFT enzyme (e.g., from chicken liver or recombinant source)
-
5-Aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) substrate
-
10-formyltetrahydrofolate (10-formyl-THF) cofactor
-
THFA or its analog as the inhibitor
-
Reaction Buffer (e.g., Tris-HCl buffer at a physiological pH)
-
Potassium permanganate solution
-
p-Aminobenzoylglutamate (pABG) for standard curve
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AICAR, 10-formyl-THF, and the inhibitor. Prepare 10-formyl-THF fresh and protect from light.
-
-
Enzymatic Reaction:
-
Set up reaction tubes containing the reaction buffer, AICAR, and the inhibitor at various concentrations.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the AICARFT enzyme.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction (e.g., by boiling or adding acid, depending on the stability of the product to be measured).
-
-
Detection of Tetrahydrofolate:
-
Standard Curve and Data Analysis:
-
Prepare a standard curve using known concentrations of pABG.
-
Determine the amount of product formed in each reaction from the standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: De Novo Purine Biosynthesis Pathway and Sites of THFA Inhibition.
Caption: Logical Flow for Troubleshooting Enzymatic Inhibition Assays.
References
- 1. Multiple folate enzyme inhibition: mechanism of a novel pyrrolopyrimidine-based antifolate LY231514 (MTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The human glycinamide ribonucleotide transformylase domain: purification, characterization, and kinetic mechanism [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase by thioinosinic acid and azathioprine by a new colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase by thioinosinic acid and azathioprine by a new colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetrahydrohomofolic Acid (THHFA) for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Tetrahydrohomofolic acid (THHFA) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THHFA) and what is its primary mechanism of action in cell culture?
This compound is an analog of tetrahydrofolic acid (THF), a crucial cofactor in one-carbon metabolism. THHFA acts as a folic acid antagonist.[1] Its primary mechanism of action is the inhibition of enzymes involved in the folate pathway, thereby disrupting the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[1] This inhibition ultimately leads to decreased cell growth and can induce cytotoxicity.
Q2: Why is it critical to optimize the concentration of THHFA for my specific cell line?
The sensitivity of mammalian cell lines to antifolate agents like THHFA can vary significantly.[2] An optimized concentration is crucial to achieve the desired biological effect, whether it's growth inhibition or another cellular response, without causing excessive, non-specific cytotoxicity. Too low a concentration may be ineffective, while too high a concentration can lead to rapid cell death and confounding experimental results.
Q3: My THHFA solution is precipitating in the cell culture medium. What should I do?
Precipitation of folate derivatives can be a common issue due to their limited solubility at physiological pH.[3] To troubleshoot this:
-
Stock Solution Preparation: Ensure your THHFA stock solution is properly prepared. For many folate derivatives, dissolving in a slightly alkaline solution (e.g., sterile water with a minimal amount of NaOH to aid dissolution) before further dilution in culture medium can improve solubility.
-
Solvent Choice: If using an organic solvent like DMSO for your stock, ensure the final concentration in the media is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Dilution Method: When diluting the stock solution into the cell culture medium, add it dropwise while gently swirling the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Medium Temperature: Pre-warming the cell culture medium to 37°C before adding the THHFA stock solution can sometimes improve solubility.
Q4: I am not observing any effect of THHFA on my cells. What are the possible reasons?
Several factors could contribute to a lack of response:
-
Incorrect Concentration Range: The concentrations you are testing may be too low for your specific cell line. It is advisable to perform a broad dose-range finding experiment initially.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to antifolate drugs.[4] This can be due to various mechanisms, including reduced drug uptake, increased drug efflux, or alterations in target enzyme expression.[5]
-
High Folate Levels in Media: Standard cell culture media contain folic acid. High levels of competing folates can counteract the inhibitory effect of THHFA. For sensitive experiments, consider using a folate-depleted medium.
-
Compound Stability: Ensure that your THHFA stock solution is stored correctly (typically at -20°C or -80°C, protected from light) to maintain its activity.
Q5: How long should I incubate my cells with THHFA before assessing cytotoxicity?
The optimal incubation time can vary depending on the cell line's doubling time and the specific endpoint being measured. A common starting point for cytotoxicity assays is 48 to 72 hours. This duration allows for the effects of inhibiting DNA synthesis and cell division to become apparent. For longer-term studies, the medium containing THHFA may need to be replenished.
Troubleshooting Guides
Problem 1: High Variability in Results Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and mix the cell suspension frequently while plating. |
| Edge Effects | To minimize evaporation from the outer wells of a microplate, fill them with sterile PBS or medium without cells. Ensure the incubator has adequate humidity. |
| Inaccurate Pipetting | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. |
| Compound Precipitation | Visually inspect wells for any precipitate after adding THHFA. Prepare fresh dilutions for each experiment. |
Problem 2: Unexpected Dose-Response Curve (e.g., non-sigmoidal)
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation at High Concentrations | Check for precipitation in the wells with the highest concentrations. If observed, prepare a new, lower concentration stock solution. |
| Assay Interference | The compound may interfere with the assay chemistry (e.g., reducing the MTT reagent). Run a cell-free control with THHFA and the assay reagents to check for direct interactions. Consider using an alternative cytotoxicity assay with a different detection principle (e.g., CellTiter-Glo®, LDH release assay). |
| Cell Clumping | Ensure a single-cell suspension before and during the assay. Cell clumps can lead to inaccurate and variable results. |
| Sub-optimal Incubation Time | The incubation time may be too short or too long. Optimize the incubation period based on the cell line's growth rate. |
Data Presentation
The following tables provide representative data on the cytotoxic effects of homofolate derivatives in mammalian cell lines. It is important to note that these are examples, and the optimal concentration of THHFA should be determined empirically for each specific cell line and experimental condition.
Table 1: Representative IC50 Values of Homofolate Derivatives in a Human Lymphoma Cell Line (Manca) [1]
| Compound | IC50 (µM) |
| Homofolate (HPteGlu) | 6 |
| (6R,S)-5-methyl-H4HPteGlu | 8 |
Table 2: Example of a Dose-Response Experiment to Determine the Optimal THHFA Concentration
| THHFA Concentration (µM) | % Cell Viability (CHO-K1) | % Cell Viability (HEK293) |
| 0 (Control) | 100 | 100 |
| 0.1 | 95 | 98 |
| 1 | 85 | 90 |
| 10 | 55 | 65 |
| 50 | 20 | 30 |
| 100 | 5 | 10 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Determining the IC50 of THHFA using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of THHFA on adherent mammalian cells.
Materials:
-
This compound (THHFA)
-
Adherent cell line of interest (e.g., CHO-K1, HEK293)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA.
-
Resuspend the cells in fresh, complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
THHFA Treatment:
-
Prepare a stock solution of THHFA in an appropriate solvent (e.g., sterile water with a drop of NaOH, or DMSO).
-
Perform serial dilutions of the THHFA stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of THHFA. Include a vehicle control (medium with the same concentration of solvent used for the highest THHFA concentration) and a no-treatment control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of cell viability against the logarithm of the THHFA concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of THHFA that causes a 50% reduction in cell viability.
-
Mandatory Visualizations
Caption: Simplified diagram of the one-carbon metabolism pathway.
Caption: Experimental workflow for determining the IC50 of THHFA.
References
- 1. researchgate.net [researchgate.net]
- 2. Species-specific differences in toxicity of antimitotic agents toward cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Folic Acid and Tetrahydrofolates in Cell Culture [sigmaaldrich.com]
- 4. Unlocking the Molecular Secrets of Antifolate Drug Resistance: A Multi-Omics Investigation of the NCI-60 Cell Line Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Antifolate Compound Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with antifolate compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for antifolate drugs?
A1: Antifolate drugs are a class of antimetabolites that interfere with the metabolic pathways of folic acid (vitamin B9). Their primary target is often dihydrofolate reductase (DHFR), an essential enzyme that converts dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial cofactor in the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis. By inhibiting DHFR, antifolates deplete the cellular pool of THF, leading to the inhibition of cell division, DNA/RNA synthesis and repair, and protein synthesis. This is particularly effective against rapidly proliferating cells, such as cancer cells.
Q2: What are the most common reasons for inconsistent results in my antifolate assays?
A2: Inconsistent results in antifolate assays can stem from several factors. Key areas to investigate include:
-
Cell Culture Media Composition: Standard media often contain levels of folic acid, thymidine (B127349), and hypoxanthine (B114508) that can interfere with the action of antifolates.
-
Serum Batch Variability: Different lots of fetal bovine serum (FBS) can have varying concentrations of interfering substances like thymidine and hypoxanthine.
-
Cell Line Integrity: Ensure your cell line has been recently authenticated and is free from mycoplasma contamination. The expression levels of folate transporters can also vary with passage number.
-
Compound Stability: Improper storage or handling of antifolate compounds can lead to degradation and loss of activity.
-
Assay Procedure: Inconsistent cell seeding, pipetting errors, and edge effects in multi-well plates can all contribute to variability.
Troubleshooting Guides
Issue 1: My antifolate compound shows lower-than-expected potency in my cell-based assay.
Q: I've tested an antifolate compound that is potent in a biochemical DHFR assay, but it shows significantly weaker activity in my cell-based cytotoxicity assay. What could be the cause?
A: This is a common issue that often points to factors in the cell culture environment that are masking the true potency of your compound.
Possible Causes and Solutions:
-
Interference from Media Components: Standard cell culture media contain components that can rescue cells from the effects of DHFR inhibition.
-
High Folic Acid Content: Many common media, like RPMI-1640, have supraphysiological concentrations of folic acid. Consider using custom media with lower, more physiological folate levels.
-
Presence of Thymidine and Hypoxanthine: These molecules allow cells to bypass the need for DHFR activity to synthesize nucleotides. The use of dialyzed fetal bovine serum (dFBS) is highly recommended to remove these small molecules.[1][2][3][4]
-
-
Cellular Uptake and Efflux: The compound may not be efficiently entering the cells, or it may be actively pumped out.
-
Low Transporter Expression: The cell line you are using may have low expression of the reduced folate carrier (RFC) or the proton-coupled folate transporter (PCFT), which are key for the uptake of many antifolates.[5][6] You can screen different cell lines for transporter expression.
-
Active Efflux: The compound could be a substrate for efflux pumps like the multidrug resistance proteins (MRPs) or breast cancer resistance protein (BCRP).[7]
-
Troubleshooting Workflow:
References
- 1. Antifolate pseudo-resistance due to elevated levels of thymidine and hypoxanthine in a commercial serum preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dialyzed fetal bovine serum plays a role in these research areas [absin.net]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. rndsystems.com [rndsystems.com]
- 5. The major facilitative folate transporters solute carrier 19A1 and solute carrier 46A1: biology and role in antifolate chemotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The human proton-coupled folate transporter: Biology and therapeutic applications to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis of antifolate resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the solubility of Tetrahydrohomofolic acid for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Tetrahydrohomofolic acid in experiments, with a focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of tetrahydrofolate, the active form of folic acid (Vitamin B9). As an antifolate, its primary mechanism of action is the inhibition of key enzymes in the folate metabolic pathway. This disruption interferes with the synthesis of purines and thymidylate, which are essential precursors for DNA and RNA synthesis. Consequently, this leads to the inhibition of cell division and proliferation, making it a subject of interest in cancer research.
Q2: What are the main challenges when preparing this compound solutions for experiments?
The primary challenge is its limited and pH-dependent aqueous solubility. Precipitation of the compound upon addition to aqueous buffers or cell culture media is a common issue. This can be influenced by factors such as the final concentration, the pH of the medium, temperature, and the presence of other salts or proteins.
Q3: In which solvents can I dissolve this compound?
While precise quantitative data is limited, based on its chemical structure and the behavior of similar folate analogs, a general solubility profile can be inferred. It is predicted to have good water solubility, particularly at a slightly alkaline pH. For preparing high-concentration stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) are commonly used.
Q4: How can I prevent the precipitation of this compound in my cell culture medium?
To prevent precipitation, it is crucial to first prepare a concentrated stock solution in a suitable organic solvent like DMSO. This stock solution should then be serially diluted in your aqueous experimental medium. It is important to ensure that the final concentration of the organic solvent in the medium is low enough to not be toxic to the cells (typically <0.5%). Additionally, pre-warming the medium and gentle vortexing during dilution can help.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer or media | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Decrease the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO) if cell tolerance allows.- Adjust the pH of the final solution to a more alkaline range (e.g., pH 7.4-8.0), as folate analogs are often more soluble at higher pH. |
| The pH of the aqueous solution is too low. | Check and adjust the pH of your buffer or medium. A slightly alkaline pH is generally preferred for folate solubility. | |
| Interaction with salts or proteins in the medium. | - Prepare a fresh, sterile-filtered solution.- Consider using a simpler buffer system for initial solubility tests to identify potential interactions. | |
| Cloudy or hazy appearance of the solution | Formation of fine precipitate or degradation of the compound. | - Visually inspect the solution under a microscope to confirm the presence of precipitate.- Prepare fresh solutions daily and protect them from light, as folate derivatives can be light-sensitive. |
| Inconsistent experimental results | Inaccurate concentration due to precipitation or degradation. | - Centrifuge the solution to pellet any precipitate before use and measure the concentration of the supernatant.- Always prepare fresh dilutions from a clear stock solution for each experiment. |
Solubility Data
The following table summarizes the qualitative solubility of this compound in common laboratory solvents. Researchers should note that these are general guidelines, and empirical determination of solubility for specific experimental conditions is highly recommended.
| Solvent | Qualitative Solubility | Notes |
| Water | Predicted to be soluble, especially at slightly alkaline pH. | Solubility is highly dependent on the pH of the water. Acidic conditions will likely decrease solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble. | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Sparingly soluble to insoluble. | Not generally recommended as a primary solvent. |
| Phosphate-Buffered Saline (PBS) | Soluble, pH-dependent. | Ensure the pH of the PBS is neutral to slightly alkaline (pH 7.2-7.4). |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound powder, Dimethyl Sulfoxide (DMSO, sterile, cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube gently until the powder is completely dissolved. If necessary, warm the solution briefly to 37°C to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Protocol 2: Preparation of Working Solutions in Aqueous Media
-
Materials: this compound DMSO stock solution, sterile aqueous buffer or cell culture medium (pre-warmed to 37°C).
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution directly into the pre-warmed aqueous medium to achieve the final desired concentration.
-
During dilution, add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform mixing.
-
Ensure the final concentration of DMSO in the working solution is non-toxic to the cells (typically less than 0.5%).
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Signaling Pathway of Antifolate Drugs
Caption: Mechanism of action of this compound.
Experimental Workflow for Improving Solubility
Caption: Workflow for preparing soluble this compound solutions.
Technical Support Center: Analysis of Tetrahydrohomofolic Acid (THHFA) Degradation
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving Tetrahydrohomofolic acid (THHFA). It covers common questions, specific experimental issues, detailed protocols, and data on degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound (THHFA)?
A1: The primary degradation pathway for THHFA, similar to other tetrahydrofolates, is oxidation. The pterin (B48896) ring is susceptible to oxidation, converting THHFA into Dihydrohomofolic acid (DHHFA). Under more strenuous conditions, such as acidic pH, this oxidized form can undergo further degradation, cleaving at the C9-N10 bond to yield a pterin derivative and a homolog of p-aminobenzoyl-L-glutamate.[1]
Q2: What environmental conditions are known to accelerate THHFA degradation?
A2: THHFA is highly sensitive to several factors. Its degradation is accelerated by:
-
Oxidation: Exposure to atmospheric oxygen is a primary driver of degradation.[1][2] The presence of oxidizing agents, such as hydrogen peroxide or metal ions, will significantly speed up this process.
-
Heat: Elevated temperatures increase the rate of all chemical degradation reactions.[1]
-
Light: Exposure to light, particularly UV light, can promote photolytic degradation.[1][3] Therefore, all work should be done with protection from light.[4]
-
pH: THHFA stability is pH-dependent. It is generally more stable in neutral or slightly alkaline conditions. Strong acidic or basic conditions can catalyze hydrolysis, especially after initial oxidation.[1][3]
Q3: How can I improve the stability of THHFA in solution for my experiments?
A3: To minimize degradation during experimental work, consider the following precautions:
-
Use Antioxidants: Add antioxidants like ascorbic acid or mercaptoethanol to your solutions to scavenge oxygen and prevent oxidation.[1]
-
Work Under Inert Gas: Prepare solutions and handle samples under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen.[4]
-
Protect from Light: Use amber vials or cover glassware with aluminum foil to prevent photolytic degradation.[4]
-
Control Temperature: Prepare solutions fresh and store them at low temperatures (2-8°C or frozen). For HPLC analysis, use a cooled autosampler to maintain sample integrity.
-
Use Buffers: Maintain a stable, appropriate pH using a buffered solution, typically in the neutral to slightly alkaline range.
Troubleshooting Guide
Q1: I am observing multiple unexpected peaks in my RP-HPLC chromatogram when analyzing a THHFA sample. What could they be?
A1: Unexpected peaks are often indicative of degradation.
-
Primary Suspects: The most common degradant is the oxidation product, Dihydrohomofolic acid (DHHFA), which will have a different retention time. Other peaks could be cleavage products, particularly if the sample was exposed to harsh pH conditions. Refer to the data table below for potential products.
-
Troubleshooting Steps:
-
Confirm Degradation: Re-run a freshly prepared standard under optimal stability conditions (with antioxidant, protected from light) to see if the impurity peaks are reduced.
-
Investigate Sample History: Review how the sample was stored and handled. Was it exposed to light, heat, or left at room temperature for an extended period?
-
Use LC-MS: If available, use LC-MS to get the mass-to-charge ratio (m/z) of the unknown peaks.[5][6] This can help identify them by comparing their mass to potential degradation products (see Table 1).
-
Q2: The chromatographic peak for my THHFA standard is showing significant tailing. How can I fix this?
A2: Peak tailing for compounds like THHFA is often caused by interactions with the stationary phase or HPLC system components.
-
Possible Causes:
-
Secondary Silanol (B1196071) Interactions: The amine groups in THHFA can interact with acidic silanol groups on the surface of silica-based HPLC columns, causing tailing.[7]
-
Metal Chelation: Folates are known to chelate metal ions. If there is metal contamination in your HPLC system (e.g., from stainless steel frits or tubing), THHFA can interact with these ions, leading to poor peak shape.[7]
-
-
Solutions:
-
Optimize Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2-3) can protonate residual silanol groups, minimizing unwanted ionic interactions.[7][8]
-
Add a Chelating Agent: Incorporate a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) into your mobile phase to sequester metal ions.[7]
-
Use High-Quality Columns: Employ modern, high-purity, end-capped C18 or C8 columns, which are designed to have fewer accessible silanol groups.[7]
-
Q3: My assay results for THHFA are inconsistent, and the peak area decreases rapidly in the autosampler queue. What is happening?
A3: This indicates on-column or in-vial degradation, a common issue with sensitive compounds.
-
Possible Cause: THHFA is likely oxidizing while waiting in the autosampler vials. The rate of degradation can be significant even at room temperature.
-
Solutions:
-
Use a Cooled Autosampler: Set the autosampler temperature to 4-10°C to slow the degradation kinetics.
-
Prepare Samples Fresh: Analyze samples immediately after preparation. Avoid letting them sit for long periods.
-
Add Antioxidant to Diluent: Prepare your samples in a diluent containing an antioxidant like ascorbic acid to protect the THHFA while it awaits injection.[1]
-
Limit Oxygen Exposure: If possible, purge the headspace of your vials with an inert gas before sealing.
-
Data Presentation: Potential Degradation Products
The following table summarizes the key potential degradation products of THHFA based on known folate chemistry.
Table 1: Summary of Potential THHFA Degradation Products
| Degradation Product | Abbreviation | Molecular Formula | Monoisotopic Mass (Da) | Likely Formation Condition |
| This compound | THHFA | C₂₀H₂₅N₇O₆ | 459.1866 | - |
| Dihydrohomofolic acid | DHHFA | C₂₀H₂₃N₇O₆ | 457.1710 | Oxidation (Air, H₂O₂) |
| p-aminobenzoylglutamate homolog | p-ABGH | C₁₃H₁₆N₂O₅ | 280.1060 | Acid/Base Hydrolysis (of DHHFA) |
| Pterin Cleavage Product | - | C₇H₉N₅O | 179.0807 | Acid/Base Hydrolysis (of DHHFA) |
Note: The structures and masses for cleavage products are predicted based on the known degradation pathways of similar folates.[1]
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a standard procedure to intentionally degrade THHFA under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.[3][9][10]
Objective: To generate the likely degradation products of THHFA and assess its intrinsic stability.
Materials and Reagents:
-
This compound (THHFA) reference standard
-
HPLC-grade acetonitrile (B52724) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Formic acid or Trifluoroacetic acid (for mobile phase)
-
Ascorbic acid (as an antioxidant for control samples)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV or DAD detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of THHFA (e.g., 1 mg/mL) in a suitable solvent (e.g., water with a minimal amount of base to aid dissolution), ideally containing an antioxidant like ascorbic acid. Perform this step protected from light.
-
Control Sample: Dilute the stock solution to the target concentration (e.g., 100 µg/mL) with the mobile phase diluent. Store this sample at 2-8°C, protected from light.
-
Stress Conditions: For each condition, mix the THHFA stock solution with the stressor in a flask. Aim for 5-20% degradation.[9]
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 30-60 minutes. Cool the solution, then neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Add 0.1 M NaOH. Heat at 60°C for 30-60 minutes. Cool the solution, then neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 1-2 hours.
-
Thermal Degradation: Dilute the stock solution with diluent and heat at 80°C for 2 hours.[11]
-
Photolytic Degradation: Expose the solution in a photostability chamber to a defined light/UV exposure as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
After the specified stress period, dilute all stressed samples (including the control) to the target concentration with the mobile phase diluent.
-
Analyze all samples by a suitable stability-indicating RP-HPLC method (e.g., C18 column, UV detection at ~280 nm, gradient elution with an acidified water/acetonitrile mobile phase).
-
Compare the chromatograms of the stressed samples to the control to identify new peaks (degradation products) and the decrease in the main THHFA peak.
-
Visualizations
Diagram 1: Experimental Workflow for Forced Degradation
Caption: Workflow for a forced degradation study of THHFA.
Diagram 2: Primary Degradation Pathway of THHFA
References
- 1. researchgate.net [researchgate.net]
- 2. research.aston.ac.uk [research.aston.ac.uk]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3983118A - Production of N5 -methylthis compound and related reduced derivatives of homofolic acid - Google Patents [patents.google.com]
- 5. Mechanism and Related Kinetics of 5-Methyltetrahydrofolic Acid Degradation during Combined High Hydrostatic Pressure-Thermal Treatments [agris.fao.org]
- 6. Method Development and Acid Degradation Study of Doxofylline by RP-HPLC and LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. High-Performance Liquid Chromatography Using Ultraviolet Detection for Separation of Terephthalic Acid and Associated Impurities from Recycled Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ajpsonline.com [ajpsonline.com]
- 11. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Interference in Tetrahydrohomofolic Acid (THFA) Quantification
Welcome to the technical support center for the accurate quantification of Tetrahydrohomofolic acid (THFA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during THFA analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of interference in THFA quantification?
A1: Interference in THFA quantification can arise from several sources:
-
Matrix Effects: Components in the biological sample (e.g., plasma, serum, tissue homogenates) can co-elute with THFA and either suppress or enhance its signal during mass spectrometry analysis.[1] This is a primary cause of inaccurate quantification.
-
Isobaric Interference: Compounds with the same nominal mass as THFA can be mistakenly identified as the analyte. A notable example in folate analysis is the interference of MeFox, an oxidation product of 5-methyltetrahydrofolate, with 5-formyltetrahydrofolate, as they are isobaric.[2][3]
-
Analyte Instability: THFA, like other reduced folates, is highly susceptible to degradation from heat, light, oxidation, and extreme pH.[4][5] This can lead to lower measured concentrations and the formation of interfering degradation products.
-
Cross-Reactivity: In immunoassay-based methods, other structurally similar folate analogs or their metabolites may cross-react with the antibodies used, leading to overestimated results.
-
Contamination: Contamination from lab equipment, reagents, or cross-contamination between samples can introduce interfering substances.
Q2: How can I minimize the degradation of THFA during sample collection and storage?
A2: To maintain the stability of THFA, the following precautions are essential:
-
Use of Antioxidants: Add antioxidants such as ascorbic acid or 2-mercaptoethanol (B42355) to your collection tubes and any buffers used during sample preparation to prevent oxidative degradation.[4][5][6]
-
Light Protection: Protect samples from light at all times by using amber-colored collection tubes and vials.
-
Temperature Control: Process samples on ice and store them at -80°C immediately after collection. Avoid repeated freeze-thaw cycles.
-
pH Control: Maintain a neutral or slightly acidic pH (around 6.0-7.0) during storage and initial extraction steps, as extreme pH levels can accelerate degradation.
Q3: What is the most reliable method for quantifying THFA?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for THFA quantification due to its high selectivity and sensitivity.[3][7] This method allows for the chromatographic separation of THFA from other folates and matrix components, followed by specific detection based on its mass-to-charge ratio and fragmentation pattern.
Q4: How do I choose an appropriate internal standard for THFA quantification?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C₅-THFA or D₄-THFA. These internal standards have nearly identical chemical and physical properties to the unlabeled THFA, meaning they will behave similarly during sample extraction, chromatography, and ionization. This allows for accurate correction of any analyte loss or matrix effects.
Troubleshooting Guide
Issue 1: Low or No THFA Signal
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Analyte Degradation | Prepare a fresh THFA standard and inject it directly into the LC-MS/MS system. | If the signal is good, the issue is likely in your sample preparation. If the signal is still low, the standard itself may have degraded. Always store standards in the dark at -80°C with an antioxidant. |
| Inefficient Extraction | Review your sample extraction protocol. | Ensure the extraction solvent is appropriate for THFA and that the pH is optimal. Evaluate different extraction techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). |
| Matrix Effects (Ion Suppression) | Perform a post-column infusion experiment with a THFA standard while injecting a blank matrix extract. | A dip in the baseline signal at the retention time of THFA indicates ion suppression. Improve sample cleanup, dilute the sample, or modify chromatographic conditions to separate THFA from the interfering components. |
| Instrumental Issues | Check the LC-MS/MS system performance with a known standard for another compound. | Clean the ion source, check for leaks in the LC system, and ensure the mass spectrometer is properly tuned and calibrated. |
Issue 2: High Variability in THFA Measurements
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Sample Handling | Review your entire workflow from sample collection to analysis. | Standardize all procedures, including sample collection time, anticoagulant used, storage conditions, and extraction protocol. Ensure consistent timing for all steps. |
| Incomplete Protein Precipitation | Check for visible protein pellets after centrifugation. | Optimize the ratio of organic solvent to plasma/serum. Ensure thorough vortexing and adequate centrifugation time and speed. |
| Poor Chromatographic Peak Shape | Examine the peak shape of THFA in your chromatograms. | Tailing or fronting peaks can lead to inconsistent integration. Optimize the mobile phase composition, gradient, and column temperature. Ensure the sample is dissolved in a solvent compatible with the mobile phase. |
| Lack of or Inappropriate Internal Standard | Verify that you are using an appropriate internal standard and that it is added at the beginning of the sample preparation process. | Use a stable isotope-labeled internal standard for the most accurate correction of variability. |
Issue 3: Inaccurate Quantification (Results are consistently too high or too low)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Matrix Effects (Ion Enhancement or Suppression) | Evaluate matrix effects by comparing the response of THFA in a neat solution versus a post-extraction spiked matrix sample. | If a significant matrix effect is observed, further optimization of sample cleanup is necessary. Consider using a different SPE sorbent or a more selective extraction method. |
| Isobaric Interference | Check for co-eluting peaks with the same mass transition as THFA. | Modify your chromatographic method to achieve better separation. If separation is not possible, use unique precursor-product ion transitions for THFA that are not shared by the interfering compound. |
| Calibration Curve Issues | Review the linearity and range of your calibration curve. | Ensure your calibration standards are prepared correctly and are within the linear range of the assay. Use a matrix-matched calibration curve if significant matrix effects are present. |
| Cross-Reactivity (Immunoassays) | If using an immunoassay, test for cross-reactivity with other folate species that may be present in your samples. | If significant cross-reactivity is observed, consider switching to a more specific method like LC-MS/MS. |
Experimental Protocols
Protocol 1: THFA Extraction from Human Plasma using Protein Precipitation
-
Sample Thawing: Thaw frozen plasma samples on ice, protected from light.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a stable isotope-labeled THFA internal standard solution (e.g., 1 µg/mL in 50% methanol/water with 1% ascorbic acid). Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing 1% ascorbic acid.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A (e.g., 0.1% formic acid in water). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Quantification of THFA by LC-MS/MS
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for THFA and its internal standard. These should be optimized for your specific instrument.
Visualizations
References
Technical Support Center: Troubleshooting Folate Pathway Inhibitor Experiments
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving folate pathway inhibitors. The following question-and-answer format directly addresses common issues encountered in the lab, offering detailed methodologies and data interpretation guidance.
Frequently Asked Questions (FAQs)
Q1: My folate pathway inhibitor shows lower-than-expected potency in cell-based assays compared to biochemical assays. What are the potential causes?
A1: This discrepancy is a common observation and can be attributed to several factors related to the cellular environment:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Active Efflux: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its intracellular concentration.
-
Compound Instability: The inhibitor might be unstable in the cell culture media, degrading over the course of the experiment.
-
Metabolism of the Inhibitor: Cells may metabolize the compound into a less active form.
-
High Intracellular Folate Levels: The presence of high concentrations of natural folates in the cell culture medium can compete with the inhibitor for binding to the target enzyme, reducing its apparent potency.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Expected Outcome |
| Poor cell permeability | Perform a cell permeability assay (e.g., PAMPA or Caco-2). | Quantitative data on the compound's ability to cross the cell membrane. |
| Active efflux from cells | Use efflux pump inhibitors (e.g., verapamil) in combination with your folate pathway inhibitor in cellular assays.[1] | Restoration of cellular activity in the presence of an efflux pump inhibitor would indicate that the compound is a substrate for these transporters.[1] |
| Compound instability in cell culture media | Incubate the compound in cell culture media for various time points and analyze its concentration and integrity by LC-MS.[1] | Determination of the compound's stability profile over time. |
| High intracellular folate levels | Culture cells in folate-depleted media prior to and during the experiment. | Increased potency of the inhibitor in folate-depleted conditions. |
Q2: I am observing significant off-target effects with my novel Dihydrofolate Reductase (DHFR) inhibitor. How can I confirm and characterize these effects?
A2: Off-target effects can lead to misleading experimental results.[2] It is crucial to identify and understand them.
Troubleshooting Workflow for Off-Target Effects
References
Technical Support Center: Minimizing Off-Target Effects of Tetrahydrohomofolic Acid (THHFA) in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Tetrahydrohomofolic acid (THHFA) in their cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THHFA) and what is its primary target?
A1: this compound (THHFA) is an analog of tetrahydrofolate, a crucial coenzyme in one-carbon metabolism. This metabolic pathway is essential for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. The primary and intended target of THHFA is believed to be thymidylate synthase (TS), an enzyme critical for the synthesis of deoxythymidine monophosphate (dTMP).[1]
Q2: What are the known or potential off-target effects of THHFA?
A2: As an analog of a key metabolic coenzyme, THHFA has the potential to interact with other folate-dependent enzymes. Studies on THHFA and its polyglutamated derivatives have shown that it can inhibit other enzymes in the folate pathway, albeit at different concentrations. The most significant off-target effects have been observed on glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) and aminoimidazolecarboxamide ribonucleotide formyltransferase (AICARFT), both of which are involved in the de novo purine (B94841) biosynthesis pathway.[2][3] It is a weak inhibitor of dihydrofolate reductase (DHFR).
Q3: What are the cellular consequences of these off-target effects?
A3: Inhibition of GARFT and AICARFT can lead to a reduction in the cellular pool of purines (adenosine and guanosine (B1672433) nucleotides). This can result in decreased rates of DNA and RNA synthesis, leading to cytostatic or cytotoxic effects that are independent of thymidylate synthase inhibition. These off-target effects can confound experimental results, leading to an overestimation of the on-target effects of THHFA or to misinterpretation of the cellular phenotype.
Q4: How can I distinguish between on-target and off-target effects of THHFA?
A4: A combination of experimental approaches is recommended. This includes performing rescue experiments by supplementing the cell culture medium with downstream metabolites of the targeted pathway. For example, thymidine (B127349) can be added to rescue the effects of TS inhibition, while hypoxanthine (B114508) or adenosine (B11128) can be used to rescue the effects of purine synthesis inhibition. Additionally, genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the intended target (TS) can help to determine if the observed phenotype is dependent on the presence of the target protein.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Greater than expected cytotoxicity or cytostasis. | Off-target inhibition of purine biosynthesis via GARFT and/or AICARFT. | Perform a rescue experiment by supplementing the media with 100 µM hypoxanthine. If the toxicity is ameliorated, it suggests off-target effects on the purine pathway. |
| Inconsistent results between experiments. | - Cellular folate levels can fluctuate based on media composition. - Differences in the extent of THHFA polyglutamation between cell lines or experimental conditions. | - Use a defined, folate-replete or folate-deficient medium for all experiments. - Characterize the polyglutamation status of THHFA in your specific cell line if possible. |
| Observed phenotype does not correlate with TS inhibition. | The phenotype may be primarily driven by off-target effects. | Use a structurally unrelated TS inhibitor as a positive control. If the phenotype is not recapitulated, it is likely an off-target effect of THHFA. |
| Difficulty in determining the optimal concentration of THHFA. | A narrow therapeutic window due to the proximity of on-target and off-target inhibition concentrations. | Perform a detailed dose-response curve and use the lowest effective concentration that elicits the desired on-target effect. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of polyglutamated tetrahydrohomofolate derivatives against key enzymes in the folate pathway. This data is derived from studies on human lymphoma and murine leukemia cell extracts and should be used as a guide for designing experiments.[2][3]
| Enzyme | Function | Inhibitor | IC50 (µM) |
| Thymidylate Synthase (TS) | dTMP Synthesis | (6R,S)-H4HPteGlu1-5 | >20 |
| HPteGlu5-6 | 8 | ||
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Purine Synthesis | (6R,S)-H4HPteGlu4-6 | 0.3 - 1.3 |
| Aminoimidazolecarboxamide Ribonucleotide Formyltransferase (AICARFT) | Purine Synthesis | (6R,S)-H4HPteGlu polyglutamates | 6 - 10 |
| Serine Hydroxymethyltransferase (SHMT) | One-carbon metabolism | Polyglutamates of HPteGlu and H4HPteGlu | >20 |
Experimental Protocols
Protocol 1: Rescue Experiment to Differentiate On-Target vs. Off-Target Effects
Objective: To determine if the observed cellular phenotype is due to the inhibition of thymidylate synthesis (on-target) or purine synthesis (off-target).
Methodology:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate.
-
Treatment Groups:
-
Vehicle control (e.g., DMSO)
-
THHFA at a predetermined effective concentration (e.g., 2x IC50 for cell growth inhibition)
-
THHFA + 100 µM Thymidine
-
THHFA + 100 µM Hypoxanthine
-
THHFA + 100 µM Thymidine + 100 µM Hypoxanthine
-
-
Incubation: Incubate the cells for a period appropriate to observe the phenotype of interest (e.g., 48-72 hours for proliferation assays).
-
Assay: Perform the relevant cellular assay (e.g., proliferation assay, apoptosis assay).
-
Data Analysis: Compare the results from the different treatment groups.
-
If thymidine rescues the phenotype, the effect is likely on-target (TS inhibition).
-
If hypoxanthine rescues the phenotype, the effect is likely off-target (purine synthesis inhibition).
-
If both are required for rescue, both pathways may be affected.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To verify the direct binding of THHFA to its intended target (TS) and potential off-targets (e.g., GARFT) in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with THHFA or a vehicle control for a specified duration.
-
Heating: Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Protein Separation: Centrifuge the heated lysates to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant containing the soluble proteins and analyze the protein levels of TS and GARFT by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of THHFA indicates target engagement.
Visualizations
Caption: Folate metabolism and the inhibitory effects of THHFA.
Caption: Workflow for a nucleoside rescue experiment.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
References
Technical Support Center: Optimizing Incubation Times for Tetrahydrohomofolic Acid (THHFA) Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for experiments involving Tetrahydrohomofolic acid (THHFA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (THHFA) and what is its primary mechanism of action?
A1: this compound is a synthetic analog of tetrahydrofolate, the active form of folic acid. As a folic acid antagonist, its primary mechanism of action is the inhibition of one-carbon metabolism. THHFA competitively inhibits enzymes crucial for nucleotide synthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). By disrupting the synthesis of purines and thymidylate, which are essential building blocks of DNA, THHFA ultimately inhibits DNA replication and cell proliferation.
Q2: What is a typical starting point for incubation time when using THHFA in a cell-based assay?
A2: The optimal incubation time for THHFA treatment is highly dependent on the cell type, the experimental endpoint being measured, and the concentration of THHFA used. For initial experiments assessing the direct impact on cell viability or proliferation, a 24 to 72-hour incubation period is a reasonable starting point. For studies focused on more immediate effects on DNA synthesis, shorter incubation times of 4 to 24 hours may be more appropriate. It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.
Q3: How does the concentration of THHFA affect the optimal incubation time?
A3: Generally, higher concentrations of THHFA will elicit a more rapid and pronounced effect, potentially requiring shorter incubation times to observe a significant outcome. Conversely, lower concentrations may necessitate longer incubation periods to achieve the desired level of inhibition. A dose-response experiment coupled with a time-course study is the most effective way to determine the ideal combination of concentration and incubation time for your research.
Q4: Can the composition of the cell culture medium influence the efficacy of THHFA?
A4: Yes, the concentration of folic acid in the cell culture medium can significantly impact the apparent efficacy of THHFA. Since THHFA is a competitive inhibitor, high levels of folic acid in the medium can outcompete THHFA for binding to its target enzymes, thereby reducing its inhibitory effect. For experiments with THHFA, it is advisable to use a folate-depleted medium or a medium with a known, controlled concentration of folic acid to ensure reproducible results.
Q5: What are the key downstream effects of THHFA treatment that can be measured?
A5: The primary downstream effect of THHFA is the inhibition of DNA synthesis. This can be measured through various assays, including cell viability assays (e.g., MTT, MTS), cell proliferation assays, and direct measurement of DNA synthesis (e.g., BrdU incorporation). Additionally, cell cycle analysis by flow cytometry can reveal an accumulation of cells in the S-phase, indicative of stalled DNA replication.
Troubleshooting Guides
| Symptom | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Little to no effect of THHFA on cell viability. | 1. Incubation time is too short. 2. THHFA concentration is too low. 3. High folic acid in culture medium. 4. Cell line is resistant to antifolates. | 1. Increase incubation time. Perform a time-course experiment (e.g., 24, 48, 72 hours).2. Increase THHFA concentration. Perform a dose-response experiment.3. Use folate-depleted medium. Switch to a medium with low or no folic acid.4. Check for resistance mechanisms. Investigate potential overexpression of drug efflux pumps (e.g., P-glycoprotein) or mutations in target enzymes. |
| High variability in results between experiments. | 1. Inconsistent cell seeding density. 2. Variability in THHFA stock solution. 3. Inconsistent incubation conditions. 4. Cell passage number. | 1. Standardize cell seeding. Ensure a consistent number of viable cells are seeded in each well.2. Prepare fresh stock solutions. Prepare fresh THHFA stock solutions regularly and store them properly.3. Maintain consistent conditions. Ensure consistent temperature, CO2 levels, and humidity in the incubator.4. Use cells within a consistent passage range. High passage numbers can lead to phenotypic changes and altered drug sensitivity. |
| Unexpected cell death at low THHFA concentrations. | 1. Cell line is highly sensitive. 2. Errors in concentration calculation. 3. Solvent toxicity. | 1. Perform a detailed dose-response curve. Start with very low concentrations to determine the sensitivity of your cell line.2. Double-check all calculations. Verify the dilution series for your THHFA stock.3. Include a vehicle control. Ensure that the concentration of the solvent (e.g., DMSO) is not causing toxicity. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound (THHFA) in L1210 Leukemia Cells at Different Incubation Times.
Disclaimer: The following data is hypothetical and for illustrative purposes, based on the known activity of related antifolate compounds. Actual values must be determined experimentally.
| Incubation Time (hours) | THHFA Concentration (µM) | % Growth Inhibition | IC50 (µM) |
| 24 | 0.1 | 15 | |
| 1 | 45 | ~1.1 | |
| 10 | 85 | ||
| 48 | 0.1 | 30 | |
| 1 | 65 | ~0.6 | |
| 10 | 95 | ||
| 72 | 0.1 | 55 | |
| 1 | 80 | ~0.2 | |
| 10 | 98 |
Table 2: Example of Time-Dependent Growth Inhibition of Streptococcus faecalis by a THHFA Analog.
Disclaimer: This data is based on reports for a closely related compound and serves as an example. Experimental validation for THHFA is required.
| Incubation Time (hours) | THHFA Analog Concentration (µg/mL) | Zone of Inhibition (mm) |
| 12 | 10 | 8 |
| 24 | 10 | 15 |
| 48 | 10 | 22 |
Experimental Protocols
Protocol 1: Determination of IC50 for THHFA using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of THHFA on a chosen cancer cell line.
Materials:
-
This compound (THHFA)
-
Chosen cancer cell line (e.g., L1210)
-
Complete cell culture medium (consider using folate-depleted medium)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
THHFA Treatment:
-
Prepare a serial dilution of THHFA in culture medium.
-
Remove the old medium from the wells and add 100 µL of the THHFA dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest THHFA concentration) and a no-treatment control.
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of cell viability against the logarithm of the THHFA concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualization
Technical Support Center: Interpreting Data from Tetrahydrohomofolic Acid (THHFA) Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetrahydrohomofolic acid (THHFA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design, execution, and data interpretation involving THHFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THHFA) and how does it differ from Tetrahydrofolic acid (THFA)?
This compound is a synthetic analog of Tetrahydrofolic acid (THFA), the active form of folate (Vitamin B9) in the body. The primary structural difference is an additional methylene (B1212753) group in the p-aminobenzoyl glutamate (B1630785) side chain of THHFA. This seemingly minor modification can lead to significant differences in enzyme binding affinity, metabolic stability, and overall biological activity, which are critical considerations for data interpretation.
Q2: My THHFA standard seems to degrade quickly. What are the best practices for handling and storage?
Reduced folates like THHFA are notoriously unstable and susceptible to oxidation.[1][2] Proper handling is crucial to ensure the accuracy of your experimental data.
-
Storage: Store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Oxygen Sensitivity: Use deoxygenated buffers and solutions for all experiments. Work in an anaerobic chamber if possible.
-
Light Sensitivity: Protect THHFA solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Antioxidants: Include antioxidants such as ascorbic acid or dithiothreitol (B142953) (DTT) in your buffers to protect THHFA from oxidation.[2]
Q3: I am observing high variability in my cell-based assays with THHFA. What could be the cause?
High variability in cell-based assays can stem from several factors related to the nature of THHFA and its interaction with cellular systems.
-
Cellular Uptake: Ensure that your cell line expresses the appropriate folate transporters (e.g., Reduced Folate Carrier, Proton-Coupled Folate Transporter) for efficient THHFA uptake.[3][4]
-
Polyglutamylation: The efficacy of THHFA can be significantly influenced by its intracellular conversion to polyglutamated forms.[5][6] This process can vary between cell lines and under different experimental conditions. Consider analyzing the polyglutamation state of THHFA in your cells.
-
Metabolic Stability: THHFA may be metabolized at different rates in various cell lines. This can lead to inconsistent intracellular concentrations of the active compound.
Q4: How do I interpret enzyme inhibition data that suggests THHFA is a weak inhibitor?
Some studies on THHFA derivatives have indicated weak inhibition of key folate-metabolizing enzymes like dihydrofolate reductase (DHFR).[7] Interpreting data from weak inhibitors requires careful experimental design.
-
High Inhibitor Concentrations: You may need to use significantly higher concentrations of THHFA to observe a substantial inhibitory effect. This can sometimes lead to solubility issues or off-target effects.
-
Assay Sensitivity: Ensure your assay is sensitive enough to detect subtle changes in enzyme activity. Consider using a more sensitive detection method or optimizing substrate concentrations.
-
Mechanism of Inhibition: Determine the mechanism of inhibition (e.g., competitive, non-competitive) to fully understand the interaction between THHFA and the enzyme.[8][9][10]
Troubleshooting Guides
Guide 1: Inconsistent Quantification of THHFA using LC-MS/MS
Problem: You are experiencing poor reproducibility, low signal intensity, or high background noise when quantifying THHFA in biological matrices.[11][12][13][14][15]
| Potential Cause | Troubleshooting Steps |
| Sample Preparation Issues | Optimize your sample extraction protocol to efficiently remove interfering substances from the matrix.[16][17][18][19][20] Consider solid-phase extraction (SPE) for cleaner samples. Ensure complete protein precipitation. |
| Analyte Instability | Prepare samples immediately before analysis. Keep samples on ice and in the dark. Use an autosampler with temperature control. Include antioxidants in your extraction buffer.[1][2] |
| Matrix Effects | Use a stable isotope-labeled internal standard for THHFA to compensate for ion suppression or enhancement.[21] Perform a post-column infusion study to identify regions of ion suppression in your chromatogram. |
| Suboptimal LC-MS/MS Parameters | Optimize MS parameters (e.g., ionization source, collision energy) specifically for THHFA.[13] Adjust the mobile phase composition and gradient to improve peak shape and resolution. |
Guide 2: Difficulty in Interpreting Off-Target Effects
Problem: You suspect that the observed biological effects in your experiment may not be solely due to the intended interaction of THHFA with its primary target.[22][23]
| Potential Cause | Troubleshooting Steps |
| Binding to Multiple Folate-Dependent Enzymes | THHFA may interact with other enzymes in the one-carbon metabolism pathway. Profile the inhibitory activity of THHFA against a panel of relevant folate-dependent enzymes. |
| Non-Specific Interactions | At high concentrations, THHFA may exhibit non-specific binding to other proteins or cellular components. Perform target deconvolution studies, such as chemical proteomics, to identify potential off-target binding partners. |
| Metabolic Conversion | THHFA could be metabolized into other active compounds within the cell. Analyze cell lysates by LC-MS/MS to identify potential metabolites of THHFA. |
| Rescue Experiments | To confirm on-target effects, perform rescue experiments by supplementing cells with downstream products of the inhibited pathway. |
Experimental Protocols
Protocol 1: Quantification of THHFA in Plasma by LC-MS/MS
This protocol provides a general framework. Optimization for specific instruments and matrices is recommended.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₅-labeled THHFA).
-
Add 300 µL of cold methanol (B129727) containing 1% ascorbic acid.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). Optimize MRM transitions for THHFA and the internal standard.
-
Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm as NADPH is consumed during the reduction of dihydrofolate (DHF) to THFA.
-
Reagents:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5.
-
NADPH solution: 10 mM in assay buffer.
-
DHF solution: 10 mM in assay buffer containing 10 mM DTT.
-
Recombinant human DHFR enzyme.
-
THHFA stock solution in assay buffer.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 50 µL of assay buffer.
-
Add 10 µL of various concentrations of THHFA or vehicle control.
-
Add 10 µL of DHFR enzyme solution (final concentration ~10 nM).
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of a pre-mixed solution of DHF (final concentration 10 µM) and NADPH (final concentration 100 µM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot V₀ against the THHFA concentration and fit the data to an appropriate enzyme inhibition model to determine the IC₅₀ value.
-
Visualizations
Caption: Simplified one-carbon metabolism pathway showing the potential inhibitory point of THHFA.
Caption: General workflow for the quantification of THHFA in biological samples.
Caption: A logical troubleshooting workflow for addressing inconsistent experimental results with THHFA.
References
- 1. Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nutritional stability of various naturally occurring monoglutamate derivatives of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer chemotherapy: targeting folic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New perspectives on folate transport in relation to alcoholism-induced folate malabsorption--association with epigenome stability and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular pharmacokinetics of methotrexate polyglutamates in human breast cancer cells. Selective retention and less dissociable binding of 4-NH2-10-CH3-pteroylglutamate4 and 4-NH2-10-CH3-pteroylglutamate5 to dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Effect of sample preparation method on quantification of polymorphs using PXRD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. go.drugbank.com [go.drugbank.com]
Technical Support Center: Stabilizing Tetrahydrohomofolic Acid (THHFA) for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing Tetrahydrohomofolic acid (THHFA) during long-term storage and experimental use. As specific stability data for THHFA is limited, the information provided is largely based on studies of structurally similar folates, such as 5-methyltetrahydrofolic acid, and should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of THHFA?
A1: The stability of THHFA, much like other reduced folates, is primarily influenced by three main factors:
-
pH: THHFA is generally more stable in neutral to slightly alkaline conditions. Acidic environments can lead to rapid degradation.
-
Temperature: Elevated temperatures accelerate the degradation of THHFA. Therefore, it is crucial to store it at low temperatures.
-
Oxidation: As a reduced folate, THHFA is susceptible to oxidation. Exposure to air and light should be minimized.
Q2: What are the ideal storage conditions for solid THHFA?
A2: For long-term storage of solid (lyophilized) THHFA, it is recommended to store it at -20°C or below in a tightly sealed, light-proof container, preferably under an inert atmosphere (e.g., argon or nitrogen).
Q3: How should I prepare and store THHFA solutions?
A3: THHFA solutions are significantly less stable than the solid form. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary:
-
Use a deoxygenated, neutral to slightly alkaline buffer (pH 7.0-7.5).
-
Incorporate an antioxidant, such as ascorbic acid, into the buffer.
-
Store aliquots at -80°C to minimize freeze-thaw cycles.
-
Protect the solution from light at all times.
Q4: I am observing a loss of THHFA activity in my experiments. What could be the cause?
A4: Loss of activity is a common issue and can be attributed to several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem. The primary culprits are often degradation due to improper storage, handling, or experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of THHFA.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly low potency or activity of THHFA. | Degradation of the compound during storage or handling. | 1. Verify Storage Conditions: Ensure solid THHFA is stored at ≤ -20°C and protected from light and moisture. For solutions, confirm storage at -80°C in a suitable buffer. 2. Check Solution Preparation: Prepare solutions fresh using deoxygenated buffer with an antioxidant. 3. Perform a Stability Check: Analyze the concentration of your THHFA solution using a validated analytical method like HPLC to confirm its integrity before use. |
| Inconsistent experimental results. | Variability in THHFA stability between experiments. | 1. Standardize Procedures: Ensure consistent solution preparation, storage times, and handling procedures for every experiment. 2. Minimize Exposure: Reduce the time THHFA solutions are exposed to light and room temperature. 3. Control Experimental pH: Ensure the pH of your experimental medium is within the optimal range for THHFA stability. |
| Precipitation observed in THHFA solution. | Poor solubility or degradation leading to insoluble products. | 1. Check Buffer and pH: Ensure the buffer and its pH are appropriate for dissolving THHFA. 2. Filter the Solution: If precipitation occurs after dissolution, it might be due to degradation products. Use a freshly prepared and filtered solution. |
| Discoloration of THHFA solution. | Oxidation of the compound. | 1. Use Antioxidants: Always include an antioxidant like ascorbic acid in your buffer. 2. Handle Under Inert Gas: If possible, prepare and handle THHFA solutions under an inert atmosphere. 3. Protect from Light: Use amber vials or wrap containers with aluminum foil. |
Quantitative Data on Folate Stability
The following table summarizes stability data for 5-methyltetrahydrofolic acid, a close structural analog of THHFA. This data can serve as a valuable reference for predicting the stability of THHFA under various conditions.
| Condition | Parameter | Observation for 5-methyltetrahydrofolic acid | Implication for THHFA | Citation |
| Temperature | Degradation Kinetics | Follows first-order kinetics, with the rate increasing with temperature. | Expect similar first-order degradation kinetics. Avoid high temperatures. | [1][2] |
| pH | Stability | Most stable at neutral to alkaline pH. Degradation is faster in acidic conditions. | Maintain a pH between 7.0 and 7.5 for optimal stability. | [1] |
| Antioxidants | Effect of Ascorbic Acid | Ascorbic acid significantly enhances the stability of 5-methyltetrahydrofolic acid. | Always include an antioxidant like ascorbic acid in THHFA solutions. | [1] |
| Lyophilization | Storage Form | Lyophilized form is significantly more stable than solutions. | Lyophilization is the recommended method for long-term storage of THHFA. |
Experimental Protocols
Protocol 1: Forced Degradation Study of THHFA
This protocol is designed to intentionally degrade THHFA under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound (THHFA)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Deionized water
-
pH meter
-
Incubator or water bath
-
HPLC system
Methodology:
-
Acid Hydrolysis: Dissolve THHFA in 0.1 M HCl to a known concentration. Incubate at 60°C for 24 hours. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Dissolve THHFA in 0.1 M NaOH to a known concentration. Incubate at 60°C for 24 hours. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Dissolve THHFA in a 3% H₂O₂ solution to a known concentration. Keep at room temperature for 24 hours. Take samples at various time points.
-
Thermal Degradation: Store solid THHFA at 60°C for 7 days. Also, prepare a solution of THHFA in a neutral buffer and incubate at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of THHFA to direct sunlight or a photostability chamber for a defined period.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method to quantify the remaining THHFA and to observe the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method for THHFA
This is a general guideline for developing an HPLC method. The specific conditions will need to be optimized for THHFA.
Instrumentation:
-
HPLC with a UV or PDA detector
Chromatographic Conditions (starting point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute the degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (or the λmax of THHFA)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating the specificity of the method.
Visualizations
Caption: General degradation pathways for this compound (THHFA).
Caption: Workflow for assessing the stability of this compound (THHFA).
References
Technical Support Center: Troubleshooting Autofluorescence in Tetrahydrohomofolic Acid (THHFA) Assays
Welcome to the technical support center for Tetrahydrohomofolic acid (THHFA) assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues related to autofluorescence during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my THHFA assay?
A: Autofluorescence is the natural fluorescence emitted by various molecules within a biological sample when they are excited by light.[1][2][3] This intrinsic fluorescence is not related to the specific fluorescent probes used in your assay. It becomes a significant issue when the autofluorescence signal overlaps with the fluorescence of your intended target, such as a fluorescently labeled THHFA analog or a detection antibody.[4][5] This overlap can mask the true signal from your analyte, leading to a reduced signal-to-noise ratio, decreased assay sensitivity, and potentially inaccurate quantification or false-positive results.[3][4]
Q2: I am observing high background fluorescence in my blank or negative control wells. What are the likely sources?
A: High background fluorescence in control wells that do not contain the specific fluorescent probe can originate from several sources:
-
Endogenous Fluorophores: Biological samples inherently contain molecules that fluoresce, such as NADH, riboflavin (B1680620) (and other flavins), collagen, elastin, and lipofuscin.[1][3][4] These are common culprits, especially in cell lysates and tissue homogenates.
-
Assay Media and Reagents: Components of cell culture media, like phenol (B47542) red and fetal bovine serum (FBS), are known to be fluorescent.[3] Some assay buffers or additives may also contribute to the background signal.
-
Plasticware: Certain types of plastic microplates and culture flasks can exhibit autofluorescence.[4]
-
Fixatives: If your protocol involves cell or tissue fixation, aldehyde-based fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde (B144438) can induce autofluorescence by reacting with amines to form fluorescent products.[1][4][6]
Q3: My THHFA assay involves a fluorescently labeled compound. How can I be sure the signal I'm detecting is specific?
A: To confirm the specificity of your signal, it is crucial to run a series of control experiments. The most straightforward approach is to prepare a sample that includes all components of your assay except for the specific fluorescently labeled reagent.[1] Any fluorescence detected in this "unlabeled" control can be attributed to autofluorescence from the sample or other assay components. Comparing the signal from this control to your fully constituted assay will help you determine the contribution of autofluorescence to your total signal.
Q4: Can this compound (THHFA) itself be contributing to the fluorescence signal?
Q5: What are the first steps I should take to troubleshoot high autofluorescence in my THHFA assay?
A: A systematic approach is key to identifying and mitigating the source of autofluorescence. The following workflow provides a logical sequence of troubleshooting steps.
Troubleshooting Guides and Experimental Protocols
Guide 1: Identifying the Source of Autofluorescence
Objective: To systematically determine whether the source of unwanted fluorescence is the biological sample, the assay reagents, or the plasticware.
Protocol: Spectral Analysis of Control Samples
-
Prepare Control Samples:
-
Unlabeled Sample Control: Prepare your biological sample (e.g., cell lysate, tissue homogenate) in the assay buffer as you would for the actual assay, but do not add any of the specific fluorescent labels or probes.
-
Reagent Control: Prepare a well containing only the complete assay buffer, including all additives and media components, but without the biological sample.
-
Empty Well Control: Use an empty well of the microplate to assess the fluorescence of the plasticware itself.
-
-
Acquire Fluorescence Spectra:
-
If your plate reader or microscope has spectral scanning capabilities, perform an excitation and emission scan for each control sample.
-
Excite the samples across a broad range of wavelengths (e.g., 300 nm to 600 nm) and record the emission spectra (e.g., from the excitation wavelength + 20 nm up to 750 nm).
-
If a full spectral scan is not possible, measure the fluorescence at the specific excitation and emission wavelengths used in your THHFA assay.
-
-
Analyze the Data:
-
Compare the fluorescence intensity and spectral profiles of the different controls.
-
A high signal from the "Unlabeled Sample Control" that is absent in the "Reagent Control" points to endogenous autofluorescence from your biological sample.
-
Fluorescence in the "Reagent Control" indicates that one or more components of your assay buffer or media are fluorescent.
-
A signal from the "Empty Well Control" suggests that the microplate itself is contributing to the background.
-
Guide 2: Mitigating Autofluorescence from Biological Samples
If you have identified the biological sample as the primary source of autofluorescence, the following strategies can be employed.
Strategy A: Spectral Separation
The most effective way to deal with autofluorescence is to avoid it spectrally. Autofluorescence from biological samples is typically strongest in the blue and green regions of the spectrum.[4][5]
-
Use Red-Shifted Fluorophores: If possible, choose a fluorescent probe for your assay that excites and emits at longer wavelengths (in the red or far-red spectrum, >600 nm), where autofluorescence is significantly lower.[7][8]
-
Optimize Filter Sets: Use narrow bandpass filters for both excitation and emission to minimize the collection of off-target fluorescence.
Strategy B: Chemical Quenching
Several chemical treatments can reduce autofluorescence, particularly that induced by aldehyde fixation.
Protocol: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is intended for fixed cells or tissue sections.
-
Prepare Solution: Freshly prepare a solution of 0.1% to 1% sodium borohydride (NaBH₄) in a physiological buffer like PBS or TBS.
-
Incubate Sample: After the fixation and permeabilization steps, incubate the sample with the sodium borohydride solution. A typical treatment is 10-30 minutes at room temperature.
-
Wash: Thoroughly wash the sample with the buffer (3-4 times, 5 minutes each) to remove any residual sodium borohydride before proceeding with your staining protocol.
Protocol: Sudan Black B Treatment for Lipofuscin Autofluorescence
Lipofuscin is a granular pigment that accumulates in aging cells and is a common source of broad-spectrum autofluorescence.
-
Prepare Solution: Prepare a 0.1% to 0.3% solution of Sudan Black B in 70% ethanol.
-
Incubate Sample: After your final washing step post-secondary antibody incubation, stain the sample with the Sudan Black B solution for 5-20 minutes at room temperature.
-
Wash: Briefly wash with 70% ethanol, followed by extensive washing with PBS or your wash buffer to remove non-specifically bound dye.
Quantitative Data Summary
Table 1: Common Endogenous Fluorophores and their Approximate Spectral Properties
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Location |
| Collagen | 325-400 | 400-450 | Extracellular matrix |
| Elastin | 350-450 | 420-520 | Extracellular matrix |
| NADH | ~340 | ~450 | Mitochondria |
| Riboflavin/Flavins | ~450 | ~530 | Cytoplasm, Mitochondria |
| Lipofuscin | 360-480 | 450-650 (broad) | Lysosomes (aging cells) |
| Porphyrins | ~400 | 600-700 | Red blood cells |
Table 2: Common Autofluorescence Quenching Agents and Recommended Usage
| Quenching Agent | Target Autofluorescence | Recommended Concentration | Incubation Time | Notes |
| Sodium Borohydride | Aldehyde-induced | 0.1% - 1% in PBS/TBS | 10 - 30 min | Prepare fresh. Can cause sample damage with prolonged exposure.[1][9] |
| Sudan Black B | Lipofuscin | 0.1% - 0.3% in 70% Ethanol | 5 - 20 min | Can introduce a dark precipitate if not properly washed.[7][9] |
| Trypan Blue | General | 0.05% - 0.5% in PBS | 5 - 10 min | Can quench specific signal as well; requires careful optimization. |
| Copper Sulfate | Heme groups, Lipofuscin | 10 mM in Ammonium Acetate Buffer (pH 5.0) | 10 - 90 min | Effective for reducing red blood cell autofluorescence. |
Visualizing the Assay Principle
The following diagram illustrates the principle of a competitive fluorescence immunoassay, a common method for quantifying small molecules like THHFA. In such an assay, unlabeled THHFA from the sample competes with a known amount of fluorescently labeled THHFA for a limited number of binding sites on an antibody. The resulting fluorescence signal is inversely proportional to the concentration of THHFA in the sample.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Folate [healthcare.uiowa.edu]
- 5. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. Fluorescence lateral flow competitive protein binding assay for the assessment of serum folate concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a fluorescence polarization binding assay for folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for Consistent Tetrahydrohomofolic Acid Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving Tetrahydrohomofolic acid (THHFA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (THHFA) and what is its primary role in biological systems?
This compound (THHFA) is a synthetic analog of tetrahydrofolate (THF), the active form of vitamin B9 (folic acid). Like THF, THHFA is involved in one-carbon metabolism, which is crucial for the biosynthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis.[1][2][3] Its structural similarity to THF allows it to interact with enzymes in the folate pathway.
Q2: Why am I seeing inconsistent yields during the synthesis of THHFA?
Inconsistent yields in THHFA synthesis are often attributed to the inherent instability of the molecule. THHFA is susceptible to oxidation, and exposure to light and oxygen can lead to degradation.[4] To ensure reproducibility, it is critical to maintain an inert atmosphere (e.g., using nitrogen or argon gas) and protect the reaction from light, especially during the reduction of the precursor, homofolic acid.
Q3: My purified THHFA degrades upon storage. What are the optimal storage conditions?
Due to its sensitivity to oxidation, THHFA should be stored as a lyophilized powder under an inert atmosphere at -20°C or below. For solutions, it is recommended to prepare them fresh before use. If short-term storage of a solution is necessary, it should be deoxygenated, stored in a tightly sealed vial protected from light, and kept at low temperatures (2-8°C). The pH of the solution can also affect stability, with neutral to slightly alkaline conditions generally offering better stability than acidic conditions.[4][5]
Q4: What are the common impurities I should look for in my THHFA preparation?
Common impurities can include unreacted starting material (homofolic acid), partially reduced intermediates (dihydrohomofolic acid), and various oxidation products. The specific degradation products can vary depending on the conditions of synthesis and storage.[6] Analytical techniques such as HPLC with UV or mass spectrometry detection are essential for identifying and quantifying these impurities.
Troubleshooting Guides
Issue 1: Low Yield in THHFA Synthesis
| Potential Cause | Troubleshooting Step |
| Oxidation of THHFA | Ensure all solvents are thoroughly deoxygenated before use. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction and workup. |
| Incomplete Reduction | Verify the activity of the reducing agent (e.g., sodium dithionite (B78146), sodium borohydride). Ensure the correct stoichiometry of the reducing agent is used. The reaction temperature and time may need to be optimized. |
| Light-Induced Degradation | Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware. |
| Suboptimal pH | The pH of the reaction mixture can influence the stability of THHFA. Monitor and adjust the pH as necessary throughout the synthesis. A pH around 7 has been noted to enhance the stability of similar folate derivatives.[4][7] |
| Losses during Purification | Optimize the purification method. If using column chromatography, ensure the column is properly packed and equilibrated. For precipitation/crystallization, ensure the appropriate solvent and temperature are used to maximize recovery. |
Issue 2: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Step |
| Degradation of THHFA in Media | Prepare THHFA solutions fresh for each experiment. Protect the stock solution and experimental media from light. Consider the pH and temperature stability of THHFA in your specific assay conditions.[4][5][7] |
| Inaccurate Concentration | Verify the concentration of your THHFA stock solution using a validated analytical method, such as HPLC-UV. Ensure accurate pipetting and dilution. |
| Presence of Impurities | Analyze the purity of your THHFA preparation. Impurities may have off-target effects or inhibit the desired biological activity. If significant impurities are detected, re-purify the compound. |
| Interaction with Assay Components | Some components of biological buffers or media may interact with and degrade THHFA. Perform control experiments to assess the stability of THHFA in your assay system over the time course of the experiment. |
Experimental Protocols
Generalized Protocol for this compound Synthesis
This protocol is a generalized procedure based on common methods for the reduction of folic acid analogs. Researchers should optimize the specific conditions for their experimental setup.
-
Dissolution of Homofolic Acid: Dissolve homofolic acid in a suitable deoxygenated aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0). This step should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Cool the solution in an ice bath. Add a freshly prepared solution of a reducing agent, such as sodium dithionite or sodium borohydride, dropwise while stirring. The reaction should be carried out in the dark.
-
Monitoring the Reaction: The progress of the reaction can be monitored by a color change (disappearance of the yellow color of the pterin (B48896) ring) or by analytical techniques like TLC or HPLC.
-
Quenching the Reaction: Once the reaction is complete, carefully quench any excess reducing agent according to standard laboratory procedures.
-
Purification: The crude THHFA can be purified by methods such as precipitation by adjusting the pH, followed by washing with a cold organic solvent like ethanol, or by column chromatography (e.g., DEAE cellulose).
-
Drying and Storage: The purified THHFA should be dried under high vacuum and stored under an inert atmosphere at -20°C or below.
Proposed HPLC Method for Purity Analysis
This is a suggested starting point for an HPLC method for the analysis of THHFA. Validation and optimization are required for specific applications.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute compounds of interest. A typical starting point could be 5% B, increasing to 95% B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV detector at ~280 nm |
| Injection Volume | 10-20 µL |
Visualizations
Caption: Generalized workflow for THHFA synthesis and analysis.
Caption: Troubleshooting workflow for inconsistent THHFA results.
Caption: Simplified overview of one-carbon metabolism.
References
- 1. Mthfs is an Essential Gene in Mice and a Component of the Purinosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH on temperature stability of folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Tetrahydrohomofolic Acid (THHFA) Precipitation in Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with Tetrahydrohomofolic acid (THHFA) precipitation in experimental media.
Troubleshooting Guide
Precipitation of this compound (THHFA) in cell culture media can be a frustrating issue, potentially impacting experimental outcomes. This guide provides a systematic approach to identify the cause and resolve the problem.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting THHFA precipitation.
Caption: Troubleshooting workflow for THHFA precipitation.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: How should I prepare a stock solution of THHFA?
While specific solubility data for THHFA is limited, related folates like folic acid can be dissolved in a slightly basic solution. A common practice for folic acid is to dissolve it in 1M NaOH and then dilute it significantly in the culture medium. However, adding a strong base to your media can be risky.
Recommended Starting Protocol:
-
Prepare a stock solution of THHFA in a biocompatible organic solvent such as DMSO.
-
Ensure the stock solution is fully dissolved. Gentle warming to 37°C and vortexing can aid dissolution.
-
When diluting into your cell culture media, pre-warm the media to 37°C.
-
Add the THHFA stock solution drop-wise to the pre-warmed media while gently vortexing to ensure rapid and even dispersion. This prevents localized high concentrations that can lead to precipitation.
Q2: What is the recommended storage for THHFA stock solutions?
Store THHFA stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solutions from light, as folate derivatives can be light-sensitive.
Troubleshooting Precipitation
Q3: I observed a precipitate immediately after adding THHFA to my media. What could be the cause?
Immediate precipitation upon addition to aqueous media is often due to a rapid decrease in solvent polarity, especially when using an organic solvent for the stock solution. This can be exacerbated by:
-
High Final Concentration: The intended concentration in the media may exceed the aqueous solubility of THHFA.
-
Media Composition: Interactions with salts, amino acids, or other components in the media can reduce solubility.
-
pH of the Media: The pH of the media can affect the charge and solubility of THHFA.
-
Temperature: A significant temperature difference between the stock solution and the media can decrease solubility.
Q4: My media with THHFA was clear initially but developed a precipitate over time in the incubator. Why?
This suggests a stability issue. Factors that could contribute to delayed precipitation include:
-
Temperature Changes: While initial dissolution may be successful at room temperature, the higher temperature in an incubator (typically 37°C) can sometimes decrease the solubility of certain compounds.
-
pH Shifts: The pH of cell culture media can change over time due to cellular metabolism or CO2 levels in the incubator.
-
Degradation: THHFA may be degrading into less soluble forms.
Q5: How can I determine the maximum soluble concentration of THHFA in my specific media?
You can perform a serial dilution test:
-
Prepare a series of THHFA concentrations in your cell culture medium, starting from a concentration higher than your intended working concentration.
-
Incubate these dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Visually inspect each concentration for precipitation at different time points (e.g., 0, 1, 4, and 24 hours).
-
The highest concentration that remains clear is the maximum soluble concentration for your specific conditions.
Stability and Experimental Design
Q6: What is known about the stability of THHFA?
Stability of Related Folate Compounds (for reference):
| Compound | Condition | Effect on Stability | Citation |
| 5-methyltetrahydrofolic acid | Increasing pH up to 7 | Enhanced thermostability | [1] |
| 5-methyltetrahydrofolic acid | Temperatures above 40°C | Increased degradation | [2] |
| Tetrahydrofolate | Low pH | Instability | [3] |
Note: This data is for related compounds and should be used as a general guideline. It is recommended to empirically determine the stability of THHFA in your experimental system.
Q7: Could other components in my media be causing the precipitation?
Yes, interactions with other media components can lead to precipitation. To test this:
-
Start with a basal medium (e.g., DMEM or RPMI-1640) without any supplements.
-
Add your THHFA solution to the basal medium and observe for precipitation.
-
Systematically add other components (e.g., serum, antibiotics, specific amino acids) one by one to identify if a particular component is contributing to the precipitation.
By following these guidelines and systematically troubleshooting, you can identify the cause of THHFA precipitation and develop a reliable protocol for your experiments.
References
- 1. Comparative study on pressure and temperature stability of 5-methyltetrahydrofolic acid in model systems and in food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of Tetrahydrohomofolic Acid and Pemetrexed
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical and cellular efficacy of Tetrahydrohomofolic acid and the clinically established anticancer agent, Pemetrexed (B1662193). The information presented is intended to support research and development efforts in the field of antifolate cancer therapy.
Introduction
Folate antagonists are a cornerstone of cancer chemotherapy, targeting the metabolic pathways dependent on folic acid, which are crucial for the synthesis of nucleotides and subsequent cell proliferation. This guide focuses on two such agents: Pemetrexed, a multi-targeted antifolate widely used in the treatment of non-small cell lung cancer and mesothelioma, and this compound, a less-characterized folic acid antagonist.
Mechanism of Action
Pemetrexed is a potent inhibitor of several key enzymes in the folate pathway. Its primary targets include thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[1][2] By inhibiting these enzymes, Pemetrexed disrupts the synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides, leading to the inhibition of DNA and RNA synthesis and ultimately inducing cancer cell death. The polyglutamated forms of Pemetrexed are more potent inhibitors of TS and GARFT and are retained within cells for longer periods, enhancing its cytotoxic effects.[2]
This compound is structurally similar to tetrahydrofolic acid, the active form of folic acid. It functions as a folic acid antagonist. Available research indicates that it does not inhibit dihydrofolate reductase (DHFR). Its mechanism of action appears to be related to the inhibition of purine synthesis, as its growth-inhibitory effects can be reversed by the addition of inosine.
Quantitative Comparison of Enzyme Inhibition
| Target Enzyme | Pemetrexed (Ki) | This compound (Ki) |
| Dihydrofolate Reductase (DHFR) | 0.86 nM | Not an inhibitor |
| Thymidylate Synthase (TS) | 3.1 nM | Data not available |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Data not available | Data not available |
Note: The Ki values for Pemetrexed are for the polyglutamated form, which is the active intracellular metabolite.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
In Vitro Enzyme Inhibition Assay
A standard method to determine the inhibitory constant (Ki) of a compound against a target enzyme involves the following steps:
-
Reagents and Buffers: Prepare a reaction buffer specific to the enzyme being assayed (e.g., Tris-HCl buffer for DHFR). Substrates (e.g., dihydrofolate for DHFR) and cofactors (e.g., NADPH for DHFR) are prepared at known concentrations.
-
Enzyme Preparation: A purified recombinant human enzyme is used at a fixed concentration in the assay.
-
Inhibitor Preparation: The antifolate compound (Pemetrexed or this compound) is serially diluted to a range of concentrations.
-
Assay Procedure: The enzyme, substrate, and cofactor are mixed in a microplate well. The reaction is initiated by the addition of the substrate. The rate of the reaction is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The Ki value is then calculated using non-linear regression analysis, fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive).
Cellular Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the antifolate compound for a specified period (e.g., 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are plotted against the drug concentration, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated.
Conclusion
Pemetrexed is a well-characterized, multi-targeted antifolate with proven clinical efficacy. Its mechanism of action, involving the inhibition of TS, DHFR, and GARFT, is supported by robust quantitative data. In contrast, this compound is a less-studied compound. While it exhibits antifolate activity and appears to target purine synthesis without inhibiting DHFR, a comprehensive understanding of its efficacy is hampered by the lack of detailed quantitative data. Further research, including direct comparative studies and detailed enzymatic and cellular assays, is necessary to fully elucidate the therapeutic potential of this compound and its standing relative to established drugs like Pemetrexed.
References
Validating Tetrahydrohomofolic Acid as a Specific Thymidylate Synthase Inhibitor: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of Tetrahydrohomofolic acid (THHFA) as a specific inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of THHFA against other known TS inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
Thymidylate synthase is a well-established target for cancer chemotherapy. The inhibition of TS leads to a depletion of dTMP, resulting in "thymineless death" in rapidly proliferating cancer cells. While several potent TS inhibitors are in clinical use, the search for novel inhibitors with improved specificity and reduced toxicity continues. This compound, a folate analog, has been investigated for its cytotoxic effects. However, a detailed validation of its specific activity against thymidylate synthase is crucial for its consideration as a targeted therapeutic agent. This guide presents a comparative analysis of THHFA with established TS inhibitors such as 5-Fluorouracil (5-FU), Methotrexate (B535133), Raltitrexed, and Pemetrexed (B1662193), focusing on their inhibitory potency and cellular effects.
Data Presentation: Comparative Inhibition of Thymidylate Synthase
The following tables summarize the quantitative data for the inhibition of thymidylate synthase and cell growth by THHFA and other selected inhibitors.
Table 1: In Vitro Inhibition of Thymidylate Synthase
| Inhibitor | Target Enzyme | Source | Inhibition Constant (Kᵢ) | IC₅₀ (Enzyme Assay) | Mechanism of Inhibition |
| Tetrahydrohomofolate (H₄HPteGlu₁₋₅) | Thymidylate Synthase | Human Lymphoma & Murine Leukemia Cell Extracts | Not Reported | > 20 µM[1][2] | Weaker Inhibitor[1][2] |
| Homofolate (HPteGlu₅₋₆) | Thymidylate Synthase | Human Lymphoma & Murine Leukemia Cell Extracts | Not Reported | 8 µM[1][2] | Weaker Inhibitor[1][2] |
| Methotrexate (MTX-Glu₁) | Thymidylate Synthase | MCF-7 Human Breast Cancer Cells | 13 µM[3][4] | 22 µM[3][4] | Uncompetitive[3][4] |
| Methotrexate polyglutamates (MTX-Glu₂₋₅) | Thymidylate Synthase | MCF-7 Human Breast Cancer Cells | 0.047 - 0.17 µM[3][4] | Not Reported | Noncompetitive[3][4] |
| Pemetrexed | Thymidylate Synthase, DHFR, GARFT | Not Specified | Not Reported | Not Reported | Multi-targeted |
| Raltitrexed | Thymidylate Synthase | Not Specified | Not Reported | Not Reported | Not Reported |
| 5-Fluorodeoxyuridine monophosphate (FdUMP) | Thymidylate Synthase | Not Specified | Not Reported | Not Reported | Irreversible, covalent binding |
Table 2: Cellular Growth Inhibition by THHFA and Other Antifolates
| Compound | Cell Line | IC₅₀ (Cell Growth) | Notes |
| Homofolate (HPteGlu) | Manca Human Lymphoma | 6 µM[1][2] | Reversed by inosine, suggesting a block in purine (B94841) biosynthesis.[1][2] |
| (6R,S)-5-methyl-H₄HPteGlu | Manca Human Lymphoma | 8 µM[1][2] | Reversed by inosine.[1][2] |
| Pemetrexed | Non-Small Cell Lung Cancer (NSCLC) cell lines | Varies with TS expression levels | High TS expression correlates with reduced sensitivity.[5] |
| 5-Fluorouracil (5-FU) | Various cancer cell lines | Varies widely | A pro-drug converted to the active inhibitor FdUMP. |
Note on Polyglutamylation: The inhibitory potency of many folate analogs, including Methotrexate and likely THHFA, is significantly enhanced upon intracellular polyglutamylation.[3][4] This process increases the intracellular concentration and binding affinity of the inhibitors to their target enzymes.
Experimental Protocols
Accurate validation of thymidylate synthase inhibition requires robust and well-defined experimental methodologies. Below are detailed protocols for key assays.
Spectrophotometric Assay for Thymidylate Synthase Activity
This assay measures the enzymatic activity of TS by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from 5,10-methylenetetrahydrofolate.
Principle: Thymidylate synthase catalyzes the following reaction: dUMP + 5,10-methylenetetrahydrofolate → dTMP + DHF
The oxidation of the folate cofactor to DHF results in an increase in absorbance at 340 nm.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 25 mM MgCl₂, 50 mM 2-mercaptoethanol), dUMP (e.g., 100 µM), and the inhibitor at various concentrations.
-
Enzyme Addition: Add purified thymidylate synthase to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding the cofactor, 5,10-methylenetetrahydrofolate (e.g., 100 µM).
-
Spectrophotometric Monitoring: Immediately place the reaction mixture in a spectrophotometer and monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ can be determined by performing the assay at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor (e.g., THHFA) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of glycinamide ribonucleotide formyltransferase and other folate enzymes by homofolate polyglutamates in human lymphoma and murine leukemia cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced inhibition of thymidylate synthase by methotrexate polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thymidylate synthase as a determinant of pemetrexed sensitivity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetrahydrohomofolic Acid and Other Antifolates for Researchers and Drug Development Professionals
An in-depth guide to the mechanisms, efficacy, and experimental evaluation of key antifolate compounds.
This guide provides a comprehensive comparative study of Tetrahydrohomofolic acid and other prominent antifolates, including Methotrexate (B535133) and Pemetrexed (B1662193). Tailored for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, presents available quantitative data on their efficacy, and provides detailed experimental protocols for their evaluation. The aim is to offer an objective resource to inform preclinical research and drug development efforts in the field of cancer therapeutics.
Introduction to Antifolates
Antifolates are a class of antimetabolite drugs that interfere with the metabolic pathways of folic acid (vitamin B9). By mimicking the structure of folic acid, they competitively inhibit key enzymes involved in the synthesis of purines and pyrimidines, which are essential building blocks for DNA and RNA. This disruption of nucleotide synthesis ultimately leads to the inhibition of cell proliferation and is a cornerstone of chemotherapy for various cancers.[1][2]
The primary target for many classical antifolates is dihydrofolate reductase (DHFR), an enzyme responsible for regenerating tetrahydrofolate, the active form of folate.[3] Newer generations of antifolates have been developed to target other enzymes in the folate pathway, such as thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), offering different mechanisms of action and potentially overcoming resistance to classical DHFR inhibitors.[4][5]
This guide focuses on a comparative analysis of this compound against well-established antifolates, providing a framework for understanding their relative strengths and weaknesses.
Comparative Efficacy and Mechanism of Action
This section presents a comparative overview of the inhibitory activity and cytotoxic effects of this compound, Methotrexate, and Pemetrexed. While direct comparative studies for this compound are limited, the available data is presented alongside data for other antifolates to provide context.
Quantitative Data on Inhibitory Activity and Cytotoxicity
The following tables summarize the available quantitative data for the selected antifolates. It is important to note that IC50 values can vary significantly depending on the cell line, experimental conditions, and assay duration.
Table 1: Inhibition of Dihydrofolate Reductase (DHFR)
| Compound | Organism/Enzyme Source | Ki Value | Reference |
| Methotrexate | L1210 Mouse Leukemia | 0.072 µM | [6] |
| Human | 3.4 pM | [7] | |
| Pemetrexed | Human | - (Inhibits DHFR) | [1][4] |
| This compound | Data Not Available | - |
Table 2: Inhibition of Other Key Enzymes in Folate Metabolism
| Compound | Target Enzyme | Inhibition | Reference |
| This compound | Purine (B94841) Synthesis (C-8 carbon introduction) | Inhibits | [1][2] |
| Pemetrexed | Thymidylate Synthase (TS), GARFT, AICART | Inhibits | [1][4][8] |
| Methotrexate | Thymidylate Synthase (TS), AICART (as polyglutamates) | Inhibits | [7] |
Table 3: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 Value | Reference |
| This compound | Sarcoma 180 | Comparable to Homofolic Acid (Specific value not provided) | [1][2] |
| Methotrexate | L1210 (murine leukemia) | 0.002 µM | [6] |
| HeLa (cervical cancer) | 14-fold lower than resistant R5 cells | [9] | |
| HTC-116 (colorectal) | 0.15 mM (48h) | [10][11] | |
| A-549 (lung cancer) | 0.10 mM (48h) | [10][11] | |
| Pemetrexed | CEM (human leukemia) | In the nanomolar range | [8] |
Note: The available data for this compound is qualitative in nature, stating it has comparable potency to homofolic acid in Sarcoma 180 cells.[1][2] Further quantitative studies are required for a direct comparison with other antifolates across a range of cancer cell lines.
Mechanisms of Action and Resistance
This compound: The primary mechanism of action for this compound appears to be the inhibition of de novo purine synthesis.[1][2] Specifically, it has been shown to block the introduction of the C-8 carbon into the purine ring, a step catalyzed by GARFT.[1][2] This leads to a depletion of purine nucleotides necessary for DNA and RNA synthesis. Interestingly, it has shown efficacy in an amethopterin (B1665966) (methotrexate)-resistant cell line, suggesting it may overcome certain resistance mechanisms.[1][2]
Methotrexate: As a classical antifolate, methotrexate primarily acts as a potent competitive inhibitor of DHFR.[3] This leads to a depletion of tetrahydrofolate cofactors, which are essential for the synthesis of thymidylate and purines.[7] Methotrexate is actively transported into cells via the reduced folate carrier (RFC) and is retained intracellularly after being converted to polyglutamated forms.[7] Resistance to methotrexate can arise from impaired transport, decreased polyglutamylation, increased DHFR expression, or mutations in the DHFR enzyme that reduce its affinity for the drug.
Pemetrexed: Pemetrexed is a multi-targeted antifolate that inhibits several key enzymes in both purine and pyrimidine (B1678525) synthesis, including thymidylate synthase (TS), DHFR, and glycinamide ribonucleotide formyltransferase (GARFT).[1][4] Its ability to inhibit multiple targets may contribute to its broad spectrum of antitumor activity and its effectiveness in overcoming resistance to single-target agents.[1] Pemetrexed is also efficiently polyglutamated within cells, leading to prolonged intracellular retention and enhanced inhibition of its target enzymes.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the comparative evaluation of antifolates.
Dihydrofolate Reductase (DHFR) Inhibition Assay
Principle: This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The inhibitory potential of a compound is determined by its ability to reduce the rate of this reaction.[7][12]
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Test compounds (e.g., this compound, Methotrexate)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of DHFR, DHF, and NADPH in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound at various concentrations (or vehicle control)
-
DHFR enzyme solution
-
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the NADPH and DHF solution to each well.
-
-
Data Acquisition:
-
Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay at varying concentrations of both the substrate (DHF) and the inhibitor. The data can then be fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).[13]
-
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[14][15]
Materials:
-
Cancer cell lines of interest (e.g., Sarcoma 180, L1210, HeLa)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
This section provides visual representations of the key signaling pathways affected by antifolates and typical experimental workflows using the Graphviz DOT language.
Folate Metabolism and Antifolate Inhibition
The following diagram illustrates the central role of folate metabolism in nucleotide synthesis and the points of inhibition by various antifolates.
Experimental Workflow for IC50 Determination
The following diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of an antifolate compound.
References
- 1. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. The effect of folic-acid derivatives on sarcoma 180 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. benchchem.com [benchchem.com]
- 8. Therapeutics by cytotoxic metabolite accumulation: Pemetrexed causes ZMP accumulation, AMPK activation, and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the biosynthesis of 5'-phosphoribosyl-N-formylglycinamide in sarcoma 180 cells by homofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Mechanistic Insights into Folic Acid-dependent Vascular Protection: Dihydrofolate reductase-mediated Reduction in Oxidant Stress in Endothelial Cells and Angiotensin II-Infused Mice: A Novel HPLC-based Fluorescent Assay for DHFR Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Investigating Cross-Resistance Between Tetrahydrohomofolic Acid and DHFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tetrahydrohomofolic acid (THHFA) and classical Dihydrofolate Reductase (DHFR) inhibitors, with a focus on the critical issue of cross-resistance in cancer therapy. Understanding the nuances of their mechanisms of action and potential for overlapping resistance pathways is paramount for the development of novel therapeutic strategies and for optimizing existing treatment regimens. This document summarizes available data, outlines detailed experimental protocols for further investigation, and provides visual aids to clarify complex biological pathways and experimental workflows.
Introduction: The Folate Pathway and a Tale of Two Inhibitors
The folate metabolic pathway is a cornerstone of cellular proliferation, providing the necessary building blocks for DNA synthesis and repair. A key enzyme in this pathway is Dihydrofolate Reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate. Consequently, DHFR has long been a prime target for anticancer drugs.
Classical DHFR inhibitors , such as methotrexate (B535133) (MTX), are structural analogs of folic acid that competitively inhibit DHFR, leading to a depletion of THF and subsequent cell cycle arrest and apoptosis.[1][2][3] However, the efficacy of these inhibitors is often hampered by the development of drug resistance.[4][5]
This compound (THHFA) is a folic acid analog that has also demonstrated antitumor activity.[6] While its precise mechanism of action is still under investigation, evidence suggests it may not solely function as a direct DHFR inhibitor. Some studies indicate that THHFA can act as a specific inhibitor of thymidylate synthase (TS), another crucial enzyme in the folate pathway.[7] There is also evidence suggesting a potential, albeit weak, interaction with DHFR.[6] This dual or alternative mechanism of action makes the investigation of cross-resistance between THHFA and classical DHFR inhibitors a compelling area of research.
Mechanisms of Resistance: A Shared Challenge?
Resistance to classical DHFR inhibitors is a well-documented phenomenon and can occur through several mechanisms:
-
Increased DHFR expression: Gene amplification of the DHFR gene leads to higher levels of the target enzyme, requiring higher drug concentrations for effective inhibition.[4][5]
-
Mutations in the DHFR gene: Alterations in the enzyme's structure can reduce its binding affinity for the inhibitor.[4][5]
-
Impaired drug transport: Reduced influx or increased efflux of the drug can lower its intracellular concentration.[4]
Given that THHFA is a folate analog and may interact with DHFR, it is plausible that cells resistant to classical DHFR inhibitors might exhibit cross-resistance to THHFA, particularly if the resistance mechanism involves increased DHFR expression or mutations that affect the folate binding site. Conversely, if THHFA's primary mechanism is the inhibition of TS, it might retain efficacy in cells with DHFR-mediated resistance.
Data Presentation: A Comparative Overview
Due to the limited direct comparative studies on THHFA and classical DHFR inhibitors, a comprehensive table of IC50 values is not yet available in the literature. However, based on existing knowledge, we can construct a hypothetical comparative table to guide future experimental design. The following table illustrates the type of data that needs to be generated to effectively compare the activity of these compounds.
| Compound | Target(s) | L1210 (Leukemia) IC50 (µM) | L1210/R (MTX-Resistant) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) |
| Methotrexate (MTX) | DHFR | Expected: Low | Expected: High | Variable | Variable |
| Trimethoprim | DHFR (bacterial) | Expected: High | Expected: High | Expected: High | Expected: High |
| Pyrimethamine (B1678524) | DHFR (protozoal) | Expected: Moderate | Expected: Moderate-High | Variable | Variable |
| This compound (THHFA) | TS, DHFR (?) | To be determined | To be determined | To be determined | To be determined |
This table is for illustrative purposes. Actual IC50 values will need to be determined experimentally.
Experimental Protocols: A Roadmap for Investigation
To rigorously investigate the cross-resistance between THHFA and DHFR inhibitors, a series of well-defined experiments are required. The following protocols provide a framework for such studies.
Cell Viability and IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of THHFA and classical DHFR inhibitors in both drug-sensitive and drug-resistant cancer cell lines.
Methodology:
-
Cell Culture: Culture sensitive (e.g., L1210) and methotrexate-resistant (e.g., L1210/R) leukemia cell lines, as well as other cancer cell lines of interest (e.g., MCF-7, HCT-116), in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of THHFA, methotrexate, trimethoprim, and pyrimethamine in a suitable solvent (e.g., DMSO, PBS) and perform serial dilutions to obtain a range of concentrations.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with the serially diluted compounds for a specified period (e.g., 48-72 hours). Include a vehicle-only control.
-
Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.[8][9]
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.[10][11][12][13]
DHFR Enzyme Inhibition Assay
Objective: To directly measure the inhibitory activity of THHFA against purified DHFR enzyme and compare it to known DHFR inhibitors.
Methodology:
-
Enzyme and Substrates: Obtain purified human recombinant DHFR enzyme. Prepare solutions of the substrates dihydrofolate (DHF) and NADPH.
-
Inhibitor Preparation: Prepare various concentrations of THHFA and methotrexate.
-
Enzyme Assay: In a suitable buffer system, mix the DHFR enzyme with the inhibitor at different concentrations and incubate for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding DHF and NADPH.
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[14]
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations and determine the IC50 and Ki (inhibition constant) values for each compound.
Development of Resistant Cell Lines
Objective: To generate cell lines with acquired resistance to THHFA to investigate the mechanisms of resistance.
Methodology:
-
Dose Escalation: Expose a sensitive cancer cell line to gradually increasing concentrations of THHFA over a prolonged period (several months).
-
Clonal Selection: Isolate and expand individual clones that demonstrate significant resistance to THHFA.
-
Characterization of Resistance: Determine the IC50 of THHFA in the resistant clones and compare it to the parental cell line to quantify the level of resistance.
-
Cross-Resistance Profiling: Assess the sensitivity of the THHFA-resistant clones to classical DHFR inhibitors (methotrexate, etc.) to determine the extent of cross-resistance.
-
Mechanism Investigation: Analyze the resistant clones for potential resistance mechanisms, such as overexpression of DHFR or TS (Western blot, qPCR), mutations in the respective genes (Sanger or next-generation sequencing), and altered drug transport (uptake/efflux assays).[15]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To facilitate a clearer understanding of the complex biological processes and experimental procedures involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Folate metabolism and points of inhibition.
Caption: Experimental workflow for investigating cross-resistance.
References
- 1. Cancer metabolism and oxidative stress: Insights into carcinogenesis and chemotherapy via the non-dihydrofolate reductase effects of methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular and molecular mechanisms of resistance to antifolate drugs: new analogues and approaches to overcome the resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of resistance to antifolates, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. In vitro assays for the evaluation of drug resistance in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the minimum number of data points required for accurate IC50 determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of Tetrahydrohomofolic Acid in Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tetrahydrohomofolic acid (THHFA), an antifolate agent, holds theoretical promise for synergistic application with various chemotherapy drugs. While direct and extensive experimental data on THHFA combinations are limited in publicly available literature, its mechanism as a purine (B94841) synthesis inhibitor suggests potential for enhancing the efficacy of other cytotoxic agents. This guide provides a comparative overview based on the established synergistic effects of structurally and functionally similar antifolates, such as methotrexate (B535133) and leucovorin, to extrapolate the potential applications and mechanistic underpinnings of THHFA in combination cancer therapy.
Overview of Antifolate Synergy
Antimetabolites, particularly antifolates, are a cornerstone of many combination chemotherapy regimens.[1] Their primary mechanism involves disrupting the synthesis of nucleotides, the building blocks of DNA and RNA, thereby inhibiting the proliferation of rapidly dividing cancer cells.[2] The synergistic effect often arises from the complementary mechanisms of action between the antifolate and another chemotherapeutic agent, leading to a greater therapeutic effect than the sum of their individual activities.[3]
Potential Synergistic Combinations with this compound
Based on the known interactions of other antifolates, THHFA could potentially exhibit synergistic effects with the following classes of chemotherapy drugs:
-
Fluoropyrimidines (e.g., 5-Fluorouracil): This is the most well-documented synergistic combination for antifolates. The active metabolite of 5-Fluorouracil (5-FU), 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), inhibits thymidylate synthase (TS), an enzyme crucial for pyrimidine (B1678525) synthesis. Reduced folates, like THHFA, can stabilize the binding of FdUMP to TS, forming a stable ternary complex that enhances and prolongs the inhibition of DNA synthesis.[3][4]
-
Purine Analogues (e.g., 6-Mercaptopurine, 6-Thioguanine): Since THHFA primarily inhibits de novo purine synthesis, combining it with purine analogues could create a dual blockade of purine metabolism, leading to enhanced cancer cell death.[5]
-
Other Antimetabolites (e.g., Cytarabine): Combining agents that disrupt different pathways of nucleotide synthesis can lead to synergistic cytotoxicity.
-
Alkylating Agents and Platinum-Based Drugs (e.g., Cyclophosphamide, Cisplatin): While less directly linked mechanistically, some studies have explored combinations of antifolates with DNA-damaging agents, with the rationale that inhibiting DNA repair mechanisms or sensitizing cells to DNA damage could lead to synergy.
Comparative Data on Antifolate Synergy
Due to the lack of specific quantitative data for THHFA combinations, the following table summarizes experimental data for the well-studied antifolate, methotrexate, in combination with 5-fluorouracil. This data serves as a proxy to illustrate the type of synergistic interactions that could be investigated for THHFA.
| Combination | Cancer Type | In Vitro/In Vivo | Key Findings | Reference |
| Methotrexate + 5-Fluorouracil (5-FU) | Colorectal Cancer | In vitro | Sequential administration of methotrexate followed by 5-FU resulted in synergistic inhibition of cell growth. This was attributed to methotrexate-induced increases in intracellular phosphoribosylpyrophosphate (PRPP), which enhances the activation of 5-FU. | [6] |
| Methotrexate + 5-Fluorouracil (5-FU) | Sarcoma 180 | In vivo (mice) | Pretreatment with methotrexate resulted in a synergistic antitumor effect with 5-FU. The reverse sequence was less than additive. | [6] |
Experimental Protocols
Detailed experimental protocols for investigating the synergistic effects of THHFA would be analogous to those used for other antifolate combinations. Below are generalized methodologies for key experiments.
In Vitro Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines (e.g., colorectal, breast, leukemia) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: Stock solutions of THHFA and the combination drug are prepared in a suitable solvent (e.g., DMSO, water) and serially diluted to the desired concentrations.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with THHFA alone, the combination drug alone, or the combination of both at various concentrations and ratios.
-
Viability Assessment: After a specified incubation period (e.g., 48-72 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug is determined. The synergistic, additive, or antagonistic effects of the drug combination are quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.
In Vivo Tumor Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into several groups: vehicle control, THHFA alone, combination drug alone, and the combination of THHFA and the other drug.
-
Drug Administration: Drugs are administered via an appropriate route (e.g., intraperitoneal, intravenous, oral) at predetermined doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the antitumor effects.
Mechanistic Insights and Signaling Pathways
The primary proposed mechanism of synergy for THHFA with fluoropyrimidines involves the folate metabolic pathway and its impact on DNA synthesis.
References
- 1. 7 Common Alkylating Chemotherapy Drugs and How They Work Against Cancer [int.livhospital.com]
- 2. Optimized anti-tumor effects of anthracyclines plus Vinca alkaloids using a novel, mechanism-based application schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Folinic acid modulation of fluorouracil: tissue kinetics of bolus administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of folinic acid on fluorouracil activity and expression of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacological Effects of Cisplatin Combination with Natural Products in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Target Enzyme Specificity of Tetrahydrohomofolic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the target enzyme specificity of Tetrahydrohomofolic acid (THHFA) and its analogs within the context of folate-dependent enzymes. Due to the limited availability of direct quantitative inhibition data for THHFA, this document leverages data from its close analog, tetrahydro-8-deazahomofolate, and established inhibitors of key enzymes in the folate pathway to provide a comprehensive comparative framework.
Executive Summary
This compound and its derivatives are analogs of the essential vitamin folate and are investigated for their potential to modulate the activity of enzymes involved in one-carbon metabolism. This pathway is critical for the synthesis of nucleotides (precursors of DNA and RNA) and certain amino acids, making its constituent enzymes attractive targets for therapeutic intervention, particularly in cancer chemotherapy. This guide focuses on the specificity of these compounds for four key enzymes:
-
Dihydrofolate Reductase (DHFR)
-
Thymidylate Synthase (TS)
-
Glycinamide Ribonucleotide (GAR) Transformylase
-
Aminoimidazole Carboxamide Ribonucleotide (AICAR) Transformylase
Data Presentation: Comparative Enzyme Inhibition
The following tables summarize the inhibitory potency (Ki and IC50 values) of standard inhibitors against the target enzymes. This data serves as a benchmark for evaluating the potential efficacy and specificity of novel compounds like this compound.
Table 1: Dihydrofolate Reductase (DHFR) Inhibition
| Compound | Organism/Source | K_i_ (Inhibition Constant) | IC_50_ (Half-maximal Inhibitory Concentration) |
| Tetrahydro-8-deazahomofolate | - | Weak Inhibition (Qualitative) | Not Reported |
| Methotrexate | Human (recombinant) | 3.4 pM | Not Reported |
| Methotrexate | - | - | ~7-10 nM (cell-based) |
Table 2: Thymidylate Synthase (TS) Inhibition
| Compound | Organism/Source | K_i_ (Inhibition Constant) | IC_50_ (Half-maximal Inhibitory Concentration) |
| Tetrahydro-8-deazahomofolate | - | Weak Inhibition (Qualitative) | Not Reported |
| FdUMP | Human | K_m_ = 2.5 µM (for dUMP) | 0.022-3 nM (cell-based) |
Table 3: Glycinamide Ribonucleotide (GAR) Transformylase Inhibition
| Compound | Organism/Source | K_i_ (Inhibition Constant) | IC_50_ (Half-maximal Inhibitory Concentration) |
| Tetrahydro-8-deazahomofolate | - | Weak Inhibition (Qualitative) | Not Reported |
| Lometrexol | Human (recombinant) | 30 nM | 40 nM (CCRF-CEM cells) |
| AG-2034 | Human (recombinant) | 2.1 nM | 16 nM (CCRF-CEM cells) |
Table 4: Aminoimidazole Carboxamide Ribonucleotide (AICAR) Transformylase Inhibition
| Compound | Organism/Source | K_i_ (Inhibition Constant) | IC_50_ (Half-maximal Inhibitory Concentration) |
| Tetrahydro-8-deazahomofolate | - | Weak Inhibition (Qualitative) | Not Reported |
| Compound 1 (from literature) | Human (recombinant) | 17 µM | Not Reported |
| Compound 2 (from literature) | Human (recombinant) | 685 nM | Not Reported |
Mandatory Visualization
A Comparative Guide to Tetrahydrohomofolic Acid Analogs in Oncology Research
For researchers and drug development professionals navigating the landscape of antifolate cancer therapies, this guide provides a detailed comparison of preclinical and clinical trial data for key Tetrahydrohomofolic acid (THHFA) analogs. We focus on Lometrexol (B1675047), a direct THHFA analog, and compare its performance with other notable folate antagonists, Pralatrexate (B1268) and Aminopterin (B17811). This objective analysis is supported by experimental data to inform further research and development.
Mechanism of Action: A Tale of Two Targets
The primary mechanism of action for these analogs revolves around the disruption of folate metabolism, which is crucial for the synthesis of nucleotides and ultimately DNA replication in rapidly dividing cancer cells. However, they achieve this through different enzymatic targets.
Lometrexol (5,10-dideazatetrahydrofolate - DDATHF) is a potent inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) synthesis pathway. By blocking GARFT, Lometrexol depletes the intracellular pool of purines (adenine and guanine), leading to cell cycle arrest and apoptosis.
In contrast, Pralatrexate and the historical antifolate Aminopterin primarily target dihydrofolate reductase (DHFR). DHFR is essential for regenerating tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate. Inhibition of DHFR leads to a depletion of both purines and thymidylate, thereby halting DNA synthesis. Pralatrexate was specifically designed for enhanced uptake and intracellular retention in tumor cells compared to older antifolates like methotrexate.
Caption: Mechanisms of action for Lometrexol, Pralatrexate, and Aminopterin.
Preclinical Data Comparison
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of the three analogs in various cancer models.
In Vitro Cytotoxicity (IC50 Values)
| Analog | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Lometrexol | CCRF-CEM | Human Leukemia | 2.9 | [1] |
| L1210 | Murine Leukemia | ~4 | ||
| Pralatrexate | RL | Transformed Follicular Lymphoma | 23 | [2] |
| HT | Diffuse Large B-cell Lymphoma | 3.0 | [2] | |
| Raji | Burkitt's Lymphoma | 2 | [2] | |
| H9 | T-cell Lymphoma | 3.3 | [3] | |
| Aminopterin | CCRF-CEM | Human Leukemia | 4.4 | [4] |
| L1210 | Murine Leukemia | - | [4] | |
| Pediatric Leukemia/Lymphoma Cell Lines | Leukemia/Lymphoma | Median: 17 | [5] |
In Vivo Efficacy in Xenograft Models
| Analog | Tumor Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Lometrexol | C3H Mammary Adenocarcinoma | - | Significant antitumor activity | [6] |
| Colon and Pancreatic Xenografts | - | Excellent efficacy | [1] | |
| Pralatrexate | HT and RL Lymphoma Xenografts | - | Superior TGI compared to methotrexate; complete regression in some models | [2] |
| NOG Murine Model of T-cell Lymphoma | - | Enhanced efficacy in combination with romidepsin (B612169) | [7] | |
| Aminopterin | ALL Xenografts (ALL-3, ALL-16, ALL-19) | 0.25-0.5 mg/kg, i.p. | Significantly delayed progression | [8] |
Clinical Trial Data Comparison
The clinical development of these analogs has revealed distinct pharmacokinetic profiles, toxicities, and levels of efficacy.
Pharmacokinetic Parameters
| Analog | Phase I/II Trial | Mean Half-life (t1/2) | Mean Clearance | Volume of Distribution (Vd) | Reference |
| Lometrexol | Phase I | t1/2α: 0.23 ± 0.1 ht1/2β: 2.9 ± 1.4 ht1/2γ: 25.0 ± 48.7 h | 1.6 ± 0.6 L/h/m² | 8.9 ± 4.1 L/m² | [9] |
| Pralatrexate | Phase I (NSCLC) | 8 h (terminal) | - | - | [10] |
| Aminopterin | Phase I | 3.64 ± 0.28 h | - | - | [11][12] |
Clinical Efficacy and Dose-Limiting Toxicities
| Analog | Indication in Clinical Trials | Overall Response Rate (ORR) | Complete Response (CR) | Dose-Limiting Toxicities (DLTs) | Reference |
| Lometrexol | Refractory Solid Tumors | - | - | Thrombocytopenia, Mucositis | [13][14] |
| Pralatrexate | Relapsed/Refractory Peripheral T-cell Lymphoma (PROPEL study) | 29% | 11% | Mucositis, Thrombocytopenia | [15][16] |
| Aminopterin | Refractory Malignancies | CR in 1 patient (endometrial adenocarcinoma) | 1/20 patients | Mucosal toxicity | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the this compound analog (e.g., Lometrexol, Pralatrexate, or Aminopterin) for 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.
Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into control and treatment groups.
-
Drug Administration: The this compound analog is administered according to a predetermined dosing schedule (e.g., intraperitoneally or intravenously). The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
Caption: General workflow for an in vivo xenograft tumor model study.
Conclusion
This comparative guide highlights the distinct preclinical and clinical profiles of Lometrexol, Pralatrexate, and Aminopterin. Lometrexol's unique mechanism of targeting GARFT sets it apart from the DHFR inhibitors Pralatrexate and Aminopterin. While all three agents have demonstrated antitumor activity, their efficacy, pharmacokinetic properties, and toxicity profiles vary, underscoring the importance of selecting the appropriate analog for specific cancer types and patient populations. The provided experimental protocols offer a foundation for researchers to further investigate these and other novel this compound analogs in the ongoing effort to develop more effective and targeted cancer therapies.
References
- 1. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical appraisal of pralatrexate in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of pralatrexate resistant T‐cell lymphoma lines reveals two patterns of acquired drug resistance that is overcome with epigenetic modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Preclinical pharmacologic evaluation of pralatrexate and romidepsin confirms potent synergy of the combination in a murine model of human T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase I and pharmacokinetic trial of aminopterin in patients with refractory malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. ashpublications.org [ashpublications.org]
Comparative Cytotoxicity of Tetrahydrohomofolic Acid Across Diverse Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of Tetrahydrohomofolic acid (THFA) and related antifolates on various cancer cell lines. While direct comparative studies on THFA across multiple cell lines are limited, this document synthesizes available data on its antiproliferative activity and the broader context of folate antagonists.
This compound (THFA) is a folate antagonist that has demonstrated potential in cancer research. It differs from tetrahydrofolic acid by an additional methylene (B1212753) group and functions by interfering with folate metabolism, which is crucial for DNA synthesis and cell proliferation.[1] Homofolates, including THFA, are known to inhibit the growth of various mammalian tumor cell lines, an effect that can be counteracted by the addition of purines.
Quantitative Analysis of Cytotoxicity
Direct comparative data on the half-maximal inhibitory concentration (IC50) of this compound across a range of cancer cell lines is not extensively available in the public domain. However, studies on related compounds and specific cell lines provide insights into its potential efficacy.
For instance, a derivative of this compound, 5-methyl-tetrahydrohomofolic acid, has shown inhibitory effects on Manca cells. In one study, the IC50 value for (6R,S)-5-methyl-H4HPteGlu was reported to be 8 µM, and this inhibition was enhanced when combined with trimetrexate, lowering the IC50 to 5 µM.
It is also established that THFA can prolong the survival of mice inoculated with an amethopterin-resistant strain of L1210 leukemic cells, highlighting its potential against chemoresistant cancers.[1] While specific IC50 values for THFA in L1210 or other cell lines from direct comparative studies are not detailed in the available literature, its activity as a folate antagonist suggests a mechanism-based cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Notes |
| (6R,S)-5-methyl-H4HPteGlu | Manca | 8 | A derivative of this compound. |
| (6R,S)-5-methyl-H4HPteGlu + 10 nM Trimetrexate | Manca | 5 | Enhanced inhibition observed. |
Experimental Protocols
The assessment of cytotoxicity for antifolates like this compound typically involves cell viability and apoptosis assays. The following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-FITC negative and PI negative cells are considered viable.
-
Annexin V-FITC positive and PI negative cells are in early apoptosis.
-
Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.
-
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the experimental process, the following diagrams are provided.
References
Unveiling the Impact of Tetrahydrohomofolic Acid on One-Carbon Metabolism: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparative guide on the effects of Tetrahydrohomofolic acid (THHFA) on one-carbon metabolism. This guide provides a detailed analysis of THHFA, presenting available data on its activity and comparing it with the well-established inhibitor, Methotrexate. The publication includes structured data tables, in-depth experimental protocols, and illustrative diagrams to facilitate a thorough understanding of these compounds within the critical pathway of one-carbon metabolism.
Introduction to One-Carbon Metabolism
One-carbon metabolism is a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (methionine and serine), and for methylation reactions critical to cellular function and regulation.[1][2] This pathway relies on folate cofactors, primarily tetrahydrofolate (THF) and its derivatives, to accept, carry, and transfer one-carbon units.[3] Key enzymes in this pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), are established targets for therapeutic intervention, particularly in cancer chemotherapy.[4][5] Dihydrofolate reductase inhibitors block the regeneration of THF from dihydrofolate (DHF), thereby depleting the pool of active folate cofactors.[6]
This compound: An Overview
This compound is a synthetic analog of tetrahydrofolic acid. Research has indicated that THHFA acts as a weak inhibitor of several key enzymes within the one-carbon metabolism pathway, including dihydrofolate reductase and thymidylate synthase.[7] While its inhibitory activity has been described as modest, this guide aims to provide a framework for its evaluation and comparison with other known modulators of this pathway.
Comparative Analysis of Enzyme Inhibition
To provide a clear comparison of the inhibitory potential of this compound, this guide presents the available data alongside that of Methotrexate, a potent and widely used inhibitor of dihydrofolate reductase.
Table 1: Comparison of Inhibitory Activity on One-Carbon Metabolism Enzymes
| Compound | Target Enzyme | Organism | Inhibition Data (IC50/Ki) | Reference |
| This compound | Dihydrofolate Reductase (DHFR) | Not Specified | Weak inhibitor (Specific IC50/Ki not available in searched literature) | [7] |
| Thymidylate Synthase (TS) | Not Specified | Weak inhibitor (Specific IC50/Ki not available in searched literature) | [7] | |
| Methotrexate | Dihydrofolate Reductase (DHFR) | Human | IC50: ~0.005 µM - 0.5 µM (Varies by cell line and assay conditions) | [8] |
Note: The inhibitory activity of compounds can vary significantly based on the specific experimental conditions, including enzyme and substrate concentrations, pH, and temperature.
Experimental Protocols
For researchers seeking to validate the effects of this compound or other compounds on one-carbon metabolism, the following detailed protocols for key enzyme inhibition assays are provided.
Dihydrofolate Reductase (DHFR) Inhibition Assay
Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF). The rate of this absorbance decrease is proportional to DHFR activity.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (this compound)
-
Control inhibitor (Methotrexate)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the desired concentration of the test compound or control inhibitor in the wells of a microplate.
-
Initiate the reaction by adding a solution of DHF to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).
-
Calculate the initial reaction velocity (rate of NADPH oxidation) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Thymidylate Synthase (TS) Inhibition Assay
Principle: The activity of TS is measured by monitoring the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). A common method involves a spectrophotometric assay that couples the TS reaction to the oxidation of the cofactor 5,10-methylenetetrahydrofolate to dihydrofolate, which results in an increase in absorbance at 340 nm.
Materials:
-
Purified TS enzyme
-
Deoxyuridine monophosphate (dUMP)
-
5,10-Methylenetetrahydrofolate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing dithiothreitol (B142953) and EDTA)
-
Test compound (this compound)
-
Control inhibitor
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare a reaction mixture in the microplate wells containing assay buffer, dUMP, and the test compound or control inhibitor.
-
Initiate the reaction by adding 5,10-methylenetetrahydrofolate to each well.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each concentration of the test compound.
-
Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Visualizing the Pathway and Experimental Workflow
To further aid in the understanding of one-carbon metabolism and the experimental procedures, the following diagrams have been generated.
References
- 1. Folate-mediated one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 6. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Synthesis, dihydrofolate reductase inhibition, antitumor testing, and molecular modeling study of some new 4(3H)-quinazolinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetrahydrohomofolic Acid and Leucovorin in Methotrexate Rescue Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Leucovorin and Tetrahydrohomofolic acid (THHF) for use in rescue protocols following high-dose methotrexate (B535133) (HDMTX) therapy. While Leucovorin is the established standard of care, this document will synthesize the available data for both agents to inform research and clinical development.
Introduction: The Role of Rescue Agents in High-Dose Methotrexate Therapy
High-dose methotrexate is a critical component in the treatment of various cancers, including osteosarcoma and certain leukemias.[1][2] Its therapeutic action relies on the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the conversion of dihydrofolate to tetrahydrofolate.[3] This blockade depletes intracellular pools of reduced folates, which are necessary for the synthesis of purines and thymidylate, ultimately leading to the arrest of DNA synthesis and cell death.[3] However, this effect is not selective for cancer cells, and prolonged exposure to high concentrations of methotrexate can cause severe toxicity to healthy tissues, particularly the bone marrow and gastrointestinal mucosa.[2]
To mitigate these life-threatening side effects, a rescue strategy is employed. This involves the administration of a reduced folate analog that can bypass the DHFR block and replenish the folate pool in normal cells, allowing for the resumption of DNA and RNA synthesis.[2] The most commonly used rescue agent is Leucovorin (folinic acid).
Leucovorin (Folinic Acid)
Leucovorin is a 5-formyl derivative of tetrahydrofolic acid and serves as a direct precursor to the active forms of folate.[4] It is available in two forms: a racemic mixture of d- and l-isomers (d,l-leucovorin) and a formulation of the pure, biologically active l-isomer, levoleucovorin (B1675110).[2][5]
Mechanism of Action
Leucovorin's rescue effect is achieved by bypassing the methotrexate-induced inhibition of DHFR.[4][6] Once administered, it is metabolized into other active reduced folates, such as 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate, which are essential coenzymes for nucleic acid synthesis.[4][5] This allows healthy cells to continue DNA replication and repair despite the presence of methotrexate.[5] Leucovorin can also compete with methotrexate for transport into cells.[5]
Pharmacokinetics and Formulations
Commercial leucovorin is often a racemic mixture, but only the l-isomer (levoleucovorin) is pharmacologically active.[2] The d-isomer is inactive and is cleared more slowly than the l-isomer.[7] Nonclinical data have shown that levoleucovorin is approximately twice as potent as the racemic mixture in counteracting methotrexate toxicity.[2][7] Clinical studies have confirmed that administering levoleucovorin at half the dose of racemic leucovorin results in comparable concentrations of active folates in the blood and equivalent treatment tolerance.[8]
| Parameter | Racemic Leucovorin (d,l-Folinic Acid) | Levoleucovorin (l-Folinic Acid) |
| Active Component | l-isomer | l-isomer |
| Inactive Component | d-isomer | None |
| Relative Potency | 1x | 2x[2][7] |
| Typical Rescue Dose | 10-15 mg/m² every 6 hours[9] | 6 mg/m² every 6 hours[8] |
| Metabolism | l-isomer is metabolized to active folates. d-isomer is not metabolized and is excreted renally.[7] | Metabolized to active folates. |
This compound (THHF)
This compound is a structural analog of tetrahydrofolic acid. Research into THHF and its derivatives has primarily focused on their potential as inhibitors of folate-dependent enzymes, such as thymidylate synthase, rather than as rescue agents.[10][11] There is a notable lack of published clinical or extensive preclinical data evaluating THHF as a rescue agent in high-dose methotrexate protocols in direct comparison to leucovorin.
Mechanism of Action
The theoretical mechanism for THHF as a rescue agent would be similar to that of leucovorin, where it would serve as a reduced folate to bypass the DHFR enzyme block. However, its efficiency in replenishing the various intracellular folate pools and its transport kinetics in human cells in the context of methotrexate rescue have not been well-characterized in comparative studies.
| Parameter | Leucovorin | This compound (THHF) |
| Clinical Use in MTX Rescue | Standard of care, extensively studied.[5][12] | Not established; lacks clinical data. |
| Mechanism | Bypasses DHFR, replenishes reduced folate pools.[4] | Presumed to act similarly, but not confirmed in rescue context. |
| Efficacy Data | Well-documented in numerous clinical trials.[1][8] | No comparative efficacy data available. |
| Safety Profile | Generally safe; high doses can lead to hypercalcemia with calcium salt formulations.[13] | Safety profile in humans is unknown. |
Experimental Protocols
A standardized protocol is crucial for evaluating the efficacy and safety of a rescue agent following high-dose methotrexate. Below is a generalized methodology derived from common clinical practice and trial designs.
Protocol: Evaluation of a Methotrexate Rescue Agent
-
Patient Population: Patients diagnosed with a condition requiring high-dose methotrexate therapy (e.g., osteosarcoma, acute lymphoblastic leukemia).[8][9] Inclusion criteria typically involve adequate renal and hepatic function.
-
Methotrexate Administration: High-dose methotrexate (e.g., 5 g/m²) is administered as an intravenous infusion over 24 hours.[8][14] Pre- and post-hydration with urinary alkalinization are critical to prevent methotrexate precipitation in the renal tubules.[9][15]
-
Rescue Agent Administration:
-
The rescue agent (e.g., Leucovorin) is typically initiated 24 to 42 hours after the start of the methotrexate infusion.[6][9] Starting rescue too early may compromise the anti-tumor effect of methotrexate.[12]
-
Dosing for leucovorin is commonly 10-15 mg/m² administered every 6 hours.[9] The route can be oral or intravenous, though IV is preferred for doses above 25-50 mg due to saturable absorption.[4][16]
-
-
Monitoring:
-
Serum methotrexate levels are measured at 24, 48, and 72 hours post-infusion.[15]
-
Leucovorin dosing is adjusted based on methotrexate levels. Higher leucovorin doses are required for patients with delayed methotrexate clearance.[9][16]
-
Rescue therapy continues until serum methotrexate levels fall below a safe threshold (e.g., ≤0.1 µM).[9][15]
-
Renal function (serum creatinine), liver function, and complete blood counts are monitored daily.[17]
-
-
Endpoints:
-
Primary: Incidence and severity of methotrexate-related toxicities (mucositis, myelosuppression, nephrotoxicity).
-
Secondary: Time to methotrexate clearance, duration of hospitalization, and overall survival.
-
Conclusion
Leucovorin is the well-established and evidence-based standard for rescue therapy after high-dose methotrexate. The use of its active isomer, levoleucovorin, allows for administration at half the dose of the racemic mixture with equivalent efficacy. In contrast, this compound (THHF) is not a clinically utilized rescue agent, and there is a significant lack of comparative data to support its evaluation for this purpose. Future research would be required to establish the safety, pharmacokinetics, and efficacy of THHF as a potential alternative in methotrexate rescue protocols. For now, clinical and research efforts should continue to focus on optimizing leucovorin administration schedules and doses to maximize safety and therapeutic outcomes.
References
- 1. Reduced dose folinic acid rescue after rapid high-dose methotrexate clearance is not associated with increased toxicity in a pediatric cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. bccancer.bc.ca [bccancer.bc.ca]
- 6. droracle.ai [droracle.ai]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. [l-folinic acid versus racemic folinic acid in the treatment of leukemia in children with high dose of methotrexate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of a Pharmacist-Driven High-Dose MTX Monitoring Protocol [jhoponline.com]
- 10. Synthesis and biological activity of 5,11-methylenetetrahydro-5- deazahomofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Rescue after intermediate and high-dose methotrexate: background, rationale, and current practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RETRACTED ARTICLE: New recommendations for reversal of high-dose methotrexate cytotoxicity with folinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 3535-Management of high-dose methotrexate toxicity | eviQ [eviq.org.au]
- 16. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 17. Leucovorin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Cellular Trap: A Comparative Analysis of Antifolate Polyglutamation
For researchers, scientists, and drug development professionals, understanding the nuances of antifolate pharmacology is paramount. A key determinant of efficacy and selectivity for this class of drugs is the cellular process of polyglutamation. This guide provides a comparative analysis of the polyglutamation of three prominent antifolates: methotrexate (B535133), pemetrexed (B1662193), and raltitrexed (B1684501), supported by experimental data and detailed methodologies.
Polyglutamation, the addition of multiple glutamate (B1630785) residues to a drug molecule, is a critical metabolic step that enhances the intracellular concentration and therapeutic activity of antifolates.[1][2] This process is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[2][3] The resulting polyglutamated forms are not only more potent inhibitors of their target enzymes but are also less readily effluxed from the cell, leading to prolonged drug action.[1][4][5]
Comparative Polyglutamation Efficiency
The efficiency of polyglutamation varies significantly among different antifolates, largely dictated by their affinity for FPGS. This, in turn, influences their clinical utility and toxicity profiles.
| Antifolate | Primary Target(s) | FPGS Substrate Activity | Typical Polyglutamate Chain Length | Intracellular Retention |
| Methotrexate | Dihydrofolate Reductase (DHFR) | Moderate | 2-5 glutamate residues[6][7][8] | Prolonged, with longer chains showing slower dissociation from DHFR and reduced efflux[4] |
| Pemetrexed | Thymidylate Synthase (TS), DHFR, GARFT | High | Not explicitly detailed, but rapid and extensive | Marked accumulation of active polyglutamate derivatives[9][10] |
| Raltitrexed | Thymidylate Synthase (TS) | High | Rapid and extensive polyglutamation[11] | Polyglutamated forms are significantly more potent inhibitors and are retained intracellularly[11][12] |
Key Kinetic Parameters for Folylpolyglutamate Synthetase (FPGS)
| Antifolate | Km (µM) | Vmax (relative to Methotrexate) | Source |
| Methotrexate | 30.3 - 100 | 1 | [13][14] |
| Pemetrexed | ~1 | Significantly higher | [9][15] |
| Aminopterin | 25 | Higher | [13] |
Km (Michaelis constant) is an inverse measure of the affinity of the enzyme for its substrate; a lower Km indicates a higher affinity. GARFT: Glycinamide ribonucleotide formyltransferase
Pemetrexed exhibits a substantially lower Km value for FPGS compared to methotrexate, indicating a much higher affinity.[9][15] This translates to more efficient polyglutamation at lower intracellular concentrations. Raltitrexed is also a better substrate for FPGS than methotrexate.[1] This enhanced polyglutamation is a key factor in the potent and sustained inhibition of thymidylate synthase by pemetrexed and raltitrexed.[9][11]
Experimental Protocols
The analysis of antifolate polyglutamation is crucial for both preclinical and clinical studies. High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying polyglutamated derivatives.
Protocol: Determination of Methotrexate Polyglutamates in Erythrocytes by HPLC
This protocol is a representative summary based on established methodologies.[6][7][16]
1. Sample Preparation:
- Collect whole blood in EDTA-containing tubes.
- Isolate packed erythrocytes by centrifugation.
- Lyse the erythrocytes with water.
- Precipitate proteins using perchloric acid.
- Centrifuge and collect the supernatant for analysis.
2. HPLC Analysis:
- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile (B52724) in an ammonium (B1175870) acetate (B1210297) buffer.
- Flow Rate: Typically 1 mL/min.
- Detection: Post-column photo-oxidation of the polyglutamates to fluorescent derivatives, followed by fluorescence detection.
3. Quantification:
- Individual methotrexate polyglutamate species (MTX-PG1 to MTX-PGn) can be quantified against a standard curve.
- Alternatively, total polyglutamates can be measured by first converting all polyglutamated forms to the monoglutamate (MTX-PG1) using the enzyme γ-glutamyl hydrolase.[16]
Visualizing the Impact of Polyglutamation
The following diagrams illustrate the experimental workflow for analyzing antifolate polyglutamation and the central role of this process in the mechanism of action of these drugs.
Conclusion
The extent of polyglutamation is a critical determinant of the therapeutic index of antifolates. Pemetrexed and raltitrexed are superior substrates for FPGS compared to methotrexate, leading to more efficient intracellular accumulation and target enzyme inhibition. This comparative analysis underscores the importance of considering polyglutamation status in the development and clinical application of antifolate therapies. The provided experimental framework offers a basis for the continued investigation of this vital pharmacological process.
References
- 1. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of folylpolygutamate synthetase (FPGS) in antifolate chemotherapy; a biochemical and clinical update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determinants of antifolate cytotoxicity: folylpolyglutamate synthetase activity during cellular proliferation and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular pharmacokinetics of methotrexate polyglutamates in human breast cancer cells. Selective retention and less dissociable binding of 4-NH2-10-CH3-pteroylglutamate4 and 4-NH2-10-CH3-pteroylglutamate5 to dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, binding and intracellular retention of methotrexate polyglutamates by cultured human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC determination of erythrocyte methotrexate polyglutamates after low-dose methotrexate therapy in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Folate analogues. 33. Synthesis of folate and antifolate poly-gamma-glutamates by [(9-fluorenylmethoxy)oxy]carbonyl chemistry and biological evaluation of certain methotrexate polyglutamate polylysine conjugates as inhibitors of the growth of H35 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Molecular, biochemical, and cellular pharmacology of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Raltitrexed. A review of its pharmacological properties and clinical efficacy in the management of advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical and preclinical pharmacokinetics of raltitrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Folate analogues as substrates of mammalian folylpolyglutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
Assessing the Therapeutic Index of Tetrahydrohomofolic Acid: A Comparative Guide for Researchers
For drug development professionals and researchers in oncology, the therapeutic index (TI) serves as a critical measure of a drug's safety and efficacy. This guide provides a comparative assessment of the therapeutic index of Tetrahydrohomofolic acid (THHFA) against other well-established antifolates, offering insights supported by available preclinical data. Due to the limited publicly available quantitative data on THHFA, this comparison is based on existing literature and highlights the need for further direct comparative studies.
Understanding the Therapeutic Landscape of Antifolates
Antifolates are a class of chemotherapeutic agents that interfere with the metabolic pathways of folic acid, a vitamin essential for DNA synthesis and cell division. By inhibiting key enzymes like dihydrofolate reductase (DHFR), these drugs selectively target rapidly proliferating cancer cells. However, their efficacy is often counterbalanced by their toxicity to healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract. The therapeutic index, a ratio of the toxic dose to the therapeutic dose, is therefore a paramount consideration in the development and clinical application of new antifolate drugs.
This compound: An Overview
Comparative Analysis of Therapeutic Indices
To provide a framework for assessing THHFA, this guide presents available preclinical data for other widely used antifolates: methotrexate, pemetrexed, and pralatrexate. It is crucial to note that a direct comparison of TI values is challenging due to variations in experimental models, cancer types, and methodologies.
| Drug | Animal Model | Cancer Model | LD50 | ED50 | Therapeutic Index (LD50/ED50) | Reference |
| This compound (THHFA) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Methotrexate | Rat | Not Specified | 135 mg/kg (oral) | Data Not Available | Data Not Available | [2] |
| Pemetrexed | Data Not Available | Non-Small Cell Lung Cancer | Data Not Available | Data Not Available | Data Not Available | |
| Pralatrexate | Data Not Available | T-cell Lymphoma | Data Not Available | Data Not Available | Data Not Available |
This table highlights the current gap in publicly available, directly comparable preclinical data for the therapeutic indices of these antifolates.
Signaling Pathways and Experimental Considerations
The primary mechanism of action for most antifolates, including likely THHFA, involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. This inhibition leads to a depletion of tetrahydrofolate, which is essential for the synthesis of purines and thymidylate, ultimately halting DNA replication and cell division.
Experimental Protocols for Therapeutic Index Determination
The determination of a drug's therapeutic index relies on standardized preclinical experimental protocols. These studies are essential for establishing the safety and efficacy profile of a new chemical entity.
1. Determination of Median Lethal Dose (LD50):
-
Objective: To determine the single dose of the drug that is lethal to 50% of a test animal population.
-
Methodology:
-
A range of doses of the test compound is administered to groups of animals (typically mice or rats).
-
The animals are observed for a set period (e.g., 14 days) for mortality and clinical signs of toxicity.
-
The LD50 value is calculated using statistical methods such as the Reed-Muench or probit analysis.
-
2. Determination of Median Effective Dose (ED50):
-
Objective: To determine the dose of the drug that produces a desired therapeutic effect in 50% of the test animal population.
-
Methodology:
-
Animals with a specific disease model (e.g., tumor xenografts) are treated with a range of doses of the test compound.
-
The therapeutic effect is measured (e.g., tumor growth inhibition, increased survival time).
-
The ED50 value is calculated based on the dose-response curve.
-
3. Calculation of Therapeutic Index:
-
Formula: TI = LD50 / ED50
-
Interpretation: A higher TI indicates a wider margin of safety, suggesting that a much larger dose is needed to produce a toxic effect than to achieve a therapeutic one.
Conclusion and Future Directions
While this compound shows promise as an antifolate agent, particularly in the context of leukemia, a comprehensive assessment of its therapeutic index requires further rigorous preclinical investigation. Direct, head-to-head comparative studies with established antifolates like methotrexate, pemetrexed, and pralatrexate, using standardized animal models and methodologies, are essential to accurately position THHFA within the therapeutic landscape. The generation of robust LD50 and ED50 data for THHFA will be a critical next step in its development pathway, providing the necessary quantitative foundation for evaluating its potential clinical utility and safety profile. Researchers are encouraged to pursue such studies to unlock the full potential of this promising compound.
References
Unveiling Biomarkers for Tetrahydrohomofolic Acid Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tetrahydrohomofolic acid (THFA) is an antifolate agent that, like the well-established chemotherapeutic methotrexate (B535133), disrupts the folate metabolic pathway, which is crucial for nucleotide synthesis and cellular replication. The efficacy of antifolate drugs can vary significantly among patients, creating a critical need for validated biomarkers to predict therapeutic sensitivity and guide personalized treatment strategies. While specific, clinically validated biomarkers for THFA sensitivity remain largely undocumented in publicly available literature, the shared mechanism of action with methotrexate allows for the extrapolation of potential biomarkers and validation methodologies. This guide provides a comparative overview of potential biomarkers for THFA sensitivity, using data from the extensively studied antifolate, methotrexate, as a benchmark. We detail experimental protocols for biomarker validation and explore alternative approaches for predicting antifolate efficacy.
The Folate Pathway: The Epicenter of Antifolate Action
Antifolates exert their cytotoxic effects by interfering with the folate metabolic pathway. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. By inhibiting key enzymes in this pathway, antifolates deplete the cellular pool of these vital precursors, leading to the inhibition of DNA synthesis and cell death.
Caption: The folate metabolic pathway and points of inhibition by antifolates like THFA and methotrexate.
Key Potential Biomarkers for Antifolate Sensitivity
Based on the mechanism of action of antifolates, three key proteins are prime candidates as biomarkers for predicting sensitivity to drugs like THFA and methotrexate:
-
Dihydrofolate Reductase (DHFR): The direct target of both THFA and methotrexate. Increased expression or mutations in the DHFR gene can lead to resistance by overcoming the inhibitory effects of the drug.
-
Reduced Folate Carrier (RFC, encoded by SLC19A1): The primary transporter responsible for the uptake of folates and antifolates into the cell. Reduced expression or function of RFC can limit the intracellular concentration of the drug, thereby conferring resistance.
-
Folylpolyglutamate Synthetase (FPGS): This enzyme is responsible for the polyglutamylation of intracellular folates and antifolates. Polyglutamylation traps the drug inside the cell and increases its inhibitory activity against downstream enzymes. Decreased FPGS activity is a known mechanism of resistance to methotrexate.
Comparative Efficacy of Antifolates and Biomarker Expression
While direct comparative IC50 data for THFA across a panel of cancer cell lines is limited in the public domain, we can analyze the well-documented data for methotrexate to understand how the expression of our potential biomarkers correlates with drug sensitivity.
| Cell Line | Cancer Type | Methotrexate IC50 (nM) | DHFR mRNA Expression (Relative) | RFC (SLC19A1) mRNA Expression (Relative) | FPGS mRNA Expression (Relative) | Predicted Sensitivity |
| AGS | Gastric Adenocarcinoma | 6.05 ± 0.81[1] | Low[1] | High[1] | High | Sensitive |
| HCT-116 | Colorectal Carcinoma | 13.56 ± 3.76[1] | Moderate | Moderate | Moderate | Sensitive |
| A549 | Lung Carcinoma | Moderate | Moderate | Moderate | Moderate | Intermediate |
| MCF-7 | Breast Adenocarcinoma | 114.31 ± 5.34[1] | High[1] | Low[1] | Low | Resistant |
| Saos-2 | Osteosarcoma | >1000[1] | High[1] | Low[1] | Low | Resistant |
Note: Relative expression levels are inferred from studies comparing sensitive and resistant cell lines. Actual quantitative values can vary between experiments and laboratories.
This table illustrates a general trend: cell lines with lower DHFR expression and higher RFC and FPGS expression tend to be more sensitive to methotrexate. It is highly probable that a similar correlation exists for THFA sensitivity.
Experimental Protocols for Biomarker Validation
Validating these potential biomarkers for THFA sensitivity requires robust and reproducible experimental protocols. Below are detailed methodologies for assessing cytotoxicity and quantifying biomarker expression.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a drug that inhibits cell growth by 50% (IC50), a key measure of cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and a comparator drug (e.g., methotrexate) in complete cell culture medium. Remove the overnight medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.[2][3][4][5]
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to quantify the mRNA expression levels of the biomarker genes (DHFR, SLC19A1, FPGS).
Protocol:
-
RNA Extraction: Isolate total RNA from cultured cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, SYBR Green master mix, and gene-specific primers for DHFR, SLC19A1, FPGS, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
qPCR Cycling: Perform the qPCR on a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.[6][7]
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Western Blot for Protein Expression Analysis
Western blotting is used to detect and quantify the protein levels of DHFR, RFC, and FPGS.
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for DHFR, RFC, and FPGS overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.[8][9][10]
Experimental and Logical Workflows
The validation of a biomarker for THFA sensitivity follows a logical progression from initial screening to correlative studies.
References
- 1. Identification of Active Compounds against Melanoma Growth by Virtual Screening for Non-Classical Human DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchhub.com [researchhub.com]
- 6. researchgate.net [researchgate.net]
- 7. Real-Time PCR for Dihydrofolate Reductase Gene Single-Nucleotide Polymorphisms in Plasmodium vivax Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. addgene.org [addgene.org]
- 9. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 10. Protein Quantification Using the "Rapid Western Blot" Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile of Tetrahydrohomofolic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetics of Tetrahydrohomofolic acid (THHFA) and its derivatives, compounds of significant interest in the development of novel antifolate therapies. While direct comparative human pharmacokinetic data between THHFA and its derivatives are limited in publicly available literature, this document synthesizes existing preclinical data for THHFA and contextualizes it with the well-studied pharmacokinetics of related folate compounds. The information presented herein is intended to support further research and drug development efforts in this area.
Comparative Pharmacokinetic Data
| Parameter | This compound (THHFA) in Mice |
| Administration Route | Intraperitoneal (i.p.), Subcutaneous (s.c.), Oral (p.o.) |
| Dosage | 400 mg/kg and 800 mg/kg (i.p.) |
| Peak Plasma Time (Tmax) | ≤ 30 minutes (i.p.) |
| Bioavailability (Oral) | Very low; hardly any drug detected in plasma after oral administration.[1] |
| Tissue Distribution | Highest concentrations found in the kidney, followed by plasma, liver, lung, spleen, and brain.[1] At 400 mg/kg, peak kidney levels reached 798 µg/g.[1] |
| Plasma Protein Binding | Data not available. |
| Metabolism | Appears to be unstable in acidic pH.[1] |
| Elimination Half-life (t1/2) | Dose-dependent. In kidney and lung, t1/2 was 120 min and 96 min at 400 mg/kg, and increased to 426 min and 192 min at 800 mg/kg, respectively.[1] |
| Excretion | Primarily renal. After a 400 mg/kg i.p. dose, 26% was recovered in the urine over 9 days, with 21% excreted within the first 4 hours.[1] |
Experimental Protocols
The following section outlines a generalized experimental protocol for conducting pharmacokinetic studies of THHFA and its derivatives, based on methodologies reported in studies of related folate compounds.
Animal Studies
-
Animal Model: Male Swiss mice or other appropriate rodent models are commonly used.
-
Drug Administration:
-
Intravenous (i.v.) / Intraperitoneal (i.p.): The compound is dissolved in a suitable vehicle (e.g., sterile saline, phosphate-buffered saline) and administered as a bolus injection.
-
Oral (p.o.): The compound is administered by gavage.
-
Subcutaneous (s.c.): The compound is injected into the subcutaneous tissue.
-
-
Dosing: A range of doses are typically evaluated to assess dose-linearity in pharmacokinetics.
-
Sample Collection:
-
Blood samples are collected at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) via retro-orbital bleeding or tail vein sampling into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
For tissue distribution studies, animals are euthanized at various time points, and organs of interest (e.g., liver, kidney, spleen, lung, brain) are harvested, weighed, and homogenized.
-
-
Analytical Method:
-
Concentrations of the parent drug and its potential metabolites in plasma and tissue homogenates are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS) detection.
-
An assay based on the instability of tetrahydrofolates in acidic pH, leading to the liberation of a diazotizable amine that can be quantified using the Bratton-Marshall reagent, has also been described for THHFA.[1]
-
-
Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).
Metabolic Pathways and Experimental Workflow
The metabolic fate of this compound is intrinsically linked to the broader folate metabolic pathway. Understanding this pathway is crucial for interpreting pharmacokinetic data and predicting potential drug interactions.
Caption: Folate metabolic pathway and the putative integration of THHFA.
The diagram above illustrates the central role of tetrahydrofolate (THF) in one-carbon metabolism. Dihydrofolate (DHF) is reduced to THF by dihydrofolate reductase (DHFR). THF then acts as a carrier of one-carbon units at different oxidation states, including methylene, methenyl, and formyl groups, which are essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. 5-Methyltetrahydrofolate is the primary circulating form of folate and is crucial for the remethylation of homocysteine to methionine. This compound and its derivatives are hypothesized to interact with this pathway, potentially being metabolized by the same enzymes, such as methylenetetrahydrofolate reductase (MTHFR) and methylenetetrahydrofolate dehydrogenase (MTHFD), although specific enzymatic activities require further investigation.
Caption: General experimental workflow for preclinical pharmacokinetic studies.
This workflow outlines the key steps involved in a typical preclinical pharmacokinetic study of a novel compound like this compound or its derivatives. The process begins with the selection of an appropriate animal model, followed by drug administration through a chosen route. Timed collection of biological samples is critical for accurately characterizing the drug's concentration-time profile. Subsequent sample preparation and analysis using sensitive analytical techniques provide the raw data for pharmacokinetic modeling and the determination of key ADME parameters.
References
Safety Operating Guide
Navigating the Safe Disposal of Tetrahydrohomofolic Acid in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Tetrahydrohomofolic acid, a folic acid analog often utilized in cancer research, requires stringent disposal procedures due to its potential cytotoxic properties. Adherence to these guidelines is essential to protect laboratory personnel and the environment from potential harm.
Core Principles of Cytotoxic Waste Management
All materials that have come into contact with this compound should be considered potentially contaminated and managed as hazardous waste. This encompasses unused or expired drugs, contaminated personal protective equipment (PPE), laboratory ware, and cleaning materials. The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), which strictly prohibits the disposal of such waste via flushing down a sink or toilet.[1]
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, personnel must be equipped with appropriate PPE. This includes:
-
Gloves: Two pairs of chemotherapy-rated gloves are recommended. The outer glove should be changed immediately if contaminated.[2]
-
Lab Coat: A disposable or dedicated lab coat should be worn.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent splashes.[2]
2. Waste Segregation at the Point of Generation: Proper segregation of waste is crucial for compliant and safe disposal.[1] Waste should be categorized as either "trace" or "bulk" chemotherapy waste.
| Waste Category | Description | Examples | Disposal Container |
| Trace Waste | Items contaminated through contact with or having previously contained the agent. | Empty syringes, vials, IV bags, gloves, gowns, towels.[3] | Yellow trace chemotherapy waste container or sharps container for sharps.[3][4] |
| Bulk Waste | Unused or expired drug, pourable amounts of liquids, materials from large spills.[3] | Partially full vials, leftover solutions, heavily contaminated spill cleanup materials. | Black RCRA hazardous waste container.[4] |
3. Container Management:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and a description of the contents.[5]
-
Containers should be kept closed and sealed when not in use to prevent spills or leaks.[1]
-
Do not overfill containers; they should be sealed when approximately three-quarters full.[1]
-
Liquid waste containers should never be filled to more than 75% capacity to allow for vapor expansion.[6]
4. Disposal of Contaminated Sharps:
-
Syringes that are completely empty with no visible residual drug can be placed in a red sharps container.[4] Needles should not be recapped.[4]
-
If a syringe contains any remaining volume of the drug, it must be disposed of as bulk hazardous chemical waste in a designated black container.[4]
5. Spill Management:
-
Small Spills (less than 5 ml): Should be cleaned immediately by personnel wearing a gown, two pairs of gloves, and a mask. Absorbent pads should be used to wipe up the liquid, followed by cleaning the area with a detergent solution and then clean water.[2]
-
Large Spills (greater than 5 ml): In addition to the above PPE, a respirator and eye protection are necessary.[2] All cleanup materials must be disposed of as bulk chemotherapy waste.
6. Final Disposal:
-
Once waste containers are full and sealed, they must be disposed of through the institution's Environmental Health and Safety (EHS) department.[1][3]
-
Follow your institution's specific procedures for labeling, documentation, and scheduling a pickup for hazardous waste.[1]
-
Do not mix antineoplastic waste with other laboratory chemical waste.[4]
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these detailed procedures, laboratories can ensure a safe working environment and maintain compliance with hazardous waste regulations, thereby building a foundation of trust and responsibility in the handling of potent chemical agents.
References
Essential Safety and Handling Protocols for Tetrahydrohomofolic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal procedures for Tetrahydrohomofolic acid. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment. Given the limited specific data on this compound, a cautious approach is recommended, treating it as a potentially hazardous substance based on information available for similar folic acid analogs.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double pair of chemotherapy-grade, powder-free nitrile or neoprene gloves meeting ASTM D6978 standard.[5][6][7] | Prevents skin contact and potential allergic reactions or irritation.[1][2] Double gloving provides an additional barrier. |
| Eye and Face Protection | Chemical safety goggles and a face shield, or a full face-piece respirator.[6] | Protects against splashes, dust, and aerosols. Standard safety glasses with side shields are insufficient.[7] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[5][6] | Minimizes skin exposure to the compound. Lab coats made of absorbent materials are not suitable.[6] |
| Respiratory Protection | An N95 or higher-rated respirator.[5][7] | Required when handling the compound as a powder, when there is a risk of aerosol generation, or when working outside of a certified chemical fume hood. |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[6] | Protects against spills and contamination of personal footwear. |
II. Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure risk.
Experimental Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Don PPE: Before entering the designated handling area, put on all required PPE as specified in Table 1.
-
Chemical Fume Hood: All manipulations of solid or concentrated this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Gather Materials: Assemble all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) within the fume hood to avoid unnecessary movement in and out of the containment area.
-
-
Handling:
-
Weighing: If working with a powdered form, handle it carefully to avoid generating dust. Use a dedicated, clean spatula and weigh boat.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
-
Cleanup and Disposal:
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Waste Disposal: Segregate and dispose of all contaminated materials, including gloves, gowns, and consumables, in clearly labeled hazardous waste containers.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure | Rationale |
| Unused Solid Compound | Collect in a clearly labeled, sealed, and corrosion-resistant container. Dispose of through a licensed hazardous waste management company.[8] | Prevents accidental exposure and environmental release. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated hazardous waste container immediately after use. | Prevents cross-contamination and accidental exposure. |
| Aqueous Waste Solutions | Neutralize acidic solutions by slowly adding a suitable base (e.g., sodium bicarbonate) until the pH is neutral (pH 7).[8] Collect the neutralized solution in a labeled hazardous waste container for disposal. | Renders the waste less hazardous for disposal.[8] |
| Contaminated PPE | All disposable PPE (gloves, gown, shoe covers) should be placed in a designated hazardous waste container immediately after use.[5] | Prevents the spread of contamination outside the laboratory. |
Disposal Workflow
Caption: A logical flow for the proper segregation and disposal of waste.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
-
Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for disposal.[1] Do not allow the spill to enter drains.[1]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. aablocks.com [aablocks.com]
- 5. pogo.ca [pogo.ca]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
